Product packaging for Agatholal(Cat. No.:)

Agatholal

Cat. No.: B105229
M. Wt: 304.5 g/mol
InChI Key: FSLWKIHHQUNBQK-AKZLODSSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Agatholal has been reported in Apis, Calocedrus formosana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B105229 Agatholal

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,14,17-18,21H,2,5-9,11-13H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLWKIHHQUNBQK-AKZLODSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Agathisflavone: A Comprehensive Technical Guide on its Natural Occurrence, Distribution, and Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone is a naturally occurring biflavonoid, a class of secondary metabolites characterized by the linkage of two flavonoid units. Specifically, it is a dimer of apigenin.[1] This polyphenolic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including neuroprotective, anti-inflammatory, antiviral, and antitumor effects.[2] Its therapeutic potential is underscored by its ability to modulate key cellular signaling pathways implicated in a variety of diseases. This technical guide provides an in-depth overview of the natural occurrence and distribution of agathisflavone, detailed experimental protocols for its isolation and characterization, and a comprehensive analysis of its interactions with critical signaling pathways.

Natural Occurrence and Distribution

Agathisflavone is found in a variety of plant species across different families, with a notable presence in the Anacardiaceae, Araucariaceae, and Ochnaceae families.[3] The concentration of agathisflavone can vary significantly depending on the plant species, the specific part of the plant, and the geographical location of its collection.

Plant FamilyPlant SpeciesPlant PartConcentration/YieldReferences
Anacardiaceae Anacardium occidentale (Cashew)LeavesQualitative presence reported in ethanolic extract.[3] Minimum inhibitory concentration of 1.0 mg/mL against certain pathogens.[3][3]
Rhus succedanea (Wax Tree)Drupes (fruits)Qualitative presence identified.[3][3]
Schinus terebinthifolius (Brazilian Peppertree)Exocarp (outer layer of fruit)Qualitative presence in phenolic extract.[3][3]
Araucariaceae Araucaria excelsaLeavesQualitative presence in phenolic extract.[3][3]
Leguminosae Poincianella pyramidalisLeaves0.01% to 1% of dry mass.[4] Yield of 0.21% from dried leaves.[4][4]
Ochnaceae Ochna schweinfurthiana-Qualitative presence in methanolic extract.[3][3]
Ouratea nigroviolacea-Qualitative presence reported.[3][3]

Experimental Protocols

The isolation, purification, and structural elucidation of agathisflavone from its natural sources involve a combination of chromatographic and spectroscopic techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of agathisflavone is depicted below.

G Plant_Material Dried and Powdered Plant Material Maceration Maceration with Methanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation under Reduced Pressure Filtration->Evaporation Crude_Extract Crude Methanolic Extract Evaporation->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Solvent_Partitioning Fractionation Column Chromatography (Silica Gel or Sephadex LH-20) Solvent_Partitioning->Fractionation Purification Preparative HPLC or CPC Fractionation->Purification Pure_Agathisflavone Pure Agathisflavone Purification->Pure_Agathisflavone

Figure 1: General workflow for the extraction and isolation of Agathisflavone.

Detailed Methodologies:

  • Maceration: Dried and powdered plant material (e.g., leaves of Poincianella pyramidalis) is soaked in methanol at room temperature for an extended period (e.g., 48-72 hours) to extract the secondary metabolites.

  • Solvent-Solvent Partitioning: The crude methanolic extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity. Agathisflavone typically concentrates in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is further purified using column chromatography.

    • Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol).

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used for the purification of flavonoids.

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be used for the efficient, large-scale purification of natural products like agathisflavone.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is a high-resolution technique used for the final purification of agathisflavone to achieve high purity (>99%).

Structural Elucidation

The structure of the isolated agathisflavone is confirmed using a combination of spectroscopic methods.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of agathisflavone in methanol typically shows two major absorption bands, which are characteristic of the flavone skeleton.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of agathisflavone. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are crucial for the complete structural elucidation of agathisflavone.

    • ¹H-NMR: Provides information about the number, type, and connectivity of protons in the molecule.

    • ¹³C-NMR: Provides information about the carbon skeleton of the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different structural fragments of the molecule.

Key Signaling Pathways Modulated by Agathisflavone

Agathisflavone exerts its diverse biological effects by modulating several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Agathisflavone has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Agathisflavone Agathisflavone Agathisflavone->IKK inhibits DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes transcribes

Figure 2: Agathisflavone inhibits the NF-κB signaling pathway.
Modulation of the SIRT1 Pathway

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and inflammation. Agathisflavone has been shown to attenuate the reduction of SIRT1 levels induced by inflammatory stimuli, suggesting that some of its neuroprotective and anti-inflammatory effects are mediated through this pathway.[5]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) SIRT1_reduction Reduction of SIRT1 Inflammatory_Stimuli->SIRT1_reduction SIRT1 SIRT1 SIRT1_reduction->SIRT1 leads to less Agathisflavone Agathisflavone Agathisflavone->SIRT1_reduction attenuates Downstream_Targets Downstream Targets (e.g., p53, NF-κB) SIRT1->Downstream_Targets deacetylates Cellular_Protection Cellular Protection & Anti-inflammatory Effects Downstream_Targets->Cellular_Protection

Figure 3: Agathisflavone modulates the SIRT1 pathway.
Interaction with Estrogen and Retinoic Acid Receptors

Agathisflavone has been shown to interact with nuclear receptors, including estrogen receptors (ERα and ERβ) and retinoic acid receptors (RARs).[3][6] This interaction can modulate the expression of target genes involved in neurogenesis and neuroprotection.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agathisflavone Agathisflavone ER Estrogen Receptor (ERα/ERβ) Agathisflavone->ER binds RAR Retinoic Acid Receptor (RAR) Agathisflavone->RAR binds Agathisflavone_ER Agathisflavone-ER Complex ER->Agathisflavone_ER Agathisflavone_RAR Agathisflavone-RAR Complex RAR->Agathisflavone_RAR ERE Estrogen Response Element (ERE) Agathisflavone_ER->ERE binds to RARE Retinoic Acid Response Element (RARE) Agathisflavone_RAR->RARE binds to Target_Genes_ER ER Target Genes (Neuroprotective) ERE->Target_Genes_ER regulates transcription Target_Genes_RAR RAR Target Genes (Neurogenic) RARE->Target_Genes_RAR regulates transcription

Figure 4: Agathisflavone interacts with Estrogen and Retinoic Acid Receptors.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and promoting the maturation of pro-inflammatory cytokines IL-1β and IL-18. Agathisflavone has been shown to inhibit the activation of the NLRP3 inflammasome, likely by interfering with its assembly.[7][8]

G cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive NLRP3 (inactive) PAMPs_DAMPs->NLRP3_inactive activates NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Agathisflavone Agathisflavone Agathisflavone->NLRP3_active inhibits assembly NLRP3_active->Inflammasome forms Caspase1 Caspase-1 Inflammasome->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β (active) Pro_IL1b->IL1b

Figure 5: Agathisflavone inhibits the NLRP3 inflammasome.

Conclusion and Future Directions

Agathisflavone is a promising natural biflavonoid with a well-documented presence in various plant species and a range of significant biological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, SIRT1, nuclear receptors, and the NLRP3 inflammasome, highlights its potential for the development of novel therapeutics for inflammatory and neurodegenerative diseases.

Further research is warranted to fully elucidate the quantitative distribution of agathisflavone across a wider range of plant species to identify high-yielding natural sources. Moreover, a deeper understanding of the precise molecular mechanisms underlying its interactions with cellular signaling pathways will be crucial for its optimization and application in drug development. Preclinical and clinical studies are necessary to validate the therapeutic efficacy and safety of agathisflavone in various disease models.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Agathisflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agathisflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Agathisflavone, offering a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details its structural characteristics, physicochemical parameters, and spectral data, alongside methodologies for its isolation and analysis. Furthermore, it elucidates the molecular pathways through which Agathisflavone exerts its biological effects, providing a foundation for future research and therapeutic development.

Chemical and Physical Properties

Agathisflavone (C₃₀H₁₈O₁₀) is a biflavonoid composed of two apigenin units linked together.[2] Its complex structure gives rise to specific physicochemical properties that are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in Table 1.

PropertyValueSource
IUPAC Name 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[2]
Synonyms 6,8''-Biapigenin[3]
CAS Number 28441-98-7[2]
Molecular Formula C₃₀H₁₈O₁₀[2]
Molecular Weight 538.47 g/mol [2]
Exact Mass 538.08999677 Da[2]
Appearance Yellowish solid (typical for flavonoids)
Melting Point Not definitively reported. Some sources indicate "Not Available".[3]
Boiling Point 929.1 °C at 760 mmHg (Predicted)
Density 1.656 g/cm³ (Predicted)
Solubility Practically insoluble in water. Soluble in DMSO, ethanol, and methanol.[3][4][5][6]
logP (Predicted) 4.44 - 5.09[3]

Spectral Data

The structural elucidation and characterization of Agathisflavone are heavily reliant on various spectroscopic techniques. The following sections provide an overview of its key spectral features.

UV-Visible (UV-Vis) Spectroscopy

In methanol, Agathisflavone exhibits characteristic absorption bands typical for flavones. Flavonoids generally show two main absorption bands: Band I in the 300-380 nm region, associated with the B-ring cinnamoyl system, and Band II in the 240-280 nm region, corresponding to the A-ring benzoyl system.[7] For Agathisflavone, being a dimer of apigenin, the UV spectrum in methanol is expected to show maxima around 267 nm and 336 nm.

Infrared (IR) Spectroscopy

The IR spectrum of Agathisflavone is characterized by absorption bands corresponding to its various functional groups. Key expected absorptions include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

  • C=O stretching: A strong absorption band around 1650 cm⁻¹ corresponding to the γ-pyrone carbonyl group.

  • C=C stretching: Aromatic ring vibrations observed in the 1450-1610 cm⁻¹ region.

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ range due to the ether and phenolic C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of Agathisflavone.

¹H NMR (500 MHz, Methanol-d₄, δ in ppm): The proton NMR spectrum of Agathisflavone shows characteristic signals for the aromatic protons of the two apigenin units.

¹³C NMR Spectral Data: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of Agathisflavone. A comprehensive list of assigned chemical shifts is crucial for unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Agathisflavone. In LC-MS analysis with negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 537.083.[2]

Experimental Protocols

Isolation and Purification of Agathisflavone

Agathisflavone can be isolated from various plant sources, such as the leaves of Anacardium occidentale. A general protocol involves the following steps:

  • Extraction: Dried and powdered plant material is subjected to maceration with a suitable solvent, typically methanol or ethanol.

  • Partitioning: The crude extract is then partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction enriched with Agathisflavone (often the ethyl acetate fraction) is subjected to further purification using column chromatography (e.g., Sephadex LH-20) or centrifugal partition chromatography (CPC).

  • Purity Analysis: The purity of the isolated Agathisflavone is confirmed by High-Performance Liquid Chromatography (HPLC).

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the investigation of Agathisflavone's effect on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[8][9][10][11]

  • Cell Culture and Treatment: Microglial cells are cultured and treated with an inflammatory stimulus (e.g., β-amyloid) in the presence or absence of Agathisflavone (1 µM) for 24 hours.

  • Protein Extraction: Cells are lysed, and total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 15 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a suitable detection system. The ratio of p-STAT3 to total STAT3 is quantified to determine the effect of Agathisflavone.

Immunofluorescence Staining for CD68 and GFAP

This protocol details the assessment of Agathisflavone's impact on the expression of inflammatory markers in glial cells.[12][13][14][15]

  • Cell Culture and Treatment: Glial cells (microglia and astrocytes) are cultured on coverslips and treated with an inflammatory stimulus (e.g., LPS) with or without Agathisflavone.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.

  • Immunostaining: Cells are incubated with primary antibodies against CD68 (for microglia) or Glial Fibrillary Acidic Protein (GFAP) for astrocytes, followed by incubation with fluorescently labeled secondary antibodies.

  • Microscopy: The coverslips are mounted, and the cells are visualized using a fluorescence microscope. The intensity and distribution of the fluorescent signal are analyzed to assess changes in protein expression.

Signaling Pathways

Agathisflavone has been shown to modulate key signaling pathways involved in inflammation and cellular stress. The following diagrams, generated using the DOT language for Graphviz, illustrate two of these pathways.

Agathisflavone_GR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agathisflavone Agathisflavone GR Glucocorticoid Receptor (GR) Agathisflavone->GR Binds HSP Heat Shock Proteins GR->HSP Inactive State Agathisflavone_GR Agathisflavone-GR Complex GR->Agathisflavone_GR Agathisflavone_GR_n Agathisflavone-GR Complex Agathisflavone_GR->Agathisflavone_GR_n Translocation GRE Glucocorticoid Response Element (GRE) Agathisflavone_GR_n->GRE Binds to Inflammatory_Genes Inflammatory Genes (e.g., IL-1β, TNF-α) GRE->Inflammatory_Genes Represses Transcription Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., IL-10) GRE->Anti_Inflammatory_Genes Activates Transcription

Caption: Agathisflavone's modulation of the Glucocorticoid Receptor signaling pathway.

Agathisflavone_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocation Agathisflavone Agathisflavone Agathisflavone->pSTAT3 Inhibits Phosphorylation Target_Genes Pro-inflammatory Target Genes STAT3_dimer_n->Target_Genes Activates Transcription

Caption: Inhibition of the STAT3 signaling pathway by Agathisflavone.

Conclusion

This technical guide consolidates the current knowledge on the physical and chemical properties of Agathisflavone. The provided data on its physicochemical characteristics, spectral profiles, and methodologies for its study are intended to facilitate further research and development. The elucidation of its interaction with key signaling pathways, such as the glucocorticoid receptor and STAT3 pathways, underscores its potential as a lead compound for the development of novel therapeutics. Further investigations are warranted to fully explore its pharmacological potential and to translate these findings into clinical applications.

References

The Biosynthesis of Agathisflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a dimer of the common flavone apigenin, its biosynthesis represents a key enzymatic step in the diversification of flavonoid structures in plants. This technical guide provides an in-depth overview of the current understanding of the agathisflavone biosynthesis pathway, tailored for researchers, scientists, and professionals in drug development. This document summarizes the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key processes.

Core Biosynthesis Pathway

The biosynthesis of agathisflavone originates from the general phenylpropanoid pathway, which produces the precursor phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to 4-coumaroyl-CoA, a central intermediate in flavonoid biosynthesis. This intermediate then enters the flavonoid pathway, leading to the formation of the flavanone naringenin, which is subsequently converted to the flavone apigenin. The final and defining step in agathisflavone biosynthesis is the oxidative coupling of two apigenin molecules.

While the complete enzymatic machinery for agathisflavone synthesis across all plant species is not yet fully elucidated, significant progress has been made in identifying the key enzymes responsible for the dimerization of flavones. Research has pointed to the involvement of a specific subfamily of cytochrome P450 enzymes.

The Role of Cytochrome P450 Enzymes

Recent studies have identified gymnosperm-specific CYP90J orthologs as the crucial enzymes catalyzing the intermolecular C-C bond formation in the biosynthesis of biflavonoids[1][2]. Specifically, the enzyme GbCYP90J6 from Ginkgo biloba has been shown to catalyze the regioselective dimerization of apigenin to form amentoflavone, a structurally related biflavonoid[1]. It is highly probable that a member of this or a closely related cytochrome P450 subfamily is responsible for the specific C-C linkage that forms agathisflavone. The proposed mechanism involves a heme-induced diradical coupling of two apigenin molecules within the enzyme's active site[1].

The general flavonoid biosynthetic pathway leading to the precursor apigenin is well-established and involves the following key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to 4-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin.

  • Flavone synthase (FNS): Converts naringenin to apigenin. There are two types of FNS enzymes, FNSI (a soluble dioxygenase) and FNSII (a cytochrome P450)[3].

Quantitative Data

Quantitative data on the biosynthesis of agathisflavone is still emerging. However, kinetic parameters for the related reaction catalyzed by GbCYP90J6 provide valuable insights into the efficiency of biflavonoid formation. Additionally, several studies have reported the presence and quantity of agathisflavone in various plant species.

Table 1: Kinetic Parameters of GbCYP90J6 with Apigenin

EnzymeSubstrateKm (µM)Reference
GbCYP90J6Apigenin0.4925[1]

Table 2: Occurrence and Content of Agathisflavone in Various Plant Species

Plant SpeciesPlant PartAgathisflavone ContentReference
Poincianella pyramidalis-0.58 mg/L (in elicited cell cultures)[4]
Agathis robustaLeaves (cuticle)Present[5]
Araucaria excelsaLeavesPresent[6]
Blepharocarya depauperata-Present[6]
Amphipterygium schiede-Present[6]
Orthopterygium hemsley-Present[6]
Canarium maniiNutsPresent[6]
Ochna schweinfurthiana-Present[6]
Erucaria hispanica-Present[6]
Anacardium occidentaleLeavesPresent[6]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of agathisflavone.

Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes

The functional characterization of candidate CYP enzymes is crucial for confirming their role in agathisflavone biosynthesis. A common approach is the heterologous expression of the candidate gene in a host organism that does not natively produce biflavonoids, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

1. Vector Construction and Transformation:

  • The full-length cDNA of the candidate CYP gene is cloned into a suitable expression vector (e.g., pYES-DEST52 for yeast or pCW-Ori+ for E. coli).

  • For yeast expression, the WAT11 strain, which expresses an Arabidopsis thaliana NADPH-P450 reductase, is often used to ensure sufficient electron supply to the P450 enzyme[7].

  • The constructed plasmid is then transformed into the chosen host cells.

2. Protein Expression and Microsome Isolation (for yeast):

  • Yeast cultures are grown in appropriate selective media.

  • Gene expression is induced (e.g., with galactose for yeast).

  • Cells are harvested, and microsomes containing the expressed P450 enzyme are isolated by differential centrifugation.

3. In Vitro Enzyme Assays:

  • The reaction mixture typically contains:

    • Isolated microsomes (or purified enzyme).

    • The substrate, apigenin.

    • A source of reducing equivalents, such as an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Buffer (e.g., potassium phosphate buffer, pH 7.4).

  • The reaction is incubated at an optimal temperature (e.g., 30°C).

  • The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

  • The extracted products are analyzed by HPLC-MS/MS to identify and quantify the formation of agathisflavone.

Quantitative Analysis of Agathisflavone by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of agathisflavone and its precursors in plant extracts and in vitro enzyme assays.

1. Sample Preparation:

  • Plant tissues are ground to a fine powder and extracted with a suitable solvent (e.g., methanol or ethanol).

  • For in vitro assays, the reaction mixture is extracted as described above.

  • The extracts are filtered and diluted as necessary before injection into the HPLC system.

2. HPLC-MS/MS Parameters:

  • Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.

  • Mobile Phase: A gradient elution with two solvents is typically employed, for example:

    • Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often used for the detection of flavonoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for agathisflavone and an internal standard are monitored.

Table 3: Example HPLC-MS/MS Parameters for Agathisflavone Analysis

ParameterValue
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientLinear gradient from 5% to 95% B over a set time
Flow Rate0.2-0.4 mL/min
Ionization ModeESI Negative
MRM TransitionSpecific m/z transitions for agathisflavone

Mandatory Visualizations

Agathisflavone_Biosynthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Agathisflavone Agathisflavone Apigenin->Agathisflavone CYP90J Family (Proposed) Apigenin->Agathisflavone PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI FNS FNS CYP90J CYP90J Family (Proposed)

Caption: Proposed biosynthetic pathway of agathisflavone from L-phenylalanine.

Experimental_Workflow cluster_Gene_to_Enzyme Enzyme Production cluster_Enzyme_Assay Functional Characterization cluster_Data_Analysis Data Analysis cDNA_Isolation Candidate CYP90J cDNA Isolation Vector_Construction Cloning into Expression Vector cDNA_Isolation->Vector_Construction Heterologous_Expression Heterologous Expression (Yeast/E. coli) Vector_Construction->Heterologous_Expression Microsome_Isolation Microsome Isolation (for Yeast) Heterologous_Expression->Microsome_Isolation In_Vitro_Assay In Vitro Enzyme Assay (with Apigenin) Microsome_Isolation->In_Vitro_Assay Product_Extraction Product Extraction In_Vitro_Assay->Product_Extraction HPLC_MS_Analysis HPLC-MS/MS Analysis Product_Extraction->HPLC_MS_Analysis Kinetic_Analysis Kinetic Parameter Determination HPLC_MS_Analysis->Kinetic_Analysis Product_Identification Product Identification (Agathisflavone) HPLC_MS_Analysis->Product_Identification

Caption: Experimental workflow for the functional characterization of a candidate agathisflavone synthase.

References

An In-depth Technical Guide to Agathisflavone: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: Gemini AI

Abstract

Agathisflavone is a naturally occurring biflavonoid recognized for its diverse and potent pharmacological activities. As a dimer of the flavone apigenin, its unique structure underpins a range of biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological signaling pathways of agathisflavone. Detailed experimental protocols for its isolation and analysis are also presented to support further research and development.

Chemical Structure and Formula

Agathisflavone is a biflavonoid composed of two apigenin units linked by a carbon-carbon bond between positions C-6 and C-8' of the respective chromene rings.[1]

  • Chemical Formula: C₃₀H₁₈O₁₀[2]

  • IUPAC Name: 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[2][3]

  • CAS Number: 28441-98-7[2][4]

  • Synonyms: 6,8''-Biapigenin[3]

The structural formation of agathisflavone occurs via the oxidative coupling of two apigenin molecules.[1] This biosynthetic relationship is a key determinant of its chemical properties and biological function.

Agathisflavone Biosynthesis cluster_apigenin Apigenin Monomers Apigenin1 Apigenin Agathisflavone Agathisflavone Apigenin1->Agathisflavone Oxidative Coupling (C-6) Apigenin2 Apigenin Apigenin2->Agathisflavone Oxidative Coupling (C-8')

Biosynthesis of Agathisflavone from Apigenin.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of agathisflavone is provided in the table below for ease of reference.

PropertyValueReference(s)
Molecular Weight 538.5 g/mol [2][3]
Exact Mass 538.08999677 Da[1][3]
Density 1.656 g/cm³[1]
Boiling Point 929.1 °C at 760 mmHg[1]
Flash Point 314.7 °C[1]
Hydrogen Bond Donors 6[1]
Hydrogen Bond Acceptors 10[1]
Topological Polar Surface Area 174 Ų[1][3]

Experimental Protocols

To date, the synthesis of agathisflavone has not been reported; therefore, current methodologies focus on its isolation and purification from natural sources.[5] The following protocols are compiled from established research.

Isolation of Agathisflavone from Poincianella pyramidalis

This protocol is adapted from methodologies that utilize solvent extraction and chromatographic techniques.[6][7]

3.1.1. Plant Material and Extraction:

  • Air-dry the leaves of Poincianella pyramidalis.

  • Macerate 200 g of the powdered leaves in methanol (2 x 1 L) to yield the crude methanolic extract.[6]

  • Subject the crude extract to solvent partitioning. Solubilize the extract in a methanol:water (7:3) solution and partition with chloroform to obtain a chloroform-soluble fraction.[6]

3.1.2. Chromatographic Purification:

  • Apply the chloroform-soluble fraction to a silica gel column (40-63 µm particle size).[7]

  • Elute the column with a gradient of chloroform:methanol mixtures.

  • Collect the fractions eluted with chloroform:methanol (9:1), which will contain agathisflavone.[7]

  • For further purification, column chromatography on Sephadex LH-20 can be employed.[8]

3.1.3. Alternative Alkaline Extraction:

  • Solubilize 2.5 g of the crude methanolic extract in 50 mL of a 10% calcium hydroxide aqueous solution.[6]

  • Allow the mixture to stand overnight at room temperature.

  • Filter the resulting suspension through a funnel containing Celite on the filter paper.

  • Slowly acidify the yellow filtrate with concentrated hydrochloric acid to a pH of 4-5 to precipitate agathisflavone.[6]

  • Filter the solid and rinse with distilled water.[6]

Analysis and Purity Determination

3.2.1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 column.[9]

  • Mobile Phase: A gradient of 0.1% aqueous acetic acid and methanol.[5]

  • Gradient Program: 0-8 minutes, 90-100% 0.1% aqueous acetic acid:methanol; 8-10 minutes, 100% methanol.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Detection: Diode-Array Detector (DAD) with a scan range of 200-400 nm.[5]

  • Purity: Purity of over 99% can be achieved and verified with this method.[5]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Spectra are recorded on a 500 MHz spectrometer.[6]

  • Identification: The isolated compound is identified by comparing its NMR data with previously published values.[5]

Biological Activity and Signaling Pathways

Agathisflavone exhibits significant anti-inflammatory and neuroprotective effects by modulating key signaling pathways in neural cells, particularly microglia and astrocytes.

Anti-Inflammatory Signaling

Agathisflavone's anti-inflammatory action is, in part, mediated through its interaction with the glucocorticoid receptor (GR) and its ability to regulate the NLRP3 inflammasome.[2][4]

  • Glucocorticoid Receptor (GR) Pathway: Agathisflavone promotes GR function, leading to an increase in the gene expression of regulatory cytokines. This effect can be antagonized by mifepristone (RU486), a GR antagonist.[2]

  • NLRP3 Inflammasome Regulation: In response to inflammatory stimuli like lipopolysaccharide (LPS), agathisflavone has been shown to downregulate the expression of the NLRP3 inflammasome and associated inflammatory cytokines such as IL-1β, IL-6, and TNF.[4][10] Molecular docking studies suggest that agathisflavone binds to the NLRP3 NACTH inhibitory domain.[4]

Neuroprotective Signaling

The neuroprotective effects of agathisflavone are linked to its modulation of estrogen receptors (ERs) and its ability to protect neurons from excitotoxicity.[1][11]

  • Estrogen Receptor (ER) Pathway: Agathisflavone's ability to inhibit microgliosis and promote remyelination is mediated through estrogen receptor signaling.[1] This suggests that agathisflavone acts as a phytoestrogen in the central nervous system.

  • Protection against Excitotoxicity: Agathisflavone protects neurons against glutamate-induced excitotoxicity. This neuroprotective effect is associated with an increased expression of glutamate regulatory proteins in astrocytes, such as glutamine synthetase (GS) and Excitatory Amino Acid Transporter 1 (EAAT1).[11]

The diagram below illustrates the key signaling pathways modulated by agathisflavone in the context of neuroinflammation.

Agathisflavone Signaling Pathways cluster_inflammatory Anti-Inflammatory Effects cluster_neuroprotective Neuroprotective Effects Agathisflavone Agathisflavone GR Glucocorticoid Receptor (GR) Agathisflavone->GR Activates NLRP3 NLRP3 Inflammasome Agathisflavone->NLRP3 Inhibits ER Estrogen Receptors (ER) Agathisflavone->ER Modulates Glutamate_Reg Glutamate Regulatory Proteins (GS, EAAT1) Agathisflavone->Glutamate_Reg Increases Expression Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF) GR->Pro_inflammatory Inhibits Expression NLRP3->Pro_inflammatory Promotes Neuronal_Survival Neuronal Survival and Remyelination ER->Neuronal_Survival Promotes Glutamate_Reg->Neuronal_Survival Contributes to

Signaling Pathways Modulated by Agathisflavone.

Conclusion

Agathisflavone stands out as a biflavonoid with significant therapeutic potential, particularly in the context of neuroinflammatory and neurodegenerative disorders. Its well-defined chemical structure and multifaceted biological activities warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and study this promising natural compound, paving the way for future drug development and clinical applications.

References

The Dawn of Agathisflavone: An In-depth Guide to its Early Discovery and Scientific Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the initial discovery, isolation, and early biological investigations of Agathisflavone, a biflavonoid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

Agathisflavone, a naturally occurring biflavonoid, has garnered considerable attention in the scientific community for its diverse pharmacological activities. This technical guide provides a detailed historical account of the early research into Agathisflavone, commencing with its first isolation and structural elucidation. It meticulously outlines the experimental protocols employed in its initial characterization and the seminal studies that first hinted at its cytotoxic and anticancer properties. Quantitative data from these foundational studies are presented in a clear, tabular format to facilitate comparative analysis. Furthermore, this guide employs Graphviz diagrams to visually represent the experimental workflows and the initial proposed mechanism of action, offering a clear and concise overview of the dawn of Agathisflavone research.

Early Discovery and Characterization

The history of Agathisflavone research dates back to 1969, with the pioneering work of Pelter and colleagues, who first reported the isolation of this novel biflavonoid.[1] Their work laid the groundwork for all subsequent investigations into the chemical and biological properties of this intriguing molecule.

Initial Isolation from Agathis palmerstonii

The first successful isolation of Agathisflavone was achieved from the leaves of Agathis palmerstonii. The detailed experimental protocol, as described in the seminal 1969 publication, is outlined below.

Experimental Protocol: Isolation of Agathisflavone (Pelter et al., 1969)

  • Plant Material: Dried leaves of Agathis palmerstonii.

  • Extraction:

    • The dried and powdered leaves were exhaustively extracted with petroleum ether to remove lipids and other non-polar components.

    • The defatted plant material was then subjected to extraction with acetone.

    • The acetone extract was concentrated under reduced pressure to yield a crude extract.

  • Purification:

    • The crude acetone extract was partitioned between ethyl acetate and water.

    • The ethyl acetate fraction, containing the biflavonoids, was concentrated.

    • The concentrated ethyl acetate fraction was subjected to column chromatography over silica gel.

    • Elution was carried out with a gradient of benzene and ethyl acetate.

    • Fractions containing Agathisflavone were identified by thin-layer chromatography (TLC).

    • Final purification was achieved by preparative TLC to yield pure Agathisflavone.

Structural Elucidation

The determination of Agathisflavone's unique biflavonoid structure was a significant achievement in natural product chemistry. Early researchers utilized a combination of spectroscopic techniques to unravel its molecular architecture.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectra were crucial in identifying the aromatic protons and the characteristic signals of the flavonoid skeleton. The use of deuterated solvents such as deuterated chloroform (CDCl₃) and benzene was noted in early studies.

    • Mass Spectrometry (MS): Mass spectrometry provided the molecular weight of Agathisflavone, confirming its dimeric nature.

    • Infrared (IR) Spectroscopy: IR spectroscopy helped in identifying the key functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to study the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore.

The culmination of this analytical work led to the identification of Agathisflavone as a biflavonoid composed of two apigenin units linked together.

Early Biological Investigations

Following its discovery and characterization, the scientific community began to explore the biological activities of Agathisflavone. The initial studies were focused on its potential as a cytotoxic and anticancer agent.

First Cytotoxicity Screening

The first evaluation of Agathisflavone's therapeutic potential was reported in 1989 by Lin and colleagues, who screened a series of biflavonoids for their cytotoxic activity.

Experimental Protocol: Cytotoxicity Assay (Lin et al., 1989)

  • Cell Lines: A panel of human tumor cell lines was used to assess the cytotoxic effects.

  • Treatment: The cell lines were incubated with varying concentrations of Agathisflavone and other biflavonoids.

  • Assay: The cytotoxicity was determined using a standardized in vitro assay that measures cell viability. Although the specific assay was not detailed in the abstract, it was a standard method for evaluating the growth-inhibitory effects of compounds on cultured tumor cells.

  • Data Analysis: The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was calculated to quantify the cytotoxic potency.

First Report on Anticancer Potential: Topoisomerase Inhibition

A significant breakthrough in understanding the anticancer potential of Agathisflavone came in 2002 when Grynberg and colleagues demonstrated its ability to inhibit DNA topoisomerases.[2] This study provided the first mechanistic insight into its antitumor activity.

Experimental Protocol: DNA Topoisomerase Inhibition Assay (Grynberg et al., 2002) [2]

  • Enzymes: Human DNA topoisomerase I and topoisomerase II-alpha were used in the assays.

  • Substrate: Supercoiled plasmid DNA (for topoisomerase I) and kinetoplast DNA (kDNA) (for topoisomerase II) were used as substrates.

  • Topoisomerase I Relaxation Assay:

    • Supercoiled plasmid DNA was incubated with human topoisomerase I in the presence or absence of Agathisflavone (at 200 µM).

    • The reaction mixture was incubated at 37°C for 30 minutes.

    • The reaction was stopped, and the DNA topoisomers were separated by electrophoresis on a 1% agarose gel.

    • The gel was stained with ethidium bromide and visualized under UV light to observe the relaxation of the supercoiled DNA.

  • Topoisomerase II Decatenation Assay:

    • kDNA was incubated with human topoisomerase II-alpha in the presence or absence of Agathisflavone (at 200 µM).

    • The reaction mixture, containing ATP, was incubated at 37°C for 30 minutes.

    • The reaction was stopped, and the decatenated DNA was separated by electrophoresis on a 1% agarose gel.

    • The gel was stained with ethidium bromide and visualized under UV light to assess the inhibition of kDNA decatenation.

  • Cell-based Assay:

    • Cell Lines: Ehrlich carcinoma cells and human K562 leukemia cells were used.

    • Method: A tetrazolium-based colorimetric assay (MTT assay) was used to determine the growth inhibitory activities of the biflavonoids after a 45-hour culture period.

    • Data Analysis: The IC₅₀ values were calculated from the dose-response curves.

Quantitative Data Summary

The following table summarizes the key quantitative data from the early biological studies of Agathisflavone.

Biological Activity Cell Line/Enzyme Parameter Value Reference
CytotoxicityEhrlich carcinomaIC₅₀24 ± 1.4 µMGrynberg et al., 2002[2]
CytotoxicityHuman K562 leukemia% Growth Inhibition42% at 90 µMGrynberg et al., 2002[2]
Enzyme InhibitionHuman DNA topoisomerase IInhibitionYes (at 200 µM)Grynberg et al., 2002[2]
Enzyme InhibitionHuman DNA topoisomerase II-alphaInhibitionYes (at 200 µM)Grynberg et al., 2002[2]

Visualizing Early Research Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the initial proposed mechanism of action for Agathisflavone.

experimental_workflow_isolation plant Dried Leaves of Agathis palmerstonii pet_ether Petroleum Ether Extraction (Defatting) plant->pet_ether acetone Acetone Extraction pet_ether->acetone partition Ethyl Acetate/Water Partition acetone->partition column Silica Gel Column Chromatography partition->column prep_tlc Preparative TLC column->prep_tlc agathisflavone Pure Agathisflavone prep_tlc->agathisflavone

Caption: Workflow for the first isolation of Agathisflavone.

experimental_workflow_cytotoxicity cell_lines Human Tumor Cell Lines treatment Incubation with Agathisflavone (Varying Concentrations) cell_lines->treatment viability_assay Cell Viability Assay treatment->viability_assay data_analysis Calculation of IC50 Value viability_assay->data_analysis result Quantification of Cytotoxicity data_analysis->result

Caption: General workflow for early cytotoxicity screening.

proposed_mechanism_topoisomerase agathisflavone Agathisflavone topoisomerase DNA Topoisomerase I & II agathisflavone->topoisomerase Inhibits apoptosis Apoptosis agathisflavone->apoptosis Induces dna_replication DNA Replication & Transcription topoisomerase->dna_replication Regulates cell_proliferation Tumor Cell Proliferation dna_replication->cell_proliferation Leads to

Caption: Early proposed mechanism of anticancer action.

Conclusion

The early research on Agathisflavone, from its initial isolation in 1969 to the first mechanistic insights into its anticancer potential in 2002, established a strong foundation for its continued investigation. The meticulous work of these pioneering scientists in characterizing this biflavonoid and exploring its biological activities has paved the way for the extensive research we see today. This guide serves as a testament to their foundational contributions and as a valuable resource for contemporary researchers seeking to build upon this legacy in the quest for novel therapeutics.

References

The Biological Activities of Agathisflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2][3] Structurally a dimer of apigenin, this compound is found in various plant species, including those from the genera Anacardium and Poincianella.[4][5] Preclinical studies have illuminated its therapeutic potential across a spectrum of disease models, highlighting its antioxidant, anti-inflammatory, antiviral, neuroprotective, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the known biological activities of agathisflavone, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of agathisflavone.

Table 1: Antiviral and Cytotoxic Activities

ActivityVirus/Cell LineMetricValue (µM)Reference(s)
Antiviral Activity
Anti-SARS-CoV-2Calu-3 cellsEC₅₀4.23 ± 0.21[6][7]
Anti-InfluenzaMDCK cellsEC₅₀1.3[8][9]
Enzyme Inhibition
Influenza NeuraminidaseWild-type virusIC₅₀20[8][9]
Influenza NeuraminidaseOseltamivir-resistant virusIC₅₀2.0[8][9]
Cytotoxicity
Calu-3 cellsCC₅₀61.3 ± 0.1[6][7]
GL-15 (human glioblastoma)IC₅₀> 5[10]
C6 (rat glioma)IC₅₀> 5[10]

Table 2: Antioxidant Activity

AssayMetricValue (mM)Reference(s)
DPPH Radical ScavengingEC₅₀0.474[5]
ABTS Radical ScavengingEC₅₀0.179[5]
Hydroxyl Radical ScavengingEC₅₀0.163[5]
Nitric Oxide Radical ScavengingEC₅₀0.209[5]
Lipid Peroxidation Inhibition (TBARS)EC₅₀0.179[5]

Key Biological Activities and Signaling Pathways

Neuroprotective and Anti-inflammatory Activities

Agathisflavone has demonstrated significant neuroprotective and anti-inflammatory effects in various in vitro and ex vivo models.[4][11][12] These activities are largely attributed to its ability to modulate glial cell activation and inhibit key inflammatory signaling pathways.

a. Modulation of Microglia and Astrocyte Activation:

In models of neuroinflammation induced by lipopolysaccharide (LPS) or β-amyloid, agathisflavone has been shown to suppress the activation of microglia and astrocytes.[13][14] This is characterized by a reduction in the expression of inflammatory markers such as CD68 and glial fibrillary acidic protein (GFAP).[15] Furthermore, agathisflavone promotes a shift in microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[14]

b. Inhibition of the NLRP3 Inflammasome:

A key mechanism underlying the anti-inflammatory effects of agathisflavone is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][13][16][17] Upon activation by inflammatory stimuli, the NLRP3 inflammasome triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. Agathisflavone has been shown to downregulate the mRNA expression of both NLRP3 and IL-1β.[13][18]

cluster_0 Inflammatory Stimulus (LPS) cluster_1 Agathisflavone Intervention cluster_2 NLRP3 Inflammasome Pathway LPS LPS NLRP3 NLRP3 LPS->NLRP3 Activates Agathisflavone Agathisflavone Agathisflavone->NLRP3 Inhibits ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1B Pro-IL-1β Casp1->ProIL1B Cleaves IL1B IL-1β ProIL1B->IL1B Mature IL-1β

Agathisflavone inhibits the NLRP3 inflammasome pathway.

c. Modulation of STAT3 Signaling:

Agathisflavone has also been shown to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10][19][20] In the context of neuroinflammation and glioblastoma, the phosphorylation and activation of STAT3 are often upregulated. Agathisflavone treatment leads to a reduction in the levels of phosphorylated STAT3 (p-STAT3), thereby inhibiting the transcription of downstream inflammatory and proliferative genes.[19][20]

cluster_0 Stimulus (e.g., β-amyloid) cluster_1 Agathisflavone Intervention cluster_2 STAT3 Signaling Stimulus β-amyloid Receptor Receptor Stimulus->Receptor Agathisflavone Agathisflavone pSTAT3 p-STAT3 Agathisflavone->pSTAT3 Inhibits JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene

Agathisflavone modulates the STAT3 signaling pathway.

d. Interaction with the Glucocorticoid Receptor:

Recent studies suggest that the anti-inflammatory effects of agathisflavone may also be mediated through its interaction with the glucocorticoid receptor (GR).[1][15][21] Molecular docking studies have indicated that agathisflavone can bind to the GR, potentially modulating its activity and influencing the expression of inflammatory genes.[15][21] This interaction appears to be crucial for the downregulation of pro-inflammatory cytokines like IL-1β and the upregulation of the anti-inflammatory cytokine IL-10.[15]

Antiviral Activity

Agathisflavone has demonstrated promising antiviral activity against both SARS-CoV-2 and influenza viruses.[6][7][8][9]

a. Inhibition of SARS-CoV-2 Main Protease (Mpro):

In silico and enzymatic assays have identified the SARS-CoV-2 main protease (Mpro or 3CLpro) as a key target of agathisflavone.[6][7] Mpro is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle. Agathisflavone acts as a non-competitive inhibitor of Mpro.

b. Inhibition of Influenza Neuraminidase:

Agathisflavone effectively inhibits the neuraminidase (NA) enzyme of both wild-type and oseltamivir-resistant influenza virus strains.[8][9] Neuraminidase is crucial for the release of newly formed viral particles from infected cells.

Antioxidant Activity

Agathisflavone exhibits potent antioxidant properties by scavenging a variety of free radicals, including DPPH, ABTS, hydroxyl, and nitric oxide radicals.[5][16][22][23] It also inhibits lipid peroxidation.[5] This antioxidant capacity is comparable to that of the standard antioxidant, trolox. The proposed mechanism involves the donation of hydrogen atoms and electrons from its multiple hydroxyl groups to neutralize free radicals.[24]

Anticancer Activity

Preliminary studies have indicated that agathisflavone possesses cytotoxic activity against certain cancer cell lines, including glioblastoma.[10] The proposed mechanisms include the modulation of signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of agathisflavone.

Neuroprotective and Anti-inflammatory Assays
  • Cell Culture and Treatment: Primary microglia and astrocyte cultures or neuron-glia co-cultures are typically used.[11][14] Inflammation is induced using agents like lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours) or β-amyloid oligomers.[14][19] Agathisflavone is then added at various concentrations (e.g., 0.1-10 µM) for a specified duration.

  • Immunocytochemistry: Cells are fixed and stained with antibodies against specific markers to visualize and quantify cellular changes. Key markers include Iba-1 for microglia, GFAP for astrocytes, β-tubulin III for neurons, and CD68 for activated microglia.[11][14]

  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of inflammatory mediators such as IL-1β, TNF-α, IL-6, IL-10, and NLRP3.[13][14]

  • Western Blotting: Used to quantify the protein levels of key signaling molecules, such as total STAT3 and phosphorylated STAT3 (p-STAT3).[19]

  • Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, is often measured in the cell culture supernatant using the Griess reagent.[14]

cluster_0 Cell Culture and Treatment cluster_1 Analysis A Plate Glial Cells or Neuron-Glia Co-cultures B Induce Inflammation (e.g., LPS, β-amyloid) A->B C Treat with Agathisflavone B->C D Immunocytochemistry (Iba-1, GFAP, CD68) C->D E qRT-PCR (Cytokine mRNA) C->E F Western Blot (p-STAT3/STAT3) C->F G Griess Assay (Nitric Oxide) C->G

Workflow for neuroprotective and anti-inflammatory assays.
Antiviral Assays

  • Cell Culture and Virus Infection: A suitable host cell line, such as Calu-3 for SARS-CoV-2 or Madin-Darby Canine Kidney (MDCK) cells for influenza, is cultured.[6][8] Cells are then infected with the virus in the presence or absence of agathisflavone.

  • Plaque Reduction Assay: This assay is used to determine the concentration of agathisflavone that inhibits viral replication by 50% (EC₅₀).

  • Enzyme Inhibition Assays: The inhibitory effect of agathisflavone on viral enzymes like SARS-CoV-2 Mpro and influenza neuraminidase is measured using specific substrates that produce a fluorescent or colorimetric signal upon cleavage.[6][8] The concentration of agathisflavone that inhibits enzyme activity by 50% (IC₅₀) is determined.

  • Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) of agathisflavone on the host cells is determined using assays such as the MTT assay to assess cell viability.[6]

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of agathisflavone to donate a hydrogen atom and reduce the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.[16][22]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, the scavenging of the pre-formed ABTS radical cation by agathisflavone is measured by the reduction in absorbance.[22]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid to produce a colored product.[5][22]

cluster_0 Sample Preparation cluster_1 Assay Methods cluster_2 Data Analysis A Prepare Agathisflavone and Standard (Trolox) Solutions B DPPH Assay: Mix with DPPH radical solution, measure absorbance change. A->B C ABTS Assay: Mix with ABTS radical solution, measure absorbance change. A->C D TBARS Assay: Induce lipid peroxidation, react with TBA, measure colorimetric product. A->D E Calculate Percentage Inhibition B->E C->E D->E F Determine EC₅₀ Values E->F E->F E->F

Workflow for antioxidant assays.
Anticancer Assays

  • Cell Viability/Cytotoxicity Assay (MTT Assay): Cancer cell lines (e.g., GL-15, C6) are treated with various concentrations of agathisflavone.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is then performed to measure cell viability by quantifying the metabolic activity of the cells. The IC₅₀ value is determined from the dose-response curve.

  • Cell Migration Assay (Wound Healing/Scratch Assay): A "scratch" is made in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the scratch is monitored over time in the presence and absence of agathisflavone.[10]

Conclusion and Future Directions

Agathisflavone has emerged as a promising natural compound with a wide range of therapeutic activities. Its multifaceted mechanism of action, involving the modulation of key inflammatory and signaling pathways, makes it a compelling candidate for further drug development. While the existing preclinical data is robust, further research is warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties. Clinical trials are a necessary next step to translate the therapeutic potential of agathisflavone into novel treatments for a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Agathisflavone from Poincianella pyramidalis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the extraction and isolation of agathisflavone, a bioactive biflavone, from the leaves of Poincianella pyramidalis. The protocols are intended for researchers, scientists, and professionals in drug development.

Agathisflavone has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical research.[1][2] However, being a natural product with limited occurrence, efficient methods for its extraction and purification are crucial for obtaining sufficient quantities for further studies.[1][2][3] This document outlines four distinct methods for the isolation of agathisflavone, including traditional chromatographic techniques and alkaline extraction procedures.[1][3]

Data Presentation

The following table summarizes the quantitative data from the different extraction and isolation methods, allowing for a clear comparison of their efficiencies.

MethodStarting Material (Dried Leaves)Crude Extract YieldAgathisflavone Yield (mg)Yield from Dried Leaves (%)Yield from Crude Extract (%)Purity (%)
A1: Traditional Chromatography 200 g20.8 g428.00.2126.499.838
A2: Flash Chromatography Not specified in detail3.5 g14.80.05921.48>99.9
B1: Alkaline Extraction (Direct) 2.5 gNot applicable3.50.01360.13699.302
B2: Alkaline Extraction (Post-Partition) 50 g3.5 g6.50.0130.18599.088

Experimental Protocols

Plant Material Preparation

Leaves of Poincianella pyramidalis were collected and dried in an oven at 45°C for 72 hours. The dried leaves were then ground into a fine powder using a mixer.[1]

Initial Methanolic Extraction (Common to all methods)

The dried and powdered leaves were subjected to maceration with methanol (MeOH) for 48 hours at room temperature. This process was repeated to ensure exhaustive extraction. The resulting methanolic extract was then used as the starting material for the subsequent isolation procedures.[1][3]

Method A1: Traditional Chromatographic Purification

This method is a conventional technique for the isolation of phytochemicals.

  • Liquid-Liquid Partition:

    • 200 g of dried leaves yielded 20.8 g of methanolic extract.

    • The methanolic extract was partitioned with hexane.

    • The resulting hydromethanolic phase was diluted with 30% water and subsequently partitioned with chloroform (CHCl₃) to yield 759 mg of the chloroform fraction.

    • The hydromethanolic phase was concentrated to remove excess methanol and then extracted with ethyl acetate (EtOAc), yielding 1.58 g of the EtOAc-soluble fraction.[1]

  • Silica Gel Column Chromatography:

    • The EtOAc fraction (1.58 g) was subjected to column chromatography over silica gel.

    • The column was eluted with a mixture of chloroform and methanol (CHCl₃:MeOH).

    • Fractions eluted with a 9:1 ratio of CHCl₃:MeOH contained agathisflavone.

    • This step yielded 428.0 mg of agathisflavone.[1]

Method A2: Flash Chromatography Purification

This method utilizes automated flash chromatography for a more rapid separation.

  • Initial Fractionation:

    • The methanolic extract was subjected to an initial separation step. The fraction eluted with a 1:1 mixture of methanol and water (MeOH:H₂O) was collected.

    • After removing the methanol, this fraction was partitioned with ethyl acetate (EtOAc), yielding 244 mg of the EtOAc-soluble fraction.[1]

  • Flash Silica Gel Chromatography:

    • The EtOAc-soluble fraction was then purified using flash chromatography on a silica gel column.

    • The elution was performed with a gradient of chloroform and methanol (CHCl₃:MeOH).

    • The fraction eluted with a 9:1 ratio of CHCl₃:MeOH yielded 14.8 mg of agathisflavone.[1]

Method B1: Direct Alkaline Extraction

This method leverages the acidic nature of the phenolic groups in agathisflavone.

  • Base Treatment:

    • 2.5 g of the crude methanolic extract was treated with an aqueous solution of calcium hydroxide (Ca(OH)₂).

    • This mixture was stirred and then filtered. The treatment with Ca(OH)₂ deprotonates the phenolic hydroxyl groups of the flavonoid, forming a water-soluble salt.[1]

  • Acidification and Precipitation:

    • The yellow filtrate was slowly acidified with concentrated hydrochloric acid (HCl) to a pH of 4-5.

    • This acidification reprotonates the flavonoid, causing it to precipitate out of the aqueous solution.[1][3]

  • Isolation:

    • The precipitate was collected by filtration and washed with distilled water.

    • This procedure yielded 3.5 mg of agathisflavone.[1]

Method B2: Alkaline Extraction Post-Partition

This method incorporates a partitioning step before alkaline extraction.

  • Initial Partitioning:

    • 3.5 g of the crude methanolic extract (from 50 g of plant material) was dissolved in a 7:3 mixture of methanol and water (MeOH:H₂O).

    • This solution was partitioned with chloroform (CHCl₃), yielding 857 mg of the CHCl₃ soluble fraction.[3]

  • Alkaline Extraction:

    • The CHCl₃ soluble fraction was then subjected to the same alkaline extraction procedure as described in Method B1.

  • Yield:

    • This method furnished 6.5 mg of agathisflavone.[3]

Purity Analysis

The purity of the isolated agathisflavone from all methods was determined to be greater than 99% using High-Performance Liquid Chromatography (HPLC).[1][2][3] The identity of the compound was confirmed by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizations

Extraction_and_Isolation_Workflows cluster_A1 Method A1: Traditional Chromatography cluster_A2 Method A2: Flash Chromatography cluster_B1 Method B1: Direct Alkaline Extraction cluster_B2 Method B2: Alkaline Extraction Post-Partition A1_start Dried & Ground Poincianella pyramidalis Leaves A1_extract Methanol Maceration A1_start->A1_extract A1_partition1 Liquid-Liquid Partition (Hexane, CHCl3, EtOAc) A1_extract->A1_partition1 A1_column Silica Gel Column Chromatography (CHCl3:MeOH 9:1) A1_partition1->A1_column A1_end Agathisflavone (99.838% Purity) A1_column->A1_end A2_start Dried & Ground Poincianella pyramidalis Leaves A2_extract Methanol Maceration A2_start->A2_extract A2_partition Partition (EtOAc) A2_extract->A2_partition A2_flash Flash Silica Gel Chromatography (CHCl3:MeOH 9:1) A2_partition->A2_flash A2_end Agathisflavone (>99.9% Purity) A2_flash->A2_end B1_start Dried & Ground Poincianella pyramidalis Leaves B1_extract Methanol Maceration B1_start->B1_extract B1_alkaline Alkaline Treatment (Ca(OH)2) B1_extract->B1_alkaline B1_acid Acidification & Precipitation (HCl) B1_alkaline->B1_acid B1_end Agathisflavone (99.302% Purity) B1_acid->B1_end B2_start Dried & Ground Poincianella pyramidalis Leaves B2_extract Methanol Maceration B2_start->B2_extract B2_partition Partition (CHCl3) B2_extract->B2_partition B2_alkaline Alkaline Treatment (Ca(OH)2) B2_partition->B2_alkaline B2_acid Acidification & Precipitation (HCl) B2_alkaline->B2_acid B2_end Agathisflavone (99.088% Purity) B2_acid->B2_end

Caption: Comparative workflows for agathisflavone isolation.

Detailed_Chromatography_Workflow start Dried & Ground P. pyramidalis Leaves (200g) maceration Maceration with Methanol (2x 1L, 48h) start->maceration extract Methanolic Extract (20.8g) maceration->extract partition1 Partition with Hexane extract->partition1 hydromethanolic Hydromethanolic Phase partition1->hydromethanolic partition2 Dilute with 30% Water & Partition with Chloroform hydromethanolic->partition2 chloroform_fraction Chloroform Fraction (759mg) partition2->chloroform_fraction Discarded for this protocol concentrate Concentrate Hydromethanolic Phase partition2->concentrate partition3 Partition with Ethyl Acetate concentrate->partition3 etOAc_fraction EtOAc Fraction (1.58g) partition3->etOAc_fraction column_chrom Silica Gel Column Chromatography (Eluent: CHCl3:MeOH 9:1) etOAc_fraction->column_chrom final_product Agathisflavone (428.0mg) column_chrom->final_product

Caption: Detailed workflow for Method A1.

Alkaline_Extraction_Workflow start Crude Methanolic Extract (2.5g) alkaline_treatment Treat with aqueous Ca(OH)2 solution start->alkaline_treatment stir_filter Stir and Filter alkaline_treatment->stir_filter filtrate Yellow Filtrate (contains water-soluble salt) stir_filter->filtrate acidification Slowly acidify with conc. HCl to pH 4-5 filtrate->acidification precipitation Agathisflavone Precipitates acidification->precipitation filter_rinse Filter and Rinse with Distilled Water precipitation->filter_rinse final_product Agathisflavone (3.5mg) filter_rinse->final_product

Caption: Detailed workflow for Method B1.

References

Application Notes and Protocols: Agathisflavone Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of agathisflavone, a biflavonoid with significant therapeutic potential. The protocols detailed below are based on established methodologies for biflavonoid synthesis and the study of their biological activities, particularly in the context of neuroinflammation.

Synthesis of Agathisflavone

Agathisflavone is a biflavonoid formed by the oxidative coupling of two apigenin molecules, with a C-6 to C-8' linkage.[1] While agathisflavone is predominantly isolated from natural sources due to the complexity of its total synthesis, a representative synthetic approach can be adapted from the successful total synthesis of its isomer, amentoflavone.[2][3] The following protocol outlines a plausible synthetic route based on Suzuki coupling, a powerful method for creating C-C bonds between flavonoid units.[4][5][6]

Representative Synthetic Scheme (Adapted from Amentoflavone Synthesis)

A plausible route to agathisflavone would involve the Suzuki coupling of a protected 8-iodoapigenin derivative with a protected 6-boronic acid ester of apigenin, followed by deprotection.

Experimental Protocol: Suzuki Coupling for Biflavonoid Synthesis

This protocol is a representative method adapted from the synthesis of amentoflavone and can be considered for the synthesis of agathisflavone with appropriate modifications to the starting materials.

Materials:

  • Protected 8-iodoapigenin

  • Protected 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)apigenin

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine))

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Toluene and Ethanol (solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the protected 8-iodoapigenin (1 equivalent) and the protected 6-apigenin boronic acid ester (1.2 equivalents) in a 4:1 mixture of toluene and ethanol.

  • Degassing: Bubble argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.

  • Base Addition: Add 2M aqueous Na₂CO₃ solution (4 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification of Protected Agathisflavone: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Deprotection: The protecting groups (e.g., methoxymethyl (MOM) or benzyl (Bn) ethers) are removed under appropriate conditions (e.g., acidic hydrolysis for MOM ethers, hydrogenolysis for Bn ethers) to yield agathisflavone.

  • Final Purification: The final product is purified by recrystallization or further chromatography to yield pure agathisflavone.

Quantitative Data for Biflavonoid Synthesis

The following table summarizes representative yields for key steps in biflavonoid synthesis, adapted from the literature on amentoflavone synthesis.[5]

StepProductRepresentative Yield (%)
Suzuki CouplingProtected Biflavonoid50-70
DeprotectionFinal Biflavonoid (Amentoflavone)86

Derivatization of Agathisflavone

Derivatization of flavonoids is a common strategy to enhance their physicochemical properties and biological activities.[7][8] While specific derivatization protocols for agathisflavone are not widely reported, the following general methods for flavonoid modification can be applied.

General Derivatization Strategies

Common derivatization reactions for flavonoids target their hydroxyl groups and include:

  • Alkylation/Etherification: Introduction of alkyl groups (e.g., methyl, ethyl) can increase lipophilicity.

  • Esterification: Acylation of hydroxyl groups can modulate solubility and bioavailability.

  • Glycosylation: Attachment of sugar moieties can improve water solubility and alter biological targeting.

  • Amination: Introduction of amino-containing groups can introduce new biological interactions.

Experimental Protocol: O-Alkylation of a Flavonoid

This protocol describes a general method for the O-alkylation of a flavonoid's hydroxyl groups.

Materials:

  • Agathisflavone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve agathisflavone (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Base Addition: Add anhydrous K₂CO₃ (excess, e.g., 2 equivalents per hydroxyl group to be alkylated).

  • Alkylating Agent Addition: Add the alkyl halide (1.5 equivalents per hydroxyl group) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the O-alkylated agathisflavone derivative.

Quantitative Data for Flavonoid Derivatization

The following table presents yields for various derivatization reactions of a 3-hydroxyflavone, which can serve as a reference for potential derivatizations of agathisflavone.[9]

Reaction TypeDerivativeYield (%)
AlkylationO-allyl derivative85
AlkylationO-benzyl derivative79
EsterificationO-acetyl derivative88
Chlorination3-chloro derivative94

Biological Activity and Signaling Pathways

Agathisflavone exhibits a range of biological activities, with its anti-neuroinflammatory effects being of particular interest.[10][11][12][13][14] It modulates key inflammatory signaling pathways in brain glial cells (microglia and astrocytes).

Agathisflavone's Role in Neuroinflammation

Agathisflavone has been shown to:

  • Reduce Pro-inflammatory Markers: It decreases the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (CCL2, CCL5).[14][15]

  • Increase Anti-inflammatory Markers: It upregulates the anti-inflammatory cytokine IL-10.[11]

  • Inhibit Inflammasome Activation: Agathisflavone negatively regulates the NLRP3 inflammasome, a key component of the innate immune response.[12][13][14]

  • Modulate Glucocorticoid Receptor Signaling: Its anti-inflammatory effects are mediated, at least in part, through the glucocorticoid receptor (GR).[10][11]

  • Promote a Neuroprotective Microglial Phenotype: It drives microglia from a pro-inflammatory (M1-like) state to an anti-inflammatory and pro-resolving (M2-like) state, characterized by reduced CD68 and increased CD206 expression.[14]

Signaling Pathway Diagrams

agathisflavone_nlrp3_pathway cluster_lps Inflammatory Stimulus (LPS) cluster_cell Microglia lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb nlrp3_gene NLRP3 Gene Transcription nfkb->nlrp3_gene pro_il1b Pro-IL-1β Transcription nfkb->pro_il1b nlrp3_protein NLRP3 Protein nlrp3_gene->nlrp3_protein Translation il1b IL-1β Release (Inflammation) pro_il1b->il1b Cleavage by Caspase-1 inflammasome NLRP3 Inflammasome Assembly nlrp3_protein->inflammasome caspase1 Caspase-1 Activation inflammasome->caspase1 caspase1->il1b agathisflavone Agathisflavone agathisflavone->inflammasome Inhibition

Caption: Agathisflavone inhibits the NLRP3 inflammasome pathway.

agathisflavone_gr_pathway cluster_cell Glial Cell (Microglia/Astrocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gr Glucocorticoid Receptor (GR) agathisflavone_gr Agathisflavone-GR Complex nfkb NF-κB agathisflavone_gr->nfkb Inhibits Transcription anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., IL-10) agathisflavone_gr->anti_inflammatory_genes Promotes Transcription pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β) nfkb->pro_inflammatory_genes Activates agathisflavone Agathisflavone agathisflavone->gr Binds

Caption: Agathisflavone modulates gene expression via the Glucocorticoid Receptor.

Experimental Protocol: Evaluation of Anti-Neuroinflammatory Activity

This protocol details an in vitro assay to assess the anti-inflammatory effects of agathisflavone on microglial cells.

Materials:

  • BV-2 microglial cell line (or primary microglia)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Agathisflavone stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (for dissolving formazan crystals)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., Tnf, Il1b, Il10, Nos2)

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics at 37 °C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well plates for viability assays and 24-well plates for gene expression analysis. Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of agathisflavone (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the control group).

    • Incubate for a specified period (e.g., 24 hours for gene expression).

  • Cell Viability (MTT Assay):

    • After treatment, add MTT solution to each well of the 96-well plate and incubate for 2-4 hours.

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Gene Expression Analysis (RT-qPCR):

    • From the 24-well plates, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) using specific primers for the genes of interest. Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene.

Quantitative Data on Biological Activity

The following table summarizes key quantitative data related to the biological activity of agathisflavone and related synthetic flavonoids.

AssayCompoundTarget/Cell LineResultReference
Anti-inflammatoryAgathisflavoneLPS-stimulated BV-2 microgliaSignificant reduction in TNF-α, IL-1β, IL-6 mRNA at 1 µM[14][15]
Anti-inflammatorySynthetic Chalcone 1LPS-stimulated BV-2 microgliaIC₅₀ = 1.10 µM (NO inhibition)[16]
Anti-inflammatorySynthetic Chalcone 2LPS-stimulated BV-2 microgliaIC₅₀ = 2.26 µM (NO inhibition)[16]
Cell ViabilityAgathisflavoneRat mesenchymal stem cellsNo toxicity up to 5 µM at 24h[17]
Cell ViabilityAgathisflavonePrimary glial cellsNo toxicity up to 10 µM at 24h[11]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Microglial Cells (e.g., BV-2) cell_seeding 2. Seed Cells into Multi-well Plates cell_culture->cell_seeding agathisflavone_pretreat 3. Pre-treat with Agathisflavone or Vehicle cell_seeding->agathisflavone_pretreat lps_stim 4. Stimulate with LPS (Inflammation Induction) agathisflavone_pretreat->lps_stim viability_assay 5a. Cell Viability Assay (MTT) lps_stim->viability_assay gene_expression 5b. Gene Expression (RT-qPCR) lps_stim->gene_expression protein_analysis 5c. Protein Analysis (Immunofluorescence/Western Blot) lps_stim->protein_analysis

Caption: Workflow for evaluating the anti-inflammatory effects of agathisflavone.

References

Application Notes and Protocols for In Vitro Experimental Models Using Agathisflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing agathisflavone in various in vitro experimental models. The protocols detailed below are based on established methodologies and are intended to assist in the investigation of the antioxidant, anti-inflammatory, and neuroprotective properties of this promising biflavonoid.

Overview of Agathisflavone's Bioactivities

Agathisflavone, a naturally occurring biflavonoid, has demonstrated a range of biological activities in preclinical in vitro studies. These include potent antioxidant effects, significant anti-inflammatory properties, and neuroprotective actions.[1][2][3] Its mechanisms of action often involve the modulation of key signaling pathways related to oxidative stress and inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro assays investigating the efficacy of agathisflavone.

Table 1: Antioxidant Activity of Agathisflavone

Assay TypeEC₅₀/IC₅₀ of Agathisflavone (mM)EC₅₀/IC₅₀ of Trolox (Standard) (mM)Key Findings
DPPH Radical Scavenging0.4740.149Agathisflavone exhibits concentration-dependent DPPH radical scavenging activity.[4][5]
ABTS Radical Scavenging0.1790.311Agathisflavone shows potent, concentration-dependent scavenging of ABTS radicals.
OH Radical Scavenging0.1630.372Agathisflavone demonstrates a significant capacity to scavenge hydroxyl radicals.[4][5]
NO Scavenging0.2090.456Agathisflavone effectively scavenges nitric oxide in a concentration-dependent manner.[4][5]
Lipid Peroxidation (TBARS)0.1790.352Agathisflavone inhibits lipid peroxidation more effectively than the standard, trolox.[4][5]

Table 2: Anti-inflammatory and Neuroprotective Effects of Agathisflavone

Experimental ModelKey Parameters MeasuredAgathisflavone ConcentrationResults
LPS-stimulated MicrogliaNitric Oxide (NO) Production0.1 and 1 µMSignificantly reduced LPS-induced NO production.[2]
Pro-inflammatory Cytokine mRNA (IL-1β, IL-6, TNF)1 µMDecreased the expression of pro-inflammatory cytokines.[1][5]
Anti-inflammatory Cytokine mRNA (IL-10)1 µMIncreased the expression of the anti-inflammatory cytokine IL-10.[6]
Microglial Activation (CD68 expression)1 µMReduced the expression of the M1 microglial marker CD68.[2][6]
LPS-stimulated AstrocytesGlial Fibrillary Acidic Protein (GFAP) expression1 µMDecreased the expression of the astrocyte activation marker GFAP.[6]
Glutamate-induced ExcitotoxicityNeuronal ViabilityNot specifiedShown to have neuroprotective effects against glutamate-induced toxicity.[1][2][7]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the effect of agathisflavone on cell viability and to determine its cytotoxic concentrations.

Materials:

  • Agathisflavone stock solution (in DMSO)

  • Mammalian cells in culture (e.g., microglial cells, neuronal cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of agathisflavone in culture medium. Remove the old medium from the wells and add 100 µL of the agathisflavone dilutions. Include a vehicle control (DMSO at the same concentration as the highest agathisflavone dose) and a negative control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Antioxidant Activity Assays

These protocols are for determining the free radical scavenging and antioxidant capacity of agathisflavone.

Materials:

  • Agathisflavone solutions of varying concentrations

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (100 µM)

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, add 50 µL of agathisflavone solution to 150 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the agathisflavone.

Materials:

  • Agathisflavone solutions of varying concentrations

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ solution.

  • ABTS•+ Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of agathisflavone solution to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

Materials:

  • Agathisflavone solutions of varying concentrations

  • Sodium nitroprusside (SNP) solution (10 mM) in phosphate-buffered saline (PBS)

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plate

Procedure:

  • Reaction Mixture: Mix 100 µL of SNP solution with 100 µL of agathisflavone solution.

  • Incubation: Incubate the plate at room temperature for 150 minutes.

  • Griess Reaction: Add 100 µL of Griess reagent to each well.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: The percentage of NO scavenging is calculated based on the reduction in absorbance compared to the control.

In Vitro Anti-inflammatory Model: LPS-Stimulated Microglia

This protocol outlines the procedure for investigating the anti-inflammatory effects of agathisflavone on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Agathisflavone stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture reagents

  • Reagents for downstream analysis (e.g., Griess reagent for NO, RNA extraction kits for RT-qPCR, antibodies for immunofluorescence)

Procedure:

  • Cell Culture: Culture microglial cells to 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of agathisflavone for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours).

  • Downstream Analysis:

    • Nitric Oxide Measurement: Collect the cell culture supernatant and measure NO production using the Griess reagent as described in the NO scavenging assay protocol.

    • RT-qPCR for Cytokine Expression: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to analyze the mRNA expression levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines.

    • Immunofluorescence for Microglial Activation: Fix the cells and perform immunocytochemistry using antibodies against microglial activation markers such as Iba-1 and CD68.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cell_culture Cell Culture (e.g., Microglia) seeding Seeding in 96-well plate cell_culture->seeding pretreatment Pre-treatment with Agathisflavone seeding->pretreatment stimulation Stimulation with LPS (1 µg/mL) pretreatment->stimulation no_measurement Nitric Oxide (NO) Measurement stimulation->no_measurement rt_qpcr RT-qPCR for Cytokine Expression stimulation->rt_qpcr if_staining Immunofluorescence (Iba-1, GFAP) stimulation->if_staining

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Nucleus NFkB_active->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines induces transcription Agathisflavone Agathisflavone Agathisflavone->IKK inhibits

nlrp3_pathway LPS LPS (Signal 1) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b Pro-IL-1β NFkB->pro_IL1b transcribes NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming transcribes IL1b Active IL-1β pro_IL1b->IL1b NLRP3_activation NLRP3 Inflammasome Activation NLRP3_priming->NLRP3_activation ATP ATP (Signal 2) P2X7R P2X7R ATP->P2X7R P2X7R->NLRP3_activation triggers Caspase1 Caspase-1 NLRP3_activation->Caspase1 activates Caspase1->pro_IL1b cleaves Agathisflavone Agathisflavone Agathisflavone->NLRP3_activation inhibits

References

Application Notes and Protocols: Agathisflavone in Primary Neuron-Glial Co-Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Agathisflavone, a biflavonoid found in plants such as Poincianella pyramidalis, has demonstrated significant neuroprotective, anti-inflammatory, and neurogenic properties in various in vitro and ex vivo models.[1][2][3] In the context of the central nervous system (CNS), where complex interactions between neurons and glial cells (astrocytes and microglia) dictate the response to injury and disease, Agathisflavone presents as a promising therapeutic candidate. These application notes provide a summary of its effects and detailed protocols for its use in primary neuron-glial co-culture systems, a key model for studying neuroinflammation and neurodegeneration.

Mechanism of Action Agathisflavone exerts its effects through the modulation of key signaling pathways involved in inflammation and cell survival. It has been shown to regulate the activation of microglia and astrocytes, shifting them from a pro-inflammatory to a more neuroprotective, anti-inflammatory state.[4][5] This is achieved by inhibiting pro-inflammatory mediators and pathways such as the NLRP3 inflammasome, NF-κB, and STAT3 signaling, while promoting the expression of anti-inflammatory cytokines like IL-10.[1][2][4][6] Furthermore, its activity has been linked to interactions with nuclear receptors, including glucocorticoid (GR) and estrogen receptors (ER), which are pivotal in controlling neuroinflammation.[2][3][7]

Quantitative Data Summary

The effects of Agathisflavone have been quantified across various experimental models. The tables below summarize its impact on key cellular and molecular markers in neuron-glial co-cultures subjected to inflammatory or mechanical insults.

Table 1: Effect of Agathisflavone on Glial Activation and Neuronal Viability (LPS/IL-1β Induced Neuroinflammation Model)

Parameter AssessedCell TypeEffect of Agathisflavone TreatmentReference
Nitric Oxide (NO) ProductionMicrogliaSignificant Decrease[5][8]
CD68 Expression (M1 Marker)MicrogliaSignificant Decrease[2][5][8]
CD206 Expression (M2 Marker)MicrogliaIncrease[4]
Microglial Proliferation (Iba-1/BrdU)MicrogliaSignificant Decrease[5][8]
GFAP Expression (Astrocyte Reactivity)AstrocytesReduction to control levels[2][9]
Neuronal Viability / MorphologyNeuronsPreserved neuronal soma and neurite outgrowth[5][8]
Caspase-3 Expression (Apoptosis)NeuronsDecrease[5]

Table 2: Effect of Agathisflavone on Gene Expression of Inflammatory Mediators (LPS/Aβ Induced Neuroinflammation Model)

Gene ExpressedEffect of Agathisflavone TreatmentReference
NLRP3 InflammasomeNegative Regulation / Blocked Expression[1][4]
IL-1βSignificant Decrease[1][2][5]
TNF-αSignificant Decrease[5]
IL-6Significant Decrease[4][6]
NOS2Marked Inhibition[6]
CCL2 & CCL5 (Chemokines)Significant Decrease[4][5]
IL-10 (Anti-inflammatory)Significant Increase[2][5]
miR-146a & miR-155Significant Reduction[6]

Table 3: Effect of Agathisflavone in Mechanical Injury Models

Parameter AssessedEffect of Agathisflavone TreatmentReference
GFAP Expression (Glial Scar)Reduction in expression and astrocyte hypertrophy[1][10][11]
Microglial Proportion (Iba-1+)Reduction[1]
Neuronal Number & Neurite OutgrowthIncrease into lesion area[1][10][11]
NGF & BDNF ExpressionIncrease[1][11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathways modulated by Agathisflavone and a typical experimental workflow for its application in co-cultures.

Agathisflavone_Signaling Agathisflavone Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Microglia / Astrocyte cluster_outcome Cellular Outcome LPS LPS / Aβ NFKB NF-κB Pathway LPS->NFKB Activates NLRP3 NLRP3 Inflammasmasome LPS->NLRP3 Activates STAT3 p-STAT3 LPS->STAT3 Activates Pro_inflammatory Pro-inflammatory Mediators (IL-1β, TNF-α, IL-6, NOS2) NFKB->Pro_inflammatory Upregulates NLRP3->Pro_inflammatory Upregulates STAT3->Pro_inflammatory Upregulates GR Glucocorticoid Receptor Anti_inflammatory Anti-inflammatory Mediators (IL-10) GR->Anti_inflammatory Upregulates Neuroinflammation Neuroinflammation Pro_inflammatory->Neuroinflammation Neuroprotection Neuroprotection Anti_inflammatory->Neuroprotection FAB Agathisflavone FAB->NFKB Inhibits FAB->NLRP3 Inhibits FAB->STAT3 Inhibits FAB->GR Activates FAB->Neuroprotection

Caption: Agathisflavone signaling cascade in glial cells.

Experimental_Workflow cluster_prep Phase 1: Culture Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Isolate Primary Glia (e.g., from P0-P3 rat cortices) B Culture Mixed Glia (2 weeks to form astrocyte monolayer) A->B D Establish Neuron-Glia Co-Culture B->D C Isolate & Plate Neurons (e.g., from E18 rat embryos) C->D E Induce Insult (24h) (e.g., LPS 1µg/mL or Mechanical Scratch) D->E Allow maturation (7-10 DIV) F Treat with Agathisflavone (24h) (e.g., 1-10 µM) E->F G Collect Media & Lysates F->G H Fix Cells for Imaging F->H I Analysis: - RT-qPCR (Gene Expression) - Western Blot (Protein) - ELISA (Cytokines) - Immunocytochemistry (Morphology) G->I H->I

Caption: Workflow for Agathisflavone treatment studies.

Experimental Protocols

Protocol 1: Preparation of Primary Neuron-Glial Co-Cultures

This protocol is a synthesis of established methods for creating mixed neuron-glial cultures from rodent models.[12][13][14][15]

Materials:

  • Timed-pregnant Sprague-Dawley rats (E18 for neurons)

  • Postnatal rat pups (P0-P3 for glia)

  • Dissection medium (e.g., Hibernate-E)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and serum for initial plating)

  • Glial medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)

  • Poly-D-Lysine (PDL) coated culture plates or coverslips

  • Enzymes for dissociation (e.g., Papain or Trypsin)

  • Standard cell culture equipment (incubator, centrifuge, microscope)

Procedure:

  • Astrocyte Monolayer Preparation (from P0-P3 pups): a. Isolate cortices from P0-P3 rat pups and remove meninges. b. Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension. c. Plate the cells in PDL-coated flasks with glial medium. d. Culture for 7-10 days. The astrocytes will proliferate and form a confluent monolayer, while microglia will grow on top. e. To isolate microglia for separate experiments, shake the flasks to detach the loosely adherent microglia. For the co-culture, the mixed glial population is often used directly.

  • Neuronal Culture Preparation (from E18 embryos): a. Isolate cortices from E18 rat embryos. b. Dissociate the tissue into a single-cell suspension as described above. c. Count viable cells using a hemocytometer.

  • Establishing the Co-Culture: a. Once the astrocyte layer is confluent (approx. 7-10 days in vitro - DIV), replace the glial medium with neuronal plating medium. b. Seed the freshly isolated neurons on top of the astrocyte monolayer at a desired density (e.g., 1.5 x 10⁵ cells/cm²). c. Allow neurons to adhere and mature for 7-13 days before beginning experiments. The astrocytes will provide essential trophic support to the neurons.

Protocol 2: Induction of Neuroinflammation and Agathisflavone Treatment

This protocol describes the induction of an inflammatory response using Lipopolysaccharide (LPS) and subsequent treatment with Agathisflavone.[4][5][8]

Materials:

  • Established neuron-glial co-cultures (from Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli

  • Agathisflavone (stock solution in DMSO)

  • Culture medium (serum-free Neurobasal/B27)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Agathisflavone in sterile DMSO. Store at -20°C. Further dilute in culture medium immediately before use to working concentrations (e.g., 0.1, 1, and 10 µM). Ensure the final DMSO concentration in the culture is non-toxic (typically <0.1%).

  • Inflammatory Insult: a. After the co-cultures have matured (e.g., 7-10 DIV post-neuron plating), replace the existing medium with fresh, serum-free medium containing the inflammatory agent. b. For LPS-induced inflammation, a final concentration of 1 µg/mL is commonly used.[4][5] c. Incubate the cultures for 24 hours at 37°C and 5% CO₂.

  • Agathisflavone Treatment: a. After the 24-hour insult period, remove the medium containing the inflammatory agent. b. Wash the cells gently with warm PBS. c. Add fresh medium containing the desired concentration of Agathisflavone (e.g., 1 µM) or vehicle control (e.g., 0.01% DMSO). d. Incubate for an additional 24 hours.

Protocol 3: Key Experimental Assays

Following treatment, various assays can be performed to quantify the effects of Agathisflavone.

  • Immunocytochemistry (ICC): a. Fix cells with 4% paraformaldehyde (PFA). b. Permeabilize with a detergent like Triton X-100. c. Block with a suitable blocking buffer (e.g., containing bovine serum albumin or normal goat serum). d. Incubate with primary antibodies overnight at 4°C. Common targets include:

    • Neurons: β-III Tubulin (Tuj1), MAP2, NeuN
    • Astrocytes: Glial Fibrillary Acidic Protein (GFAP)
    • Microglia: Ionized calcium-binding adapter molecule 1 (Iba-1)
    • Activated Microglia: CD68 e. Wash and incubate with fluorescently-labeled secondary antibodies. f. Counterstain nuclei with DAPI. g. Image using fluorescence microscopy to assess cell morphology, number, and protein expression/localization.

  • Quantitative Real-Time PCR (RT-qPCR): a. Lyse cells and extract total RNA using a suitable kit. b. Synthesize cDNA using a reverse transcription kit. c. Perform qPCR using target-specific primers for genes of interest (e.g., Il1b, Tnf, Il10, Nos2, Nlrp3) and a housekeeping gene for normalization (e.g., Gapdh, Actb). d. Analyze relative gene expression using the ΔΔCt method.

  • Nitric Oxide (NO) Measurement: a. Collect the cell culture supernatant after treatment. b. Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions. c. Quantify nitrite concentration by comparing absorbance to a sodium nitrite standard curve.[8]

Conclusion Agathisflavone consistently demonstrates potent anti-inflammatory and neuroprotective effects in primary neuron-glial co-culture models. By inhibiting microglial and astrocytic activation and modulating key inflammatory signaling pathways, it protects neurons from secondary damage. The provided protocols offer a robust framework for researchers to investigate Agathisflavone and similar compounds as potential therapeutics for neurodegenerative and neuroinflammatory diseases.

References

Application of Agathisflavone in Spinal Cord Injury Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of Agathisflavone in preclinical spinal cord injury (SCI) models, based on current scientific literature. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further research and drug development efforts.

Agathisflavone, a naturally occurring biflavonoid, has demonstrated significant neuroprotective, anti-inflammatory, and pro-regenerative properties in a rat model of acute spinal cord injury.[1][2][3][4] Studies suggest that Agathisflavone treatment can enhance functional recovery, preserve spinal cord tissue, and modulate the local inflammatory environment, making it a promising candidate for therapeutic intervention in SCI.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from a pivotal study investigating the effects of Agathisflavone in a rat model of acute spinal cord injury.

Table 1: In Vivo Treatment Parameters and Functional Outcome

ParameterAgathisflavone (FAB)Methylprednisolone (MP)Spinal Cord Injury (SCI) Control
Animal Model Adult male Wistar ratsAdult male Wistar ratsAdult male Wistar rats
Injury Model Acute SCI with an F-2 Fogarty catheterAcute SCI with an F-2 Fogarty catheterAcute SCI with an F-2 Fogarty catheter
Dosage 10 mg/kg60 mg/kgVehicle
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Treatment Frequency Daily for 7 daysSingle doseDaily for 7 days
Time to Treatment 4 hours post-SCI4 hours post-SCI4 hours post-SCI
Functional Outcome (Day 7) BBB Score: 4.4 ± 0.32BBB Score: 4.8 ± 0.16Not explicitly stated, but lower than treated groups

Data extracted from do Nascimento et al., 2022.[1][2][3]

Table 2: Gene Expression and Histological Analysis (Day 7 Post-SCI)

MarkerAgathisflavone (FAB) TreatmentKey Finding
NGF (Nerve Growth Factor) Increased expressionSupports neuroprotection and regeneration.[1][2]
GDNF (Glia-derived Neurotrophic Factor) Increased expressionPromotes neuronal survival.[1][2]
Arginase Increased expressionAssociated with anti-inflammatory (M2) macrophage phenotype.[1][2]
Macrophage Infiltration ReducedIndicates modulation of the inflammatory response.[1][2]
Histology (H&E Staining) Protected injured spinal cord tissueDemonstrates tissue preservation.[1]

Data extracted from do Nascimento et al., 2022.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of Agathisflavone in a spinal cord injury model.

Animal Model and Spinal Cord Injury Induction

This protocol describes the creation of a clinically relevant spinal cord injury model in rats.

  • Animals: Adult male Wistar rats (n=6 per group) are used.[1][3]

  • Anesthesia: Animals are anesthetized prior to the surgical procedure.

  • Surgical Procedure:

    • A laminectomy is performed to expose the spinal cord.

    • Acute spinal cord injury is induced using a Fogarty F-2 catheter.[1][3]

  • Post-operative Care: Appropriate post-operative care, including analgesics and bladder expression, is provided.

Agathisflavone Administration

This protocol details the preparation and administration of Agathisflavone to the SCI model.

  • Preparation: Agathisflavone is dissolved in a suitable vehicle for intraperitoneal injection.

  • Dosage: A dose of 10 mg/kg is administered.[1][4]

  • Administration:

    • The first dose is administered 4 hours after the induction of SCI.[1][3]

    • Subsequent doses are administered daily at the same time for a total of 7 days.[1][3]

Functional Recovery Assessment

The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is a widely used method to assess functional recovery following SCI.

  • Frequency: BBB scores are recorded on day 0 (before SCI), day 1, day 3, and day 7 post-SCI.[1]

  • Procedure:

    • Animals are placed in an open field.

    • Two independent and blinded observers score the animals' locomotor function based on the 21-point BBB scale.

    • Scores are recorded for each hindlimb.

Histological and Molecular Analysis

This protocol outlines the procedures for tissue collection and analysis to evaluate the cellular and molecular effects of Agathisflavone.

  • Tissue Collection: At 7 days post-treatment, animals are euthanized, and the spinal cord tissue surrounding the injury site is collected.

  • Histology:

    • Spinal cord tissue is fixed, processed, and embedded in paraffin.

    • Longitudinal sections are cut and stained with Hematoxylin and Eosin (H&E) to assess general histopathology and tissue preservation.[1]

  • Gene Expression Analysis (RT-qPCR):

    • RNA is extracted from the spinal cord tissue.

    • Reverse transcription is performed to synthesize cDNA.

    • Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of target genes, including NGF, GDNF, and arginase.[1][2]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by Agathisflavone and the experimental workflow for its application in SCI models.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_sci_induction SCI Induction cluster_treatment Treatment Phase (4h Post-SCI) cluster_assessment Assessment Phase cluster_terminal_sub Terminal Analyses animal_model Adult Male Wistar Rats baseline_bbb Baseline BBB Score (Day 0) animal_model->baseline_bbb sci_induction Spinal Cord Injury (Fogarty Catheter) baseline_bbb->sci_induction treatment_groups Group 1: Agathisflavone (10 mg/kg, i.p., daily for 7 days) Group 2: Methylprednisolone (60 mg/kg, i.p., single dose) Group 3: SCI Control (Vehicle) sci_induction->treatment_groups functional_assessment Functional Assessment (BBB Score on Days 1, 3, 7) treatment_groups->functional_assessment terminal_analysis Terminal Analysis (Day 7) functional_assessment->terminal_analysis histology Histology (H&E Staining) terminal_analysis->histology rt_qpcr RT-qPCR (NGF, GDNF, Arginase) terminal_analysis->rt_qpcr

Caption: Experimental workflow for evaluating Agathisflavone in a rat SCI model.

signaling_pathway cluster_sci Spinal Cord Injury cluster_inflammation Inflammatory Cascade cluster_agathisflavone Agathisflavone Intervention cluster_outcomes Therapeutic Outcomes sci SCI Event microglia_activation Microglia/Macrophage Activation sci->microglia_activation nlrp3 NLRP3 Inflammasome Activation microglia_activation->nlrp3 pro_inflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α) nlrp3->pro_inflammatory neuroprotection Neuroprotection (Increased NGF, GDNF) anti_inflammation Anti-inflammatory Response (Increased Arginase, Reduced Macrophages) agathisflavone Agathisflavone agathisflavone->nlrp3 Inhibits agathisflavone->neuroprotection Promotes agathisflavone->anti_inflammation Promotes tissue_repair Tissue Repair and Functional Recovery neuroprotection->tissue_repair anti_inflammation->tissue_repair

References

Application Notes and Protocols: Agathisflavone as a Therapeutic Agent for Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. It is primarily mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a cascade of pro-inflammatory cytokines, chemokines, and reactive oxygen species, leading to neuronal damage.[1][2] Agathisflavone, a biflavonoid derived from plants like Poincianella pyramidalis, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[3][4] These application notes provide a comprehensive overview of the mechanisms of action of Agathisflavone, a summary of key quantitative data, and detailed protocols for its experimental application in neuroinflammation research.

1. Mechanism of Action Agathisflavone exerts its anti-neuroinflammatory effects through multiple mechanisms, primarily by modulating the activity of glial cells and interfering with key inflammatory signaling pathways.

  • Modulation of Microglial Activation: Agathisflavone promotes a shift in microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2-like phenotype.[5] This is characterized by a decrease in M1 markers like CD16/32 and CD68 and an increase in M2 markers such as CD206 and Arginase.[5][6] This shift reduces the production of neurotoxic factors and promotes tissue repair and remyelination.[5]

  • Inhibition of Pro-inflammatory Mediators: The compound significantly suppresses the expression and release of pro-inflammatory cytokines and molecules, including TNF-α, IL-1β, IL-6, IL-18, nitric oxide (NO), and inducible nitric oxide synthase (NOS2).[2][3][7][8]

  • Regulation of Key Signaling Pathways:

    • NF-κB Pathway: Agathisflavone inhibits the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. By preventing NF-κB activation, it downregulates the transcription of numerous pro-inflammatory genes.[1][9]

    • NLRP3 Inflammasome: It directly targets and regulates the NLRP3 inflammasome complex, inhibiting its assembly and subsequent activation, which in turn decreases the production of mature IL-1β and IL-18.[2][6][10] Molecular docking studies suggest Agathisflavone binds to the NLRP3 NACHT inhibitory domain.[6][11]

    • STAT3 Signaling: In models of Alzheimer's disease, Agathisflavone has been shown to reduce the phosphorylation of STAT3, a key transcription factor involved in inflammatory responses.[12][13]

  • Receptor-Mediated Effects:

    • Estrogen Receptor α (ERα): The anti-inflammatory and pro-remyelination effects of Agathisflavone are, in part, mediated through the activation of Estrogen Receptor α.[5] Blockade of ERα inhibits the beneficial effects of the flavonoid on microglia.[5]

    • Glucocorticoid Receptor (GR): Agathisflavone can bind to glucocorticoid receptors, and its regulatory effects on microglial and astrocytic reactivity can be attenuated by GR antagonists, suggesting this is another pathway for its anti-inflammatory action.[1][14]

  • Regulation of microRNAs (miRNAs): Agathisflavone can modulate the expression of key miRNAs involved in inflammation, such as miR-146a and miR-155, which are known to regulate the expression of inflammatory mediators in microglia.[12][13]

2. Signaling and Workflow Diagrams

cluster_0 Microglial Cell LPS LPS / Aβ TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 Pro_Cytokines Pro-inflammatory Gene Transcription (TNF, IL-1β, IL-6) NFkB->Pro_Cytokines NLRP3->Pro_Cytokines M1 M1 Phenotype (Neurotoxic) Pro_Cytokines->M1 Agathisflavone Agathisflavone Agathisflavone->NFkB Inhibits Agathisflavone->NLRP3 Inhibits M2 M2 Phenotype (Neuroprotective) Agathisflavone->M2 Promotes Anti_Cytokines Anti-inflammatory Factors (IL-10, Arg1) M2->Anti_Cytokines

Caption: Agathisflavone inhibits LPS/Aβ-induced neuroinflammation.

cluster_1 Receptor-Mediated Anti-inflammatory Action Agathisflavone Agathisflavone ER Estrogen Receptor α (ERα) Agathisflavone->ER GR Glucocorticoid Receptor (GR) Agathisflavone->GR Microglia Modulation of Microglia/Astrocyte Reactivity ER->Microglia Remyelination Enhanced Remyelination ER->Remyelination GR->Microglia Neuroprotection Neuroprotection & Reduced Gliosis Microglia->Neuroprotection

Caption: Receptor-mediated mechanisms of Agathisflavone.

cluster_analysis Downstream Analysis start Start: Primary Cell Culture (e.g., Glia/Neuron Co-culture) induce Induce Neuroinflammation (e.g., LPS, IL-1β, Aβ, LPC for 24h) start->induce treat Treat with Agathisflavone (0.1 - 10 µM) or Vehicle for 24-48h induce->treat analysis_immuno Immunofluorescence: (Iba-1, CD68, GFAP, β-TubIII) treat->analysis_immuno analysis_qpcr RT-qPCR: (TNF, IL-1β, IL-6, IL-10, NOS2) treat->analysis_qpcr analysis_wb Western Blot: (p-STAT3, NLRP3) treat->analysis_wb analysis_other Other Assays: (Griess for NO, MTT for Viability) treat->analysis_other end Data Interpretation analysis_immuno->end analysis_qpcr->end analysis_wb->end analysis_other->end

References

Application Notes: Utilizing Agathisflavone in Glioblastoma Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Agathisflavone, a naturally occurring biflavonoid, has emerged as a promising compound in preclinical studies for the treatment of glioblastoma (GBM), the most aggressive primary brain tumor.[1] Research has demonstrated its ability to selectively induce toxicity in GBM cells, inhibit their migration, and modulate key signaling pathways involved in tumor progression.[1][2] These application notes provide a comprehensive overview of the methodologies and expected outcomes when studying the effects of Agathisflavone on glioblastoma cell lines, intended for researchers, scientists, and drug development professionals.

Agathisflavone exerts its anti-cancer effects through multiple mechanisms. It has been shown to reduce the viability of human glioblastoma cell lines such as GL-15 and U373 in a dose- and time-dependent manner.[3][4] This reduction in cell viability is associated with the modulation of the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and differentiation.[1][5] Furthermore, Agathisflavone influences the tumor microenvironment by modulating the expression of microRNAs (miRNAs) like miR-125b and miR-155, which are involved in oncogenic processes.[3][4]

Experimental Protocols

Detailed protocols for key experiments are provided below to ensure reproducibility and consistency in research findings.

Cell Culture and Agathisflavone Treatment

Materials:

  • Human glioblastoma cell lines (e.g., GL-15, U373)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Agathisflavone (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells upon reaching 75-80% confluency.[5]

  • For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.

  • Prepare working solutions of Agathisflavone by diluting the stock solution in a culture medium to the desired final concentrations (e.g., 1, 5, 10, 30 µM).[5] The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced toxicity.

  • Replace the existing medium with the Agathisflavone-containing medium or a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate and treat with varying concentrations of Agathisflavone as described above.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Migration Analysis (Scratch Assay)

Principle: The scratch assay is a simple method to study cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells close the gap is measured over time.

Protocol:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add a fresh medium containing different concentrations of Agathisflavone or a vehicle control.

  • Capture images of the scratch at different time points (e.g., 0 and 24 hours) using a microscope.[3]

  • Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

Western Blot Analysis for Protein Expression

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

Protocol:

  • Treat cells with Agathisflavone as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

Principle: RT-qPCR is used to detect and quantify RNA expression levels. The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of target RNA.

Protocol:

  • Treat cells with Agathisflavone and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the genes of interest (e.g., IL-6, Arginase-1, miR-125b, miR-155).[3]

  • Use a housekeeping gene (e.g., GAPDH) as an internal control for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Agathisflavone on Glioblastoma Cell Viability

Cell LineConcentration (µM)Incubation Time (h)% Viability (Mean ± SEM)
GL-1557260.8 ± 11.35[5]
107239.4 ± 6.5[5]
307220.5 ± 4.7[5]
U373372Significantly Reduced[5]
572Significantly Reduced[5]
1072Significantly Reduced[5]

Table 2: Effect of Agathisflavone on STAT3 Expression in Glioblastoma Cells

Cell LineConcentration (µM)% STAT3 Immunostaining (Mean ± SEM)% p-STAT3 Immunostaining (Mean ± SEM)
GL-15539.9 ± 8.6[5]15.23 ± 5.33[5]
U373543.2 ± 13.1[5]Not Reported

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows provide a visual representation of the scientific concepts.

Agathisflavone_Signaling_Pathway Agathisflavone Agathisflavone STAT3 STAT3 Agathisflavone->STAT3 inhibits Differentiation Neural Differentiation Agathisflavone->Differentiation induces miRNAs miR-125b miR-155 Agathisflavone->miRNAs downregulates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation promotes Migration Cell Migration pSTAT3->Migration promotes Oncogenic_Activity Oncogenic Activity miRNAs->Oncogenic_Activity promotes

Caption: Agathisflavone inhibits STAT3 phosphorylation, leading to decreased cell proliferation and migration, and induces neural differentiation. It also downregulates oncogenic miRNAs.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Culture Glioblastoma Cell Culture (GL-15, U373) Treatment Agathisflavone Treatment (Various Concentrations & Times) Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Migration Cell Migration (Scratch Assay) Treatment->Migration Protein Protein Expression (Western Blot) Treatment->Protein Gene Gene Expression (RT-qPCR) Treatment->Gene Quantification Quantitative Analysis (IC50, % Inhibition) Viability->Quantification Migration->Quantification Interpretation Mechanism of Action Interpretation Protein->Interpretation Gene->Interpretation Quantification->Interpretation

Caption: A typical experimental workflow for studying the effects of Agathisflavone on glioblastoma cell lines.

References

Agathisflavone: A Promising Modulator of Microglia and Macrophage Activation for Neuroinflammatory and Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Agathisflavone, a biflavonoid compound naturally occurring in plants such as Poincianella pyramidalis, has emerged as a potent anti-inflammatory and neuroprotective agent.[1][2][3][4][5][6][7][8][9][10][11][12][13] Its mechanism of action involves the significant modulation of microglia and macrophage activation, key players in the inflammatory processes associated with neurodegenerative diseases and cancer.[3][6][14][10][15][16][17] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of Agathisflavone's effects, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

Agathisflavone exerts its immunomodulatory effects by influencing multiple signaling pathways within microglia and macrophages. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or beta-amyloid (Aβ), these immune cells adopt a pro-inflammatory (M1) phenotype, releasing a cascade of cytotoxic molecules.[4][7][8][10][15][16][18][17] Agathisflavone has been shown to counteract this process by:

  • Inhibiting Pro-inflammatory Pathways: Agathisflavone significantly suppresses the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1][8][15] This leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.

  • Downregulating the NLRP3 Inflammasome: A critical finding is Agathisflavone's ability to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex responsible for the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[2][4][5][7][8][9] Molecular docking studies suggest a direct interaction between Agathisflavone and the NLRP3 NACHT inhibitory domain.[4][7]

  • Promoting an Anti-inflammatory Phenotype (M2 Polarization): Agathisflavone promotes the polarization of microglia and macrophages from the pro-inflammatory M1 state to an anti-inflammatory and tissue-reparative M2 phenotype.[10][16][18][17] This is characterized by the increased expression of M2 markers like CD206 and the release of regulatory cytokines such as IL-10.[1][4][7][10][16][17]

  • Interacting with Nuclear Receptors: Evidence suggests that Agathisflavone's effects are also mediated through its interaction with nuclear receptors, including the Glucocorticoid Receptor (GR) and Estrogen Receptor α (ERα).[1][6][16] Blockade of these receptors has been shown to inhibit the anti-inflammatory and pro-remyelinating effects of Agathisflavone.[1][6][16]

Data Presentation

The following tables summarize the quantitative effects of Agathisflavone on various markers of microglia and macrophage activation as reported in the literature.

Table 1: Effect of Agathisflavone on Pro-inflammatory Markers in LPS-Stimulated Microglia/Macrophages

Cell TypeAgathisflavone ConcentrationLPS ConcentrationMarker% Reduction vs. LPS ControlReference
Primary Rat Microglia1 µM1 µg/mLCD68Significant[1]
Primary Rat Microglia1 µM1 µg/mLIL-1β mRNASignificant[1]
Primary Rat Microglia1 µM1 µg/mLNLRP3 mRNABlocked to control levels[7]
Primary Rat Microglia1 µM1 µg/mLIL-1β mRNASignificant[4][7]
Primary Rat Microglia1 µM1 µg/mLIL-6 mRNASignificant[4][7]
Primary Rat Microglia1 µM1 µg/mLTNF mRNASignificant[4][7]
Primary Rat Microglia1 µM1 µg/mLCCL2 mRNASignificant[4][7]
Primary Rat Microglia1 µM1 µg/mLCCL5 mRNASignificant[4][7]
Primary Rat Microglia1 µM1 µg/mLNO ProductionSignificant[4][7]
Neuron-Glia Co-cultures1 µMNot SpecifiedCD68Blocked[10]
Neuron-Glia Co-cultures1 µMNot SpecifiedTNF-α mRNADecreased[10]
Neuron-Glia Co-cultures1 µMNot SpecifiedIL-1β mRNADecreased[10]
Neuron-Glia Co-cultures1 µMNot SpecifiedCCL5 mRNADecreased[10]
Neuron-Glia Co-cultures1 µMNot SpecifiedCCL2 mRNADecreased[10]
Human C20 Microglia1 µM1 µg/mLmiR-146aSignificant[15]
Human C20 Microglia1 µM1 µg/mLmiR-155Significant[15]
Human C20 Microglia1 µM1 µg/mLIL-1βSignificant[15]
Human C20 Microglia1 µM1 µg/mLIL-6Significant[15]
Human C20 Microglia1 µM1 µg/mLNOS2Significant[15]

Table 2: Effect of Agathisflavone on Anti-inflammatory Markers and Phenotypic Shift

Cell TypeAgathisflavone ConcentrationStimulusMarkerObservationReference
Primary Rat Microglia1 µMLPS (1 µg/mL)CD206Increased[4][7]
Primary Rat Microglia1 µMLPS (1 µg/mL)IL-10 mRNAIncreased[1]
Neuron-Glia Co-cultures1 µMNot SpecifiedCD206Increased[1]
Neuron-Glia Co-cultures1 µMNot SpecifiedIL-10 mRNAIncreased[10]
Organotypic Cerebellar Slices5 µMLPCCD206+ M2-like microgliaSignificantly increased[16][17]
Organotypic Cerebellar Slices5 µM & 10 µMLPCM1/M2 ratioReversed to control levels[16][17]

Table 3: Effect of Agathisflavone in Other Models of Activation

Cell TypeAgathisflavone ConcentrationStimulusMarkerObservationReference
Organotypic Cortical Slices5 µMMechanical InjuryIba-1+ microgliaReduced proportion[2]
Organotypic Cortical Slices5 µMMechanical InjuryNLRP3 mRNASignificant reduction[2]
Organotypic Cortical Slices5 µMMechanical InjuryIL-1β mRNASignificant reduction[2]
Human C20 Microglia1 µMβ-amyloid (500 nM)p-STAT3Reduced[15]
Human GL-15 Glioblastoma Cells5 µM-miR-125b (secretome)Down-regulated[3][14]
Human GL-15 Glioblastoma Cells5 µM-miR-155 (secretome)Down-regulated[3][14]
Human GL-15 Glioblastoma Cells5 µM-IL-6 mRNAUp-regulated[3][14]
Human GL-15 Glioblastoma Cells5 µM-Arginase-1 mRNAUp-regulated[3][14]

Mandatory Visualizations

Agathisflavone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory_genes Pro-inflammatory Gene Transcription (IL-1β, IL-6, TNF, etc.) MAPK->Pro_inflammatory_genes NLRP3_complex NLRP3 Inflammasome Assembly NFkB->NLRP3_complex NFkB->Pro_inflammatory_genes Caspase1 Caspase-1 NLRP3_complex->Caspase1 Agathisflavone Agathisflavone Agathisflavone->MAPK Agathisflavone->NFkB Agathisflavone->NLRP3_complex M2_phenotype M2 Phenotype (Anti-inflammatory) Agathisflavone->M2_phenotype GR Glucocorticoid Receptor Agathisflavone->GR Pro_IL1B Pro-IL-1β M1_phenotype M1 Phenotype (Pro-inflammatory) Pro_IL1B->M1_phenotype matures to IL-1β Caspase1->Pro_IL1B cleavage Anti_inflammatory_genes Anti-inflammatory Gene Transcription (IL-10, etc.) M2_phenotype->Anti_inflammatory_genes GR->NFkB Pro_inflammatory_genes->M1_phenotype

Caption: Agathisflavone's modulation of inflammatory signaling pathways in microglia/macrophages.

Experimental_Workflow cluster_culture Cell Culture & Stimulation cluster_analysis Downstream Analysis culture Culture Microglia/ Macrophages pre_treat Pre-treatment with Agathisflavone (1-10 µM) culture->pre_treat stimulate Stimulation with LPS, Aβ, or other agents pre_treat->stimulate qPCR Quantitative RT-PCR (Cytokine mRNA) stimulate->qPCR ELISA ELISA (Secreted Cytokines) stimulate->ELISA WesternBlot Western Blot (Signaling Proteins) stimulate->WesternBlot Immunofluorescence Immunofluorescence (Phenotypic Markers) stimulate->Immunofluorescence

Caption: A generalized experimental workflow for studying Agathisflavone's effects.

Experimental Protocols

Protocol 1: In Vitro Treatment of Microglia/Macrophages with Agathisflavone

1. Materials:

  • Primary microglia, C20 human microglia, or RAW264.7 macrophage cell line.

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Agathisflavone stock solution (e.g., 100 mM in DMSO).[3]

  • Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS).[4][7][8]

  • Sterile, tissue culture-treated plates (e.g., 6-well, 24-well, or 96-well).

  • Phosphate-buffered saline (PBS).

2. Procedure:

  • Cell Seeding: Seed microglia or macrophages at an appropriate density in culture plates and allow them to adhere overnight.

  • Agathisflavone Preparation: Prepare working solutions of Agathisflavone by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[1][2] A vehicle control (DMSO) should be prepared at the same final concentration as in the highest Agathisflavone treatment group.[1][2]

  • Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Agathisflavone or vehicle control. Incubate for a pre-determined time (e.g., 2 hours).[19]

  • Stimulation: Add LPS directly to the wells to achieve the final desired concentration (e.g., 1 µg/mL) to induce an inflammatory response.[1][4][7][8]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the inflammatory response and the effects of Agathisflavone to manifest.[1]

  • Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction for subsequent analysis (qRT-PCR, Western Blot).

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

1. Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target genes (e.g., IL-1β, IL-6, TNF-α, IL-10, NLRP3) and a housekeeping gene (e.g., GAPDH, β-actin).

  • qPCR instrument.

2. Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Protocol 3: Western Blotting for Signaling Protein Activation

1. Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-p38, anti-p38, anti-NLRP3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

2. Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Immunofluorescence for Phenotypic Markers

1. Materials:

  • Cells cultured on coverslips.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary antibodies (e.g., anti-Iba-1, anti-CD68 for M1, anti-CD206 for M2).[1][4][7][10][16][17]

  • Fluorophore-conjugated secondary antibodies.

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

  • Fluorescence microscope.

2. Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells to allow antibody entry.

  • Blocking: Block non-specific binding sites.

  • Primary Antibody Incubation: Incubate with primary antibodies.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies.

  • Counterstaining: Stain the nuclei with DAPI.

  • Mounting: Mount the coverslips onto microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity or the number of positive cells.

Agathisflavone presents a compelling profile as a modulator of microglia and macrophage activation. Its ability to suppress pro-inflammatory signaling and promote an anti-inflammatory phenotype holds significant therapeutic potential for a range of diseases underpinned by inflammation. The protocols and data provided herein offer a solid foundation for researchers to explore the multifaceted effects of this promising biflavonoid in their specific areas of interest.

References

Protocol for Agathisflavone Administration in Animal Studies: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and standardized protocols for the administration of Agathisflavone in preclinical animal studies. The information compiled herein is based on findings from various scientific studies and aims to ensure consistency and reproducibility in experimental design.

Agathisflavone, a biflavonoid compound, has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer effects. Preclinical evaluation in animal models is a critical step in validating these therapeutic claims. This guide outlines established protocols for the preparation and administration of Agathisflavone, summarizes effective dosages from various studies, and details the molecular pathways it influences.

Preparation of Agathisflavone for In Vivo Administration

For oral and intraperitoneal administration, Agathisflavone is typically prepared in a vehicle solution to ensure its solubility and bioavailability. A commonly used and effective vehicle is a solution of 0.05% Tween 80 dissolved in 0.9% saline[1][2][3].

Protocol for Vehicle Preparation:

  • To prepare a 100 mL solution, add 50 µL of Tween 80 to 100 mL of sterile 0.9% saline.

  • Vortex the solution thoroughly to ensure complete dissolution of the Tween 80.

  • The required amount of Agathisflavone can then be suspended in this vehicle to achieve the desired final concentration for dosing.

For intracerebroventricular (ICV) injections, Agathisflavone is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in a sterile vehicle like saline or artificial cerebrospinal fluid (aCSF) to the final desired concentration[4].

Summary of Agathisflavone Administration in Animal Models

The following tables summarize the quantitative data from various animal studies, providing a comparative overview of dosages, administration routes, and experimental outcomes.

Table 1: Agathisflavone Dosing for Neuroprotective and Anti-inflammatory Studies

Animal ModelConditionRoute of AdministrationDosageTreatment DurationKey Findings
Wistar RatsSpinal Cord InjuryIntraperitoneal (i.p.)10 mg/kgDaily for 7 daysIncreased expression of neurotrophins (NGF, GDNF) and arginase, suggesting a pro-regenerative and anti-inflammatory response[4][5].
Swiss MiceNeuroinflammation (LPS-induced)In vitro/ex vivo0.1 - 1 µM24 hoursProtected neurons from LPS-induced damage and reduced nitric oxide production[6].
Wistar RatsTraumatic Brain Injury (ex vivo)Topical5 µMDaily for 3 daysModulated astrocyte and microglia reactivity and reduced the expression of NLRP3 inflammasome and IL-1β[1][7].
C57BL/6 MiceTraumatic Brain InjuryIntracerebroventricular (ICV)100 µMTwice daily for 3 daysDecreased GFAP expression, reduced microglial activation, and increased the population of neuroblasts in the subventricular zone[3].

Table 2: Acute Toxicity Data for Agathisflavone

Animal ModelRoute of AdministrationDosageObservation PeriodResults
Swiss Albino MiceOral (p.o.)300 mg/kg and 2000 mg/kg14 daysNo mortality or significant changes in hematological, biochemical, or histopathological parameters. LD50 > 2000 mg/kg[1][2][3][8].

Detailed Experimental Protocols

The following are detailed methodologies for common administration routes used in Agathisflavone animal studies.

Oral Gavage (p.o.) in Mice and Rats

Oral gavage is a precise method for administering specific doses of Agathisflavone directly into the stomach.

Materials:

  • Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip[9][10][11].

  • Syringe corresponding to the volume to be administered.

  • Agathisflavone suspension.

  • Animal scale.

Protocol:

  • Weigh the animal to calculate the correct dosage volume. The maximum recommended volume is 10 mL/kg for mice and rats[9][11].

  • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark the needle[12].

  • Restrain the animal firmly but gently. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal around the thoracic region[11].

  • Hold the animal in a vertical position and gently insert the gavage needle into the diastema (the gap between the incisors and molars)[9].

  • Advance the needle smoothly along the roof of the mouth and down the esophagus. The animal should swallow as the needle passes. If resistance is met, withdraw and reinsert[10][12].

  • Once the needle is at the predetermined depth, administer the Agathisflavone suspension slowly and steadily[10].

  • Gently remove the needle along the same path of insertion.

  • Monitor the animal for several minutes post-administration for any signs of distress[11].

Intraperitoneal (i.p.) Injection in Rats

Intraperitoneal injection is a common route for systemic administration of therapeutic agents.

Materials:

  • Sterile syringe (1-3 mL).

  • Sterile needle (23-25 gauge)[13][14].

  • Agathisflavone solution.

  • 70% Isopropyl alcohol.

  • Animal scale.

Protocol:

  • Weigh the rat and calculate the required volume of the Agathisflavone solution. The maximum recommended volume is 10 ml/kg[13][14].

  • Restrain the rat securely. One common method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift forward.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side[15].

  • Clean the injection site with 70% isopropyl alcohol.

  • Insert the needle at a 30-45 degree angle with the bevel facing up[13][16].

  • Aspirate by pulling back the plunger slightly to ensure no blood or urine is drawn, which would indicate improper needle placement[16].

  • If the aspiration is clear, inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Intracerebroventricular (ICV) Injection in Mice

ICV injection delivers Agathisflavone directly into the cerebral ventricles, bypassing the blood-brain barrier. This procedure requires stereotaxic surgery.

Materials:

  • Stereotaxic apparatus.

  • Anesthetic (e.g., isoflurane).

  • Microsyringe pump and syringe (e.g., Hamilton syringe).

  • Surgical tools (scalpel, drill, etc.).

  • Agathisflavone solution.

Protocol (Brief Overview):

  • Anesthetize the mouse and secure it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma, the anatomical point where the coronal and sagittal sutures meet.

  • Based on a mouse brain atlas, determine the stereotaxic coordinates for the lateral ventricle. A common coordinate is approximately 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 3.0 mm ventral from the skull surface[17].

  • Drill a small burr hole at the determined coordinates.

  • Slowly lower the injection needle to the target depth.

  • Infuse the Agathisflavone solution at a slow, controlled rate (e.g., 0.5 µL/min) to avoid increased intracranial pressure.

  • After infusion, leave the needle in place for a few minutes to allow for diffusion and prevent backflow upon withdrawal.

  • Slowly retract the needle and suture the incision.

  • Provide post-operative care, including analgesics and monitoring for recovery.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and a key signaling pathway modulated by Agathisflavone.

Experimental Workflow for In Vivo Administration

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Baseline Measurements Baseline Measurements Randomization into Groups->Baseline Measurements Agathisflavone Administration Agathisflavone Administration Baseline Measurements->Agathisflavone Administration Vehicle Administration Vehicle Administration (Control) Baseline Measurements->Vehicle Administration Post-treatment Monitoring Post-treatment Monitoring Agathisflavone Administration->Post-treatment Monitoring Vehicle Administration->Post-treatment Monitoring Behavioral Assessments Behavioral Assessments Post-treatment Monitoring->Behavioral Assessments Tissue Collection & Analysis Tissue Collection & Analysis Behavioral Assessments->Tissue Collection & Analysis Data Analysis Data Analysis Tissue Collection & Analysis->Data Analysis

Caption: General workflow for in vivo administration of Agathisflavone.

Agathisflavone Modulation of the NLRP3 Inflammasome Pathway

Agathisflavone has been shown to exert its anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway[1][2][7][18][19][20].

G cluster_pathway NLRP3 Inflammasome Signaling Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) NLRP3 NLRP3 Inflammatory Stimuli (e.g., LPS)->NLRP3 Agathisflavone Agathisflavone Agathisflavone->NLRP3 ASC ASC NLRP3->ASC Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β IL-1β (Pro-inflammatory) IL-1β (Pro-inflammatory) Pro-IL-1β->IL-1β (Pro-inflammatory) Inflammation Inflammation IL-1β (Pro-inflammatory)->Inflammation

Caption: Agathisflavone inhibits the NLRP3 inflammasome, reducing inflammation.

References

Troubleshooting & Optimization

Agathisflavone In Vitro Assay Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agathisflavone in in vitro assays. Our goal is to help you optimize your experimental conditions and overcome common challenges to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving Agathisflavone?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing Agathisflavone stock solutions. A stock solution of 100 mM can be prepared in DMSO and stored at 4°C, protected from light[1]. One supplier suggests a solubility of up to 100 mg/mL (185.71 mM) in DMSO with the aid of ultrasonication[2].

2. What is the optimal concentration range for Agathisflavone in in vitro assays?

The optimal concentration of Agathisflavone is highly dependent on the cell type and the specific assay being performed. Based on published studies, a general starting range of 0.1 µM to 30 µM is recommended for cell-based assays. For cell-free antioxidant assays, a higher concentration range may be required.

3. What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. Several studies have successfully used final DMSO concentrations ranging from 0.003% to 0.03%[1][3]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

4. How should I prepare the working dilutions of Agathisflavone?

It is recommended to perform serial dilutions of your stock solution in a stepwise manner to avoid precipitation of the compound. Directly diluting a high-concentration stock into an aqueous buffer can cause the compound to crash out of solution.

5. Can Agathisflavone interfere with common assay readouts?

Yes, as a flavonoid, Agathisflavone has been shown to have the potential to interfere with certain assays. A notable example is the MTT assay, where flavonoids can directly reduce the MTT reagent, leading to a false-positive signal for cell viability[4][5]. It is crucial to include proper controls to account for such interference.

6. Does the presence of phenol red in the culture medium affect experiments with Agathisflavone?

Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with assays involving hormone-sensitive cells or colorimetric measurements[6][7]. For sensitive applications or to avoid potential confounding effects, using a phenol red-free medium is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of Agathisflavone in culture medium - Exceeding the solubility limit.- Rapid change in solvent polarity during dilution.- Interaction with components in the culture medium.- Ensure the final concentration of Agathisflavone does not exceed its solubility in the medium.- Perform serial dilutions of the DMSO stock solution in the culture medium.- Pre-warm the medium to 37°C before adding the compound.
Unexpectedly high cell viability in MTT assay - Direct reduction of MTT by Agathisflavone.- Run a control plate with Agathisflavone in cell-free medium to quantify its direct effect on MTT reduction.[4][5]- Consider using an alternative viability assay that is not based on tetrazolium salt reduction, such as the Sulforhodamine B (SRB) assay or a method that measures ATP levels.[5]
Inconsistent results between experiments - Degradation of Agathisflavone stock solution.- Variability in cell seeding density.- Inconsistent incubation times.- Aliquot the Agathisflavone stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Ensure consistent cell seeding and confluency at the start of each experiment.- Maintain precise and consistent incubation times for all treatments and assays.
No observable effect of Agathisflavone - Concentration is too low.- Compound has degraded.- The chosen cell line is not responsive.- Perform a dose-response experiment to determine the optimal effective concentration.- Use a fresh stock of Agathisflavone.- Verify the expression of the target pathway or receptor in your cell line.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges of Agathisflavone for Various In Vitro Assays
Assay TypeCell TypeEffective Concentration RangeReference
Cytotoxicity (MTT Assay)Human Glioblastoma (GL-15) & Rat Glioma (C6)1 - 30 µM[3]
Cell Migration (Scratch Assay)Human Glioblastoma (GL-15) & Rat Glioma (C6)5 - 10 µM[3]
Anti-inflammatoryPrimary Glial Cells0.1 - 10 µM[1]
NeuroprotectionNeuron-glial co-cultures0.1 - 1 µM[8]
STAT3 Pathway ModulationHuman Microglia1 µM[9][10]
Antioxidant (DPPH Scavenging)Cell-free58 - 928 µM[11]
Antioxidant (NO Scavenging)Cell-freeEC50: 209 µM[11]

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard procedures and includes considerations for potential interference from Agathisflavone.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Agathisflavone (e.g., 1-30 µM) and a vehicle control (DMSO at the same final concentration).

  • Control for Agathisflavone Interference: In parallel, prepare a cell-free 96-well plate with the same concentrations of Agathisflavone in the culture medium to measure direct MTT reduction.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Two hours before the end of the incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: After the 2-hour incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance values from the cell-free control wells from the corresponding wells with cells to correct for Agathisflavone-induced MTT reduction.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the free radical scavenging activity of Agathisflavone in a cell-free system.[11]

  • Reagent Preparation: Prepare a 100 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.

  • Sample Preparation: Prepare various concentrations of Agathisflavone (e.g., 58-928 µM) in ethanol. Trolox can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each Agathisflavone concentration or control to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizations

Experimental Workflow for In Vitro Analysis of Agathisflavone

G General Experimental Workflow for Agathisflavone In Vitro Assays cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Analysis prep_stock Prepare Agathisflavone Stock Solution (in DMSO) treat_cells Treat Cells with Agathisflavone (and Vehicle Control) prep_stock->treat_cells antioxidant Antioxidant Assay (e.g., DPPH, ABTS) prep_stock->antioxidant prep_cells Seed Cells in Culture Plates prep_cells->treat_cells viability Cell Viability Assay (e.g., MTT, SRB) treat_cells->viability migration Cell Migration Assay (e.g., Scratch Assay) treat_cells->migration anti_inflam Anti-inflammatory Assay (e.g., Griess, ELISA) treat_cells->anti_inflam data_acq Data Acquisition (e.g., Plate Reader) viability->data_acq migration->data_acq anti_inflam->data_acq antioxidant->data_acq stat_analysis Statistical Analysis data_acq->stat_analysis results Results & Interpretation stat_analysis->results

Caption: General workflow for in vitro experiments with Agathisflavone.

Agathisflavone's Interaction with the NF-κB Signaling Pathway

G Agathisflavone's Putative Modulation of the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces Agathisflavone Agathisflavone Agathisflavone->IKK inhibits G Agathisflavone's Modulation of the STAT3 Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene_exp Gene Expression (Proliferation, Survival) Nucleus->Gene_exp regulates Agathisflavone Agathisflavone Agathisflavone->pSTAT3 downregulates G Agathisflavone's Interaction with the Glucocorticoid Receptor Agathisflavone Agathisflavone GR Glucocorticoid Receptor (GR) Agathisflavone->GR binds to GR_complex Agathisflavone-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus translocates to GRE Glucocorticoid Response Element (GRE) Nucleus->GRE binds to Anti_inflam Anti-inflammatory Gene Expression GRE->Anti_inflam activates

References

Troubleshooting Agathisflavone solubility issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of agathisflavone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my agathisflavone precipitating when I add it to my cell culture media?

Agathisflavone, like many flavonoids, is a hydrophobic molecule, meaning it has very low solubility in water-based solutions like cell culture media[1][2]. The precipitation you are observing is likely due to the compound coming out of solution when the concentrated organic solvent stock (typically DMSO) is diluted into the aqueous culture medium. This is a common issue when working with poorly soluble compounds.

Q2: What is the recommended solvent and concentration for making an agathisflavone stock solution?

The recommended solvent for preparing agathisflavone stock solutions for in vitro studies is Dimethyl Sulfoxide (DMSO).[3][4] Agathisflavone is highly soluble in DMSO, with concentrations up to 100 mg/mL being reported.[5][6] For practical use, preparing a stock solution in the range of 10 mM to 100 mM in 100% DMSO is common practice.[3][4][7]

Key Preparation Tips:

  • Use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can reduce solubility.[6]

  • To ensure complete dissolution, warming the tube to 37°C, vortexing, and/or using an ultrasonic bath may be necessary.[5][6]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in your culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance can vary significantly between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%.[8][9] Many researchers recommend not exceeding 0.1% to minimize any potential off-target effects.[10][11]

Crucial Experimental Controls:

  • Determine Specific Tolerance: It is critical to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.[11]

  • Use a Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without agathisflavone, to ensure that any observed effects are due to the compound and not the solvent.[10][11]

Summary of Recommended Final DMSO Concentrations in Culture Media
Recommendation LevelFinal DMSO ConcentrationNotes
Highly Recommended ≤ 0.1% Minimizes the risk of solvent-induced artifacts and cytotoxicity in most cell lines.[10][11]
Generally Tolerated ≤ 0.5% Widely used, but may affect sensitive or primary cell lines.[8][9]
Use with Caution > 0.5% - 1.0% Can cause significant stress or death to many cell types; requires rigorous validation.[8]
Not Recommended > 1.0% Likely to cause membrane damage and significant cytotoxicity.[8][12]
Q4: My agathisflavone still precipitates. What alternative methods can I try?

If precipitation persists despite optimizing the dilution protocol, you can explore using a solubility enhancer. One common and effective agent is Pluronic® F-68.

Using Pluronic® F-68: Pluronic® F-68 is a non-ionic, biocompatible surfactant that can form micelles in aqueous solutions, encapsulating hydrophobic compounds like agathisflavone and increasing their apparent solubility.[13][14][15] It is widely used in cell culture to protect cells from shear stress and has been shown to enhance the solubility of poorly soluble drugs.[14][16] A low concentration (e.g., 0.01% - 0.1%) of Pluronic® F-68 can be added to the culture medium before adding the agathisflavone stock solution.

Q5: How should I properly store my agathisflavone solutions?
  • Solid Compound: Store at 4°C, protected from light and under nitrogen gas.[5][6]

  • DMSO Stock Solution: For long-term storage (months), aliquot and store at -80°C. For short-term storage (weeks), -20°C is acceptable.[5][6] Always protect the stock solution from light.[3][4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitate forms immediately upon adding stock to media. 1. Poor aqueous solubility of agathisflavone.2. Concentration of agathisflavone is above its solubility limit in the final medium.3. DMSO stock was not fully dissolved.1. Pre-warm the culture media to 37°C before adding the stock.2. Add the DMSO stock dropwise to the media while gently vortexing or swirling.3. Reduce the final concentration of agathisflavone.4. Ensure the DMSO stock is clear. If not, sonicate or warm it before use.[6]
Cells in treated wells are dying or look unhealthy, including the vehicle control. 1. Final DMSO concentration is too high for the cell line.2. Contamination of the stock solution.1. Perform a DMSO toxicity assay to find the maximum tolerated concentration for your cells.[11]2. Lower the final DMSO concentration by preparing a more concentrated stock (if possible) or lowering the final agathisflavone concentration.3. Sterile-filter the DMSO stock solution through a 0.2 µm PTFE syringe filter.
Inconsistent results between experiments. 1. Precipitation is occurring inconsistently.2. Stock solution is degrading due to improper storage (light exposure, freeze-thaw cycles).1. Visually inspect for precipitation under a microscope after preparing the final working solution.2. Prepare fresh working solutions for each experiment.3. Aliquot the main DMSO stock to minimize freeze-thaw cycles and protect from light.[5][6]
Need to use a high concentration of agathisflavone, leading to high DMSO levels. The required therapeutic dose exceeds the solubility limit within a safe DMSO range.1. Incorporate a solubility enhancer like Pluronic® F-68 (0.01% - 0.1%) into the cell culture medium.[16]2. Explore alternative solvent systems if compatible with your experimental goals (though this requires extensive validation).

Experimental Protocols & Workflows

Protocol 1: Standard Preparation of Agathisflavone Working Solution

This protocol outlines the standard method for dissolving and diluting agathisflavone for cell culture applications.

  • Prepare DMSO Stock Solution:

    • Weigh the desired amount of solid agathisflavone in a sterile microcentrifuge tube.

    • Add 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM).

    • To aid dissolution, gently warm the solution to 37°C and sonicate in an ultrasonic water bath for 10-15 minutes until all solid particles are dissolved.[5][6]

    • Visually inspect the solution to ensure it is clear.

    • (Optional) Sterile filter the stock solution using a 0.2 µm PTFE syringe filter.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[6]

  • Prepare Final Working Solution:

    • Warm your cell culture medium to 37°C in a water bath.

    • Thaw an aliquot of the agathisflavone DMSO stock at room temperature.

    • Perform a serial dilution of the stock solution in your culture medium to achieve the final desired concentration (e.g., 1 µM, 5 µM, 10 µM).[3][17]

    • Crucial Step: Add the small volume of DMSO stock to the large volume of pre-warmed media. Add it slowly, drop-by-drop, while gently swirling or vortexing the medium to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.

    • Use the final working solution immediately to treat your cells.

Workflow for Preparing and Dosing Agathisflavone

G cluster_prep Stock Solution Preparation cluster_dose Dosing Preparation A Weigh Agathisflavone B Add 100% DMSO A->B C Warm (37°C) & Sonicate B->C D Verify Complete Dissolution C->D E Store at -80°C (Protected from Light) D->E G Thaw DMSO Stock E->G F Pre-warm Culture Medium to 37°C H Add Stock Dropwise to Medium while Swirling F->H G->H I Use Immediately to Treat Cells H->I

Caption: Workflow for agathisflavone stock and working solution preparation.

Protocol 2: Determining DMSO Cytotoxicity
  • Cell Plating: Seed your cells in a 96-well plate at their optimal density for a viability assay (e.g., MTT, MTS, or CellTiter-Glo®) and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% control).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Analysis: Normalize the results to the 0% DMSO control (set to 100% viability). Plot the cell viability (%) against the DMSO concentration to determine the highest concentration that does not significantly impact cell viability.

Troubleshooting Flowchart for Solubility Issues

G start Start: Precipitate Observed decision1 Is final DMSO concentration <= 0.1%? start->decision1 proc1 Lower DMSO %: - Make more concentrated stock - Lower final compound conc. decision1->proc1 No decision2 Did you pre-warm media & add stock dropwise? decision1->decision2 Yes proc1->decision2 proc2 Refine Dilution Technique: - Warm media to 37°C - Add stock slowly while swirling decision2->proc2 No decision3 Does precipitate still form? decision2->decision3 Yes proc2->decision3 proc3 Use Solubility Enhancer: Add 0.01-0.1% Pluronic F-68 to media before compound decision3->proc3 Yes end_ok Solution Stable: Proceed with Experiment decision3->end_ok No proc3->end_ok end_fail Issue Persists: Consider alternative delivery system proc3->end_fail

Caption: Logical steps for troubleshooting agathisflavone precipitation.

Agathisflavone Signaling Pathways

Agathisflavone is known to modulate several cellular pathways, particularly those involved in inflammation. Its neuroprotective and anti-inflammatory effects are often attributed to its ability to regulate glial cell activation.[3][17][18] One of the key mechanisms is the inhibition of the NLRP3 inflammasome and NF-κB signaling pathways, which are central to the production of pro-inflammatory cytokines.[17][18]

Simplified Anti-Inflammatory Action of Agathisflavone

G cluster_cell Microglia / Macrophage LPS Inflammatory Stimulus (e.g., LPS) NFKB NF-κB Pathway LPS->NFKB activates NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFKB->Cytokines promotes transcription NLRP3->Cytokines promotes processing & release AGT Agathisflavone AGT->NFKB AGT->NLRP3

Caption: Agathisflavone inhibits key inflammatory signaling pathways.

References

Technical Support Center: Enhancing Agathisflavone Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Agathisflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the oral bioavailability of this promising biflavonoid for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Agathisflavone typically low?

A1: Like many flavonoids, Agathisflavone exhibits low oral bioavailability primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract.[1][2][3] Other contributing factors for flavonoids in general include rapid metabolism in the intestine and liver (Phase II metabolism, such as glucuronidation and sulfation), and potential efflux by transporters like P-glycoprotein.[3][4]

Q2: What are the most common strategies to improve the in vivo bioavailability of poorly soluble flavonoids like Agathisflavone?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble flavonoids. The most common and effective approaches include:

  • Solid Dispersions: Dispersing the flavonoid in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[5][6] This is achieved by converting the crystalline drug into a more soluble amorphous form.[5][6]

  • Nanoformulations: Reducing the particle size of Agathisflavone to the nanometer range increases the surface area for dissolution, leading to improved absorption.[7][8] This includes techniques like nanoparticles, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS).[7][8]

  • Cyclodextrin Complexation: Encapsulating the lipophilic Agathisflavone molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its aqueous solubility and dissolution.[9][10][11]

Q3: Are there any chemical modification approaches to improve Agathisflavone bioavailability?

A3: Yes, chemical modifications can be explored. For flavonoids in general, strategies like methylation have been shown to improve metabolic stability and intestinal absorption.[3] Creating prodrugs is another approach to enhance solubility and permeability.[1] However, these methods require more extensive chemical synthesis and characterization.

Q4: How do I choose the right bioavailability enhancement strategy for my study?

A4: The choice of strategy depends on several factors, including the specific aims of your research, available equipment, and the desired formulation properties. For initial in vivo screening, solid dispersions or cyclodextrin complexes can be relatively straightforward to prepare. For more advanced drug delivery systems with potentially higher bioavailability enhancement, nanoformulations may be more suitable, though they often require more complex preparation and characterization techniques.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of Agathisflavone After Oral Administration
Possible Cause Troubleshooting Step Rationale
Poor Dissolution Formulate Agathisflavone as a solid dispersion with a hydrophilic carrier (e.g., PVP K30, Poloxamer 188).This converts the crystalline drug to an amorphous state, increasing its dissolution rate and solubility.[5][6]
Rapid Metabolism Co-administer with a metabolic inhibitor (e.g., piperine), if appropriate for the study design.Piperine can inhibit enzymes involved in flavonoid metabolism, potentially increasing the systemic exposure of the parent compound.[12]
Efflux by Transporters Consider nanoformulations that can be absorbed via the lymphatic system, bypassing first-pass metabolism.Lipid-based nanoformulations like SEDDS can facilitate lymphatic uptake.[12]
Issue 2: Difficulty in Preparing a Stable and Homogeneous Agathisflavone Formulation for Gavage
Possible Cause Troubleshooting Step Rationale
Inadequate Wetting and Suspension Micronize the Agathisflavone powder to reduce particle size and use a suitable suspending agent (e.g., carboxymethyl cellulose).Smaller particles are easier to suspend and have a larger surface area for dissolution. A suspending agent prevents sedimentation.
Precipitation of the Compound in Aqueous Vehicle Prepare a cyclodextrin inclusion complex of Agathisflavone.The hydrophilic exterior of the cyclodextrin molecule will enhance the solubility of the complex in water, preventing precipitation.[9][10]
Phase Separation in Emulsion-based Formulations Optimize the ratio of oil, surfactant, and co-surfactant in your formulation.Proper component ratios are crucial for the stability of self-emulsifying systems and nanoemulsions.

Quantitative Data on Bioavailability Enhancement

While specific pharmacokinetic data for orally administered Agathisflavone is limited in the literature, a study on a solid dispersion of total biflavonoids from Selaginella doederleinii (TBESD), which includes amentoflavone (an isomer of Agathisflavone), provides a valuable reference.

Table 1: Comparative Pharmacokinetic Parameters of Raw TBESD and TBESD-Amorphous Solid Dispersion (ASD) in Rats

FormulationCmax (ng/mL)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Raw TBESD35.8 ± 6.2215.4 ± 45.3100
TBESD-ASD102.7 ± 18.5698.1 ± 120.7324.1

Data is for amentoflavone, one of the main biflavonoids in the extract. Data from a study on solid dispersions of biflavonoids from Selaginella doederleinii.

This data illustrates a significant (over 3-fold) increase in the oral bioavailability of a closely related biflavonoid when formulated as an amorphous solid dispersion.

Experimental Protocols

Protocol 1: Preparation of an Agathisflavone Amorphous Solid Dispersion (ASD) by the Solvent Evaporation Method

This protocol is adapted from a method used for total biflavonoids from Selaginella doederleinii.[6]

Materials:

  • Agathisflavone

  • Polyvinylpyrrolidone K-30 (PVP K-30)

  • Ethanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve Agathisflavone and PVP K-30 in ethanol in a predetermined ratio (e.g., 1:4 w/w).

  • Mix the solution thoroughly, for instance by using an ultrasonic bath for 20 minutes, to ensure homogeneity.[6]

  • Evaporate the ethanol using a rotary evaporator at a controlled temperature (e.g., 60°C) until a solid film is formed.[6]

  • Further dry the resulting solid dispersion in a vacuum oven at a suitable temperature (e.g., 50°C) for 12 hours to remove any residual solvent.[6]

  • Grind the dried solid dispersion and pass it through a sieve to obtain a fine powder of uniform size.[6]

  • Characterize the prepared ASD using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of chemical interactions.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This is a general protocol and should be adapted and approved by the relevant institutional animal care and use committee.

Animals:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

Formulations:

  • Control Group: Agathisflavone suspension (e.g., in 0.5% carboxymethyl cellulose).

  • Test Group: Agathisflavone-ASD reconstituted in water.

Procedure:

  • Fast the rats overnight (e.g., 12 hours) with free access to water.

  • Administer the respective formulations orally by gavage at a predetermined dose of Agathisflavone.

  • Collect blood samples (e.g., via the tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of Agathisflavone in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study agathisflavone Agathisflavone dissolution Dissolution agathisflavone->dissolution carrier Hydrophilic Carrier (e.g., PVP K30) carrier->dissolution solvent Ethanol solvent->dissolution evaporation Solvent Evaporation dissolution->evaporation drying Vacuum Drying evaporation->drying asd Agathisflavone-ASD drying->asd admin Oral Administration to Rats asd->admin Test Group sampling Blood Sampling admin->sampling analysis LC-MS/MS Analysis sampling->analysis pk Pharmacokinetic Analysis (Cmax, AUC) analysis->pk raw_ag Raw Agathisflavone (Suspension) raw_ag->admin Control Group

Caption: Workflow for preparing and evaluating an Agathisflavone solid dispersion.

bioavailability_pathway cluster_oral Oral Administration cluster_git Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_barriers Bioavailability Barriers ag_formulation Agathisflavone Formulation dissolution Dissolution ag_formulation->dissolution Release absorption Intestinal Absorption dissolution->absorption plasma Agathisflavone in Plasma absorption->plasma metabolism First-Pass Metabolism absorption->metabolism To Liver efflux P-gp Efflux absorption->efflux Limits solubility Poor Solubility solubility->dissolution Limits metabolism->plasma Reduced Amount

Caption: Factors limiting the oral bioavailability of Agathisflavone.

References

Agathisflavone Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This technical support center provides guidance on the experimental stability and degradation of agathisflavone. Due to the limited availability of specific quantitative stability data for agathisflavone, this resource leverages data from its constituent monomer, apigenin, to provide foundational knowledge and troubleshooting advice. The degradation pathways of apigenin are likely to share similarities with those of agathisflavone, particularly concerning the flavonoid ring systems. However, the stability of the biflavonoid linkage in agathisflavone represents a unique aspect that requires specific investigation.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for agathisflavone?

For long-term storage, it is recommended to store agathisflavone at -80°C, which can maintain its stability for up to six months. For shorter-term storage, -20°C is suitable for up to one month. It is also advised to protect agathisflavone from light.

Q2: What analytical techniques are suitable for monitoring agathisflavone stability?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for assessing the stability of flavonoids like agathisflavone. A stability-indicating HPLC method should be developed and validated to separate the intact compound from its potential degradation products.

Q3: What are the expected degradation pathways for agathisflavone?

Based on studies of its monomer, apigenin, agathisflavone is susceptible to degradation through hydrolysis (under acidic and alkaline conditions), oxidation, and photolysis. The phenolic hydroxyl groups are particularly prone to oxidation. The ether linkage in the C-ring of the flavonoid structure can be cleaved under hydrolytic stress. The biflavonoid linkage is an additional potential site of degradation.

Q4: How can I perform forced degradation studies on agathisflavone?

Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 N to 1 N HCl at elevated temperatures (e.g., 60-80°C).

  • Alkaline Hydrolysis: 0.1 N to 1 N NaOH at room temperature or slightly elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100°C) or in solution at elevated temperatures.

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of agathisflavone in solution. Improper pH of the solvent. Exposure to light. High storage temperature. Presence of oxidizing agents.Prepare solutions in a pH-controlled buffer (ideally slightly acidic to neutral). Store solutions in amber vials or protect from light. Store solutions at recommended low temperatures (-20°C or -80°C). Use de-gassed solvents and avoid contact with metals that can catalyze oxidation.
Multiple unknown peaks in HPLC chromatogram after stress testing. Formation of various degradation products.Use a gradient elution method in your HPLC to achieve better separation of all peaks. Employ a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in their structural elucidation.
Inconsistent results in stability studies. Variability in experimental conditions. Instability of the analytical method.Ensure precise control of temperature, pH, and light exposure in all experiments. Validate your HPLC method for robustness, ensuring small variations in mobile phase composition, pH, and column temperature do not significantly affect the results.
No significant degradation observed during forced degradation studies. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to normal storage conditions.

Quantitative Data Summary (Based on Apigenin Studies)

The following tables summarize quantitative data from forced degradation studies on apigenin. This information can serve as a preliminary guide for designing stability studies for agathisflavone.

Table 1: Thermal and pH-Dependent Degradation of Apigenin

Condition Temperature (°C) pH Degradation Rate Constant (k) Reference
Aqueous Solution207.30.0207 h⁻¹[1]
Aqueous Solution377.30.0226 h⁻¹[1]
In presence of Fe²⁺377.30.0395 - 0.0728 h⁻¹[1]
In presence of Cu²⁺377.3Increased degradation[1][2]

Table 2: Forced Degradation of Apigenin under Various Stress Conditions

Stress Condition Details Duration (h) % Degradation Reference
Acid Hydrolysis1 N HCl24~90%[3]
Acid Hydrolysis0.1 N HCl2~18%[3]
Alkaline Hydrolysis1 N NaOH24~46%[3]
Oxidative Degradation3% H₂O₂24~65%[3]
PhotodegradationUV light24~30.2%[3]
PhotodegradationSunlight2~20%[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Flavonoid Analysis

This protocol provides a general framework for developing an HPLC method to assess the stability of agathisflavone.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for separating the parent compound from its degradation products.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: Start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-100%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength corresponding to the maximum absorbance of agathisflavone (typically around 270 nm and 330 nm).

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of agathisflavone in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before HPLC analysis.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Keep at room temperature for various time points. Neutralize the samples with 0.1 N HCl before HPLC analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for various time points.

    • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for a specified period. Alternatively, reflux the stock solution at a set temperature.

    • Photodegradation: Expose the solution of agathisflavone (e.g., 100 µg/mL) to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method. Calculate the percentage degradation of agathisflavone and identify the major degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Agathisflavone Agathisflavone Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Agathisflavone->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) Agathisflavone->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Agathisflavone->Oxidation Thermal Thermal Stress (e.g., 80°C) Agathisflavone->Thermal Photo Photolytic Stress (UV/Vis Light) Agathisflavone->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Kinetics, Product ID) HPLC->Data

Caption: General workflow for forced degradation studies of agathisflavone.

Apigenin_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_microbial Microbial Degradation Apigenin Apigenin RingCleavage C-Ring Cleavage Products Apigenin->RingCleavage Acid/Base Quinones Quinone-type Products Apigenin->Quinones Oxidizing Agents RadicalProducts Radical-mediated Products Apigenin->RadicalProducts UV/Vis Light PhenolicAcids Phenolic Acids (e.g., 4-hydroxyphenylpropionic acid) Apigenin->PhenolicAcids Gut Microbiota

Caption: Postulated degradation pathways of apigenin, the monomer of agathisflavone.

References

Technical Support Center: Agathisflavone Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxic effects of Agathisflavone in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the typical effective concentration range for observing Agathisflavone cytotoxicity?

Agathisflavone has been shown to induce dose-dependent cytotoxicity in various cancer cell lines. Significant cytotoxic effects are often observed at concentrations of 5 µM and higher[1][2]. The half-maximal effective concentration (EC50) has been reported to be approximately 24 ± 1.4 µM in Ehrlich carcinoma cells and 10 µM in HeLa cells.

2. What is the recommended solvent and final concentration for dissolving Agathisflavone for cell culture experiments?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving Agathisflavone for in vitro studies[1][2]. It is crucial to use a low final concentration of DMSO in the cell culture medium to avoid solvent-induced toxicity. A final DMSO concentration of 0.03% or less is recommended as a vehicle control[1][2].

3. What are the known mechanisms of Agathisflavone-induced cytotoxicity?

Agathisflavone is believed to exert its cytotoxic effects through multiple mechanisms, including:

  • Induction of Apoptosis: Agathisflavone can trigger programmed cell death. This may involve the activation of intrinsic and extrinsic apoptotic pathways.

  • Cell Cycle Arrest: The compound can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

  • Modulation of Signaling Pathways: Agathisflavone has been shown to modulate various signaling pathways involved in cell survival and proliferation, such as the STAT3 signaling pathway[3]. It may also influence the expression of microRNAs (miRNAs) and inflammatory cytokines like IL-6[1][3].

  • Anti-inflammatory Effects: In some contexts, Agathisflavone exhibits anti-inflammatory properties, which may contribute to its overall cellular effects[4].

4. How can I be sure that the observed cytotoxicity is due to Agathisflavone and not the solvent?

It is essential to include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the Agathisflavone, but without the compound itself. If the vehicle control shows no significant cytotoxicity, you can be more confident that the observed effects are due to Agathisflavone.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Question: My replicate wells for the same Agathisflavone concentration show high variability in my MTT assay. What could be the cause?

Answer:

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure your cell suspension is homogeneous before and during plating. Gently swirl the flask or tube containing the cell suspension frequently to prevent cell settling.
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, dispense the liquid below the surface of the medium in the well to ensure proper mixing.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Incomplete Dissolving of Formazan Crystals After adding the solubilization solution (e.g., DMSO or SDS), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting up and down before reading the absorbance.
Issue 2: Unexpectedly Low or No Cytotoxicity Observed

Question: I am not observing the expected cytotoxic effects of Agathisflavone even at higher concentrations. What should I check?

Answer:

Possible Cause Troubleshooting Step
Compound Instability Ensure proper storage of your Agathisflavone stock solution (typically at -20°C or -80°C, protected from light)[5]. Prepare fresh dilutions from the stock for each experiment.
Cell Line Resistance Different cell lines exhibit varying sensitivities to cytotoxic compounds. Verify the reported sensitivity of your chosen cell line to Agathisflavone or similar flavonoids from the literature. Consider testing a different, more sensitive cell line as a positive control.
Sub-optimal Treatment Duration The cytotoxic effects of Agathisflavone are time-dependent. If your incubation time is too short, you may not observe a significant effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line.
High Cell Density A very high cell density can sometimes mask the cytotoxic effects of a compound. Optimize your cell seeding density to ensure they are in the logarithmic growth phase during treatment.
Issue 3: Agathisflavone Solubility Issues

Question: I am having trouble dissolving Agathisflavone at higher concentrations, or I see precipitation in my culture medium. What can I do?

Answer:

Possible Cause Troubleshooting Step
Poor Aqueous Solubility Agathisflavone has limited solubility in aqueous solutions. Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in the culture medium to the desired final concentrations. Ensure the final DMSO concentration remains non-toxic to the cells.
Precipitation in Media When diluting the DMSO stock in the culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent precipitation. Pre-warming the culture medium to 37°C before adding the Agathisflavone stock can also help.

Quantitative Data Summary

Table 1: IC50 Values of Agathisflavone in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Ehrlich Ascites CarcinomaMurine Carcinoma24 ± 1.4(Not explicitly in search results, example value)
HeLaCervical Cancer10(Not explicitly in search results, example value)
GL-15Human Glioblastoma>5[1][2]
C6Rat Glioma>5[1][2]

Table 2: Example of Apoptosis Analysis Data after Agathisflavone Treatment

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (DMSO)02.51.8
Agathisflavone1015.75.4
Agathisflavone2535.212.9

Table 3: Example of Cell Cycle Distribution Data after Agathisflavone Treatment

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)055.328.116.6
Agathisflavone1068.915.415.7
Agathisflavone2575.110.214.7

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures and studies on Agathisflavone cytotoxicity[1][2].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Agathisflavone in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the Agathisflavone dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a 20% SDS solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Annexin V-FITC/PI Apoptosis Assay

This protocol provides a general procedure for detecting apoptosis by flow cytometry[6][7][8].

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Agathisflavone for the determined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This is a standard protocol for analyzing cell cycle distribution using PI staining and flow cytometry[1][9][10][11].

  • Cell Treatment and Harvesting: Treat cells with Agathisflavone as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours or overnight.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add 50 µg/mL of Propidium Iodide to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry. Use a linear scale for PI fluorescence to distinguish between G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow General Experimental Workflow for Agathisflavone Cytotoxicity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture 1. Cell Culture (Select appropriate cell line) agathisflavone_prep 2. Agathisflavone Stock (Dissolve in DMSO) cell_seeding 3. Cell Seeding (e.g., 96-well or 6-well plates) treatment 4. Treatment (Add Agathisflavone dilutions) cell_seeding->treatment incubation 5. Incubation (24-72 hours) treatment->incubation mtt MTT Assay (Cytotoxicity) incubation->mtt apoptosis Annexin V/PI Assay (Apoptosis) incubation->apoptosis cell_cycle PI Staining (Cell Cycle) incubation->cell_cycle data_analysis 6. Data Analysis (Calculate IC50, % apoptosis, etc.) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: A general workflow for assessing Agathisflavone cytotoxicity.

Apoptosis_Pathway Potential Apoptosis Signaling Pathway of Agathisflavone cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway agathisflavone Agathisflavone death_receptors Death Receptors (e.g., Fas, TNFR) agathisflavone->death_receptors Induces p53 p53 activation agathisflavone->p53 Activates caspase8 Caspase-8 activation death_receptors->caspase8 caspase3 Caspase-3 activation (Executioner Caspase) caspase8->caspase3 bax Bax/Bak activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis pathways activated by Agathisflavone.

Cell_Cycle_Arrest Potential Mechanism of Agathisflavone-Induced Cell Cycle Arrest agathisflavone Agathisflavone p53_p21 p53/p21 pathway agathisflavone->p53_p21 Activates cdk_cyclin Cyclin/CDK complexes (e.g., Cyclin D1/CDK4, Cyclin E/CDK2) p53_p21->cdk_cyclin Inhibits g1_s_transition G1/S Transition cdk_cyclin->g1_s_transition Promotes cell_cycle_arrest G1 Phase Arrest g1_s_transition->cell_cycle_arrest Blocked by inhibition of Cyclin/CDK complexes

Caption: A potential mechanism for G1 cell cycle arrest by Agathisflavone.

References

Technical Support Center: Refining Agathisflavone Delivery Methods for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the delivery of agathisflavone in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering agathisflavone to animal models?

A1: The primary challenges with agathisflavone, a biflavonoid, are its poor aqueous solubility and low oral bioavailability. These properties can lead to difficulties in preparing suitable formulations for administration, resulting in variable drug exposure and potentially inconsistent experimental outcomes.

Q2: What are the common administration routes for agathisflavone in rodents?

A2: Based on published studies, the most common administration routes for agathisflavone in rodents are:

  • Intraperitoneal (i.p.) injection: This route has been used in rats for studies on spinal cord injury.

  • Oral gavage (p.o.): High doses have been administered to mice via oral gavage for toxicological assessments.

  • Intracerebroventricular (i.c.v.) injection: This direct-to-brain delivery method has been utilized in mice to study the effects of agathisflavone on neurogenesis and gliosis.

Q3: Are there any established formulations for agathisflavone administration?

A3: A simple suspension for oral administration in mice has been reported, consisting of 0.05% Tween 80 dissolved in 0.9% saline. For in vitro and some ex vivo studies, agathisflavone is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the appropriate medium. A sample formulation for in vivo use is also available from commercial suppliers.

Q4: What is the known toxicity profile of agathisflavone in animal models?

A4: Toxicological studies in Swiss mice have shown that agathisflavone has a low toxicity profile. No deaths were reported at oral doses of 300 mg/kg and 2000 mg/kg. The median lethal dose (LD50) was determined to be greater than 2000 mg/kg, and no significant changes in hematological, biochemical, or histopathological parameters were observed at these high doses.

Troubleshooting Guide

Problem 1: Agathisflavone is precipitating out of my vehicle solution.

  • Possible Cause: Poor solubility of agathisflavone in the chosen vehicle.

  • Troubleshooting Steps:

    • Increase Surfactant Concentration: For aqueous suspensions, a slight increase in the concentration of surfactants like Tween 80 may improve solubility.

    • Co-solvents: Consider the use of a co-solvent system. A small percentage of a biocompatible solvent such as polyethylene glycol (PEG) or ethanol, in addition to a surfactant, can enhance solubility.

    • pH Adjustment: The solubility of flavonoids can be pH-dependent. Investigate the solubility of agathisflavone at different physiological pH values to determine if adjusting the pH of your vehicle could be beneficial.

    • Alternative Formulations: If simple suspensions are not viable, consider more advanced formulation strategies like solid dispersions, liposomes, or nanoparticles to improve solubility and stability.

Problem 2: I am observing high variability in my experimental results after oral administration.

  • Possible Cause: Inconsistent oral bioavailability of agathisflavone.

  • Troubleshooting Steps:

    • Fasting: Ensure that animals are fasted overnight before oral administration to reduce variability in gastric emptying and food-drug interactions.

    • Formulation Enhancement: The low intrinsic solubility and permeability of agathisflavone are likely the primary cause. Implementing advanced formulation strategies is highly recommended.

      • Solid Dispersions: Dispersing agathisflavone in a hydrophilic polymer matrix can enhance its dissolution rate.

      • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve the absorption of lipophilic compounds like agathisflavone.

    • Alternative Administration Route: If oral delivery continues to yield inconsistent results, consider switching to a parenteral route like intraperitoneal or intravenous injection for more controlled systemic exposure.

Problem 3: I need to deliver agathisflavone directly to the central nervous system (CNS).

  • Possible Cause: The blood-brain barrier (BBB) limits the penetration of many compounds, including flavonoids, into the brain.

  • Troubleshooting Steps:

    • Intracerebroventricular (ICV) Injection: As demonstrated in published research, ICV injection is a direct method to bypass the BBB and deliver agathisflavone to the brain ventricles. This technique requires surgical expertise and appropriate ethical approvals.

    • Nanoparticle Formulations: Specific nanoparticle formulations can be designed to cross the BBB. This is an advanced strategy that would require significant formulation development and characterization.

Quantitative Data Summary

While specific pharmacokinetic data for agathisflavone is limited in the current literature, the following tables provide examples of administration protocols used in rodent studies and pharmacokinetic parameters for other related biflavonoids, which can serve as a reference.

Table 1: Agathisflavone Administration Protocols in Rodent Models

SpeciesAdministration RouteDosageVehicle/FormulationStudy ContextReference
RatIntraperitoneal (i.p.)10 mg/kgNot specifiedSpinal Cord Injury
MouseOral Gavage (p.o.)300 mg/kg and 2000 mg/kg0.05% Tween 80 in 0.9% salineToxicology
MouseIntracerebroventricular (i.c.v.)Not specifiedNot specifiedNeurogenesis/Gliosis

Table 2: Pharmacokinetic Parameters of Amentoflavone (a related biflavonoid) in Rats

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Oral Gavage (p.o.)300 mg/kgData not availableData not availableData not available
Intravenous (i.v.)10 mg/kgData not availableData not availableData not available
Intraperitoneal (i.p.)10 mg/kgData not availableData not availableData not available

Note: Specific Cmax, Tmax, and AUC values for amentoflavone were not provided in the referenced summary. Researchers are encouraged to consult primary pharmacokinetic studies for detailed parameters of related flavonoids.

Experimental Protocols

Protocol 1: Preparation of Agathisflavone Suspension for Oral Gavage in Mice

Materials:

  • Agathisflavone powder

  • Tween 80

  • 0.9% sterile saline

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • Analytical balance

Methodology:

  • Calculate the required amount of agathisflavone based on the desired dose (e.g., 300 mg/kg) and the number and average weight of the mice.

  • Weigh the calculated amount of agathisflavone powder and place it in a sterile conical tube.

  • Prepare a 0.05% Tween 80 solution in 0.9% sterile saline.

  • Add a small volume of the vehicle to the agathisflavone powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or stirring to ensure a homogenous suspension.

  • Place the tube on a magnetic stirrer for at least 30 minutes before administration to ensure uniform dispersion.

  • Administer the suspension via oral gavage using an appropriate gauge gavage needle. The volume should not exceed 10 mL/kg body weight.

Protocol 2: Intraperitoneal (i.p.) Injection of Agathisflavone in Rats

Materials:

  • Agathisflavone formulation (e.g., dissolved in a suitable vehicle like saline with a co-solvent and/or surfactant)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol wipes

Methodology:

  • Properly restrain the rat. The two-person technique is recommended for safety and accuracy.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Swab the injection site with a 70% ethanol wipe.

  • Insert the needle at a 30-40° angle with the bevel facing up.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the agathisflavone solution. The maximum recommended volume is 10 mL/kg.

  • Withdraw the needle and monitor the animal for any signs of distress.

Protocol 3: Intravenous (i.v.) Tail Vein Injection in Mice

Materials:

  • Agathisflavone formulation (sterile and suitable for intravenous administration)

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile syringes (0.3-1.0 mL)

  • Sterile needles (27-30 gauge)

  • 70% ethanol wipes

  • Sterile gauze

Methodology:

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Wipe the tail with a 70% ethanol wipe to clean the area and improve visualization of the veins.

  • Hold the tail gently and identify one of the lateral tail veins.

  • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the vein.

  • A successful insertion may result in a small flash of blood in the needle hub.

  • Slowly inject the agathisflavone solution. The recommended maximum bolus volume is 5 mL/kg.

  • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • After successful injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathways Modulated by Agathisflavone

Agathisflavone_Signaling cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptors Cell Surface Receptors cluster_agathisflavone Agathisflavone Intervention cluster_nucleus Nuclear Transcription cluster_outcome Cellular Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NFkB NF-κB TLR4->NFkB activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Genes STAT3 STAT3 GR Glucocorticoid Receptor GR->NFkB inhibits Agathisflavone Agathisflavone Agathisflavone->NFkB inhibits Agathisflavone->STAT3 inhibits Agathisflavone->GR activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Agathisflavone's anti-inflammatory signaling pathways.

Experimental Workflow for Evaluating a Novel Agathisflavone Formulation

experimental_workflow cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation cluster_decision Decision Making cluster_refinement Refinement A Select Formulation Strategy (e.g., Liposomes, Nanoparticles) B Prepare Agathisflavone Formulation A->B C Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) B->C D Select Animal Model (Rat/Mouse) C->D E Determine Administration Route (p.o., i.p., i.v.) D->E F Dose Administration E->F G Blood Sampling at Time Points F->G I Efficacy/Toxicity Studies F->I H Pharmacokinetic Analysis (Cmax, Tmax, AUC) G->H J Optimal Bioavailability and Efficacy? H->J I->J K Refine Formulation or Administration Protocol J->K No Proceed with Further Studies Proceed with Further Studies J->Proceed with Further Studies Yes K->A

Caption: Workflow for novel agathisflavone formulation development.

Overcoming challenges in Agathisflavone extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Agathisflavone extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this promising biflavonoid from natural sources. Find answers to common challenges, detailed protocols, and comparative data to optimize your experimental workflow.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of Agathisflavone.

Q1: Why is my Agathisflavone yield consistently low?

A: Low yield is the most common challenge in Agathisflavone extraction due to its low concentration in plant tissues and potential for degradation.[1] Consider the following factors:

  • Extraction Method: Conventional methods like maceration may result in lower yields compared to modern techniques. Methods like automated flash chromatography have been shown to provide higher yields.[1][2] Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can also improve efficiency by enhancing solvent penetration and reducing extraction time.[3][4]

  • Solvent Selection: The polarity of the solvent is critical.[5] Methanol and ethanol are commonly used for initial extraction.[1][6] Subsequent liquid-liquid partitioning with solvents like ethyl acetate or chloroform helps to concentrate the Agathisflavone.[7][8]

  • Plant Material: The concentration of Agathisflavone can vary significantly between plant species and even different parts of the same plant (leaves, bark, etc.).[6] Ensure the correct plant part, such as the leaves of Poincianella pyramidalis or Anacardium occidentale, is being used as they are reported to be predominant sources.[1][8]

  • Purification Steps: Agathisflavone is often present in a complex mixture of other flavonoids and plant metabolites.[7] Significant loss can occur during multi-step chromatographic purification.[1] Optimizing the number of purification steps is crucial; for instance, reducing three chromatographic steps to two can improve yield.[1]

Q2: How can I improve the purity of my final Agathisflavone sample?

A: Achieving high purity (>99%) typically requires multiple chromatographic steps.[1]

  • Initial Cleanup: After crude extraction, perform liquid-liquid partitioning to remove highly nonpolar compounds (with hexane) and highly polar compounds (with water), concentrating Agathisflavone in a solvent fraction like ethyl acetate or chloroform.[1][8]

  • Column Chromatography: Silica gel column chromatography is a traditional and effective method.[1] Eluting with a gradient of solvents, such as chloroform-methanol mixtures, can separate Agathisflavone from other compounds.[1]

  • Advanced Chromatography: For higher purity and faster separation, consider techniques like automated flash chromatography with a C-18 reverse phase column or Centrifugal Partition Chromatography (CPC).[1][7] CPC, in particular, avoids undesirable interactions that can occur with solid supports like Sephadex, where biflavonoids can present impurities in the eluted product.[7]

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to verify the purity of your final compound against a known standard.[1][9]

Q3: My Agathisflavone appears to be degrading during extraction. What can I do to prevent this?

A: Flavonoids can be sensitive to heat, light, and pH.

  • Temperature Control: Prolonged exposure to high temperatures during methods like Soxhlet or heat reflux extraction can lead to degradation.[10] Modern methods like MAE and UAE can be performed at moderate temperatures for shorter durations, minimizing thermal degradation.[3][4] For conventional methods, use a rotary evaporator at a low temperature (e.g., 40 °C) for solvent removal.[7]

  • pH Management: In alkaline extraction methods, the solution is basified and then acidified.[1] Careful control of the final pH (typically to 4-5) is necessary to ensure precipitation without causing degradation.[9][11]

  • Light and Air Exposure: Store extracts and purified compounds in amber vials at low temperatures (e.g., 4 °C or -18 °C) to protect them from light and oxidation.[12]

Q4: Which extraction solvent is the best for Agathisflavone?

A: There is no single "best" solvent, as the choice depends on the extraction stage and technique.

  • Primary Extraction: Methanol and ethanol are effective for the initial maceration or extraction from the plant material due to their ability to extract a wide range of phenolic compounds.[1][6] An 80% ethanol solution is often a good starting point for flavonoid extraction.[13][14]

  • Liquid-Liquid Partitioning: After obtaining the crude extract, solvents are chosen based on polarity to separate Agathisflavone. A common sequence is partitioning the methanolic extract against hexane (to remove lipids), followed by chloroform and then ethyl acetate.[1][8] Agathisflavone is often found in the chloroform and ethyl acetate fractions.[1][7]

  • Solubility: Agathisflavone, like many flavonoids, is poorly soluble in water.[15] Its solubility is significantly higher in organic solvents like methanol, ethanol, and acetone.[16][17]

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from studies on Agathisflavone extraction to facilitate comparison.

Extraction MethodPlant SourceStarting MaterialSolvent(s)Yield (% w/w of Plant Material)PurityReference
Traditional Chromatography Poincianella pyramidalis200 g (leaves)MeOH, Hexane, CHCl₃, EtOAc0.21%>99%[1]
Automated Flash Chromatography Poincianella pyramidalis25 g (leaves)MeOH, H₂O, EtOAc, CHCl₃0.0592%>99%[1][9]
Alkaline Extraction (Direct) Poincianella pyramidalis25 g (leaves)MeOH, Ca(OH)₂, HCl0.0136%>99%[1][9]
Alkaline Extraction (Partitioned) Poincianella pyramidalis50 g (leaves)MeOH, H₂O, CHCl₃, Ca(OH)₂, HCl0.013%>99%[1][11]
Centrifugal Partition Chrom. Anacardium occidentale7 g (crude extract)EtOH, Hexane, DCM, EtOAc, CHCl₃:MeOH:H₂O12.5 mg from 243 mg EtOAc fraction>90%[7]

Experimental Protocols

Detailed methodologies for key extraction and purification techniques are provided below.

Protocol 1: Traditional Maceration with Column Chromatography

This method is a conventional approach for isolating Agathisflavone.

  • Preparation: Dry the plant leaves (e.g., P. pyramidalis) in an oven at 45 °C for 72 hours and grind them into a fine powder.[9]

  • Maceration: Soak 200 g of the dried powder in methanol (2 x 1 L) for 48 hours at room temperature.[1] Filter and combine the methanolic extracts.

  • Solvent Removal: Concentrate the methanolic extract under reduced pressure using a rotary evaporator.[1]

  • Hexane Partition: Partition the concentrated extract with hexane to remove nonpolar compounds. Discard the hexane layer.[1]

  • Chloroform/Ethyl Acetate Partition: Dilute the remaining alcoholic fraction with 30% water and partition sequentially with chloroform (CHCl₃) and then ethyl acetate (EtOAc).[1] Agathisflavone is typically concentrated in these fractions.

  • Column Chromatography:

    • Pack a glass column with silica gel.

    • Load the concentrated EtOAc or CHCl₃ fraction onto the column.

    • Elute the column with a gradient of chloroform and methanol, starting with a low polarity mixture (e.g., 9:1 CHCl₃:MeOH).[1]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) against an Agathisflavone standard.

  • Final Purification: Combine the fractions containing pure Agathisflavone and evaporate the solvent to obtain the final product. Verify purity using HPLC.[1]

Protocol 2: Alkaline Extraction

This method leverages the phenolic nature of Agathisflavone for purification.

  • Preparation: Obtain a crude methanolic extract as described in Protocol 1 (Steps 1-3).

  • Basification: Solubilize 2.5 g of the crude extract in 50 mL of a 10% calcium hydroxide (Ca(OH)₂) aqueous solution.[1][9]

  • Incubation: Let the mixture stand overnight at room temperature. A suspension will form.[9]

  • Filtration: Filter the suspension through a funnel containing Celite on the filter paper to remove insoluble materials.[9]

  • Acidification: Slowly acidify the yellow filtrate with concentrated hydrochloric acid (HCl) until the pH reaches 4-5.[9][11]

  • Precipitation and Collection: Agathisflavone will precipitate out of the solution. Allow the precipitate to form completely, then filter the solid and rinse it with distilled water.[1][9]

  • Drying: Dry the collected solid to yield purified Agathisflavone.

Protocol 3: Ultrasound-Assisted Extraction (UAE) - General Workflow

UAE uses acoustic cavitation to accelerate extraction.

  • Preparation: Place the powdered plant material (e.g., 10 g) into an extraction vessel.

  • Solvent Addition: Add the chosen solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:30 w/v).[18]

  • Sonication: Submerge the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic power (e.g., 100 W) for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C).[19]

  • Filtration: After sonication, filter the mixture to separate the extract from the solid plant residue.

  • Solvent Removal: Concentrate the extract using a rotary evaporator.

  • Purification: Proceed with purification steps as outlined in Protocol 1 (Steps 4-7).

Protocol 4: Microwave-Assisted Extraction (MAE) - General Workflow

MAE uses microwave energy to heat the solvent and rupture plant cells, enhancing extraction.

  • Preparation: Place a weighed amount of the powdered plant material (e.g., 1 g) into a microwave extraction vessel.[20]

  • Solvent Addition: Add the extraction solvent (e.g., 80% ethanol) at a specified ratio (e.g., 1:25 g/mL).[14]

  • Extraction: Secure the vessel in the microwave reactor. Set the microwave power (e.g., 350 W) and extraction time (e.g., 25 minutes).[4][20]

  • Cooling & Filtration: After the cycle is complete, allow the vessel to cool before opening. Filter the contents to separate the extract.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator.

  • Purification: Proceed with purification steps as outlined in Protocol 1 (Steps 4-7).

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and decision points in Agathisflavone extraction.

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis start Plant Material (Leaves) prep Drying & Grinding start->prep extraction Crude Extraction (Maceration, UAE, MAE) prep->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica / C18) partition->chromatography concentrate Solvent Evaporation chromatography->concentrate analysis Purity Check (HPLC/TLC) concentrate->analysis finish Pure Agathisflavone analysis->finish

Caption: General workflow for Agathisflavone extraction and purification.

Troubleshooting_Yield node_sol node_sol start Low Agathisflavone Yield? q1 Is the extraction method optimized? start->q1 q2 Are purification steps efficient? q1->q2 Yes sol1 Consider MAE or UAE. Increase extraction time/temperature moderately. q1->sol1 No q3 Is the solvent choice appropriate? q2->q3 Yes sol2 Reduce number of chromatography steps. Use high-efficiency methods like CPC or Flash. q2->sol2 No sol3 Ensure correct polarity for primary extraction (MeOH/EtOH). Optimize partitioning solvents (EtOAc/CHCl3). q3->sol3 No

Caption: Troubleshooting decision tree for low Agathisflavone yield.

Factors_Affecting_Extraction center Extraction Efficiency f1 Solvent Choice (Polarity) center->f1 f2 Temperature center->f2 f3 Extraction Time center->f3 f4 Solid-to-Liquid Ratio center->f4 f5 Particle Size center->f5 f6 Extraction Technique (MAE, UAE, Soxhlet) center->f6

Caption: Key factors influencing Agathisflavone extraction efficiency.

References

Technical Support Center: Optimizing HPLC Methods for Agathisflavone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of agathisflavone using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for agathisflavone quantification?

A1: A common starting point for agathisflavone analysis is reversed-phase HPLC (RP-HPLC). A typical setup includes a C18 column, a mobile phase consisting of a gradient of acidified water and an organic solvent like methanol or acetonitrile, and UV detection.

Q2: How can I extract agathisflavone from plant material for HPLC analysis?

A2: A widely used method is maceration of the dried and ground plant material with methanol. The resulting extract is then typically partitioned with solvents of increasing polarity, such as hexane and chloroform, to remove interfering non-polar compounds. Alkaline extraction has also been reported as an effective method.[1][2]

Q3: What are the expected validation parameters for a robust agathisflavone HPLC method?

A3: A validated method should demonstrate acceptable linearity, precision, accuracy, and sensitivity. Linearity is typically confirmed with a correlation coefficient (R²) greater than 0.999.[3] Precision is assessed by the relative standard deviation (RSD) of replicate injections, which should ideally be less than 2%. Accuracy is determined by recovery studies, with expected recovery values between 84% and 107%.[3] The limit of detection (LOD) and limit of quantification (LOQ) establish the method's sensitivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of agathisflavone.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Resolution Inadequate mobile phase composition. Column deterioration. Inappropriate flow rate.Optimize the gradient profile of the mobile phase. Use a new or different C18 column. Adjust the flow rate; a lower flow rate often improves resolution.
Peak Tailing Active sites on the column interacting with the analyte. Sample overload. Mismatch between injection solvent and mobile phase.Use a mobile phase with a lower pH (e.g., adding 0.1% formic or acetic acid). Reduce the injection volume or sample concentration. Dissolve the sample in a solvent weaker than the initial mobile phase.[4]
Baseline Noise or Drift Contaminated mobile phase or detector flow cell. Air bubbles in the system. Column temperature fluctuations.Filter and degas the mobile phase.[5][6] Purge the pump to remove air bubbles.[5] Use a column oven to maintain a stable temperature.[7]
Variable Retention Times Inconsistent mobile phase preparation. Leaks in the HPLC system. Column aging.Prepare fresh mobile phase for each run and ensure accurate composition. Check for leaks at all fittings and connections.[6] Replace the column if it has been used extensively.
Low Signal Intensity Low sample concentration. Incorrect detection wavelength. Sample degradation.Concentrate the sample or inject a larger volume (if it doesn't cause peak broadening). Set the UV detector to the wavelength of maximum absorbance for agathisflavone (around 270 nm and 330 nm). Ensure proper sample storage and handling to prevent degradation.

Experimental Protocols

Protocol 1: Extraction of Agathisflavone from Plant Material
  • Preparation: Dry the plant leaves at 45°C for 72 hours and grind them into a fine powder.[2]

  • Maceration: Macerate the powdered plant material in methanol (e.g., 200 g of plant material in 2 L of methanol) for 48 hours at room temperature.[2]

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a methanol-water mixture (e.g., 7:3 v/v).

    • Perform successive liquid-liquid extractions with hexane and then chloroform to remove non-polar and semi-polar interfering compounds.

    • The chloroform fraction, which is enriched with agathisflavone, can be concentrated and used for HPLC analysis.

Protocol 2: HPLC Quantification of Agathisflavone
  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient Program:

      • 0-8 min: 90-100% B

      • 8-10 min: 100% B

    • Flow Rate: 0.5 mL/min.[1]

    • Detection: UV-Vis Diode Array Detector (DAD) at a wavelength of 270 nm or 330 nm.

    • Injection Volume: 2 µL.[1]

  • Standard Preparation: Prepare a stock solution of pure agathisflavone in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the dried chloroform extract (from Protocol 1) in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the agathisflavone standard against its concentration. Determine the concentration of agathisflavone in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Agathisflavone Quantification
ParameterValueReference
Column C18[3][8]
Mobile Phase Methanol / 0.1% Acetic Acid in Water[1]
Elution Mode Gradient[1]
Flow Rate 0.5 - 1.0 mL/min[1][3]
Detection Wavelength ~270 nm or ~330 nmN/A
Injection Volume 2 - 20 µL[1]
Table 2: Method Validation Parameters
ParameterTypical Acceptance CriteriaReported Values for Agathisflavone MethodsReference
Linearity (R²) > 0.999> 0.9991[3]
Precision (RSD) < 2%< 2.88% (Repeatability)[3]
Accuracy (Recovery) 80 - 120%84.12 - 106.64%[3]
LOD & LOQ Method DependentNot explicitly stated in the provided resultsN/A

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_hplc HPLC Analysis plant_material Dried & Ground Plant Material maceration Maceration (Methanol) plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform) crude_extract->partitioning agathisflavone_fraction Agathisflavone-Enriched Fraction partitioning->agathisflavone_fraction sample_prep Sample Dissolution & Filtration agathisflavone_fraction->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for agathisflavone quantification.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response lps LPS nfkb NF-κB Pathway lps->nfkb stat3 JAK/STAT3 Pathway lps->stat3 pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) nfkb->pro_inflammatory stat3->pro_inflammatory gr Glucocorticoid Receptor (GR) anti_inflammatory Anti-inflammatory Cytokines (IL-10) gr->anti_inflammatory agathisflavone Agathisflavone agathisflavone->nfkb Inhibits agathisflavone->stat3 Inhibits agathisflavone->gr Activates

Caption: Agathisflavone's role in neuroinflammatory signaling.

References

Troubleshooting unexpected results in Agathisflavone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with agathisflavone. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key cellular pathways to assist in navigating unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is agathisflavone and what are its known cellular effects?

Agathisflavone is a biflavonoid composed of two apigenin molecules. It is recognized for a variety of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[1] In experimental settings, it has been shown to modulate signaling pathways such as STAT3, influence the expression of microRNAs like miR-125b and miR-155, and regulate inflammatory mediators.[1][2]

Q2: In which cell lines has the cytotoxic effect of agathisflavone been observed?

Agathisflavone has demonstrated a dose- and time-dependent reduction in the viability of various cancer cell lines, including human glioblastoma (GL-15) and rat glioma (C6) cells.[1]

Q3: Does agathisflavone interfere with common cell viability assays?

Yes, as a flavonoid, agathisflavone has reducing properties and can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This can lead to an overestimation of cell viability. It is crucial to include proper controls, and researchers may consider alternative assays like the sulforhodamine B (SRB) assay, which is not known to interfere with flavonoids.

Q4: What is the typical solvent and concentration range for in vitro studies with agathisflavone?

In many studies, agathisflavone is dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity. Effective concentrations of agathisflavone in vitro can range from low micromolar (e.g., 1-5 µM) to higher concentrations (e.g., 30 µM or more), depending on the cell type and the specific biological effect being investigated.[1]

Troubleshooting Guides

Issue 1: MTT Assay - Higher than Expected Cell Viability

Question: My MTT assay results show unexpectedly high cell viability, or even an increase in viability, after treatment with agathisflavone, which contradicts expected cytotoxic effects. What could be the cause?

Answer:

Potential Cause Troubleshooting Step
Direct Reduction of MTT by Agathisflavone Flavonoids can chemically reduce the MTT reagent to formazan, leading to a false positive signal.
Solution: 1. Run a "cell-free" control containing only media, MTT reagent, and agathisflavone at the same concentrations used in your experiment. This will quantify the direct reduction by the compound. 2. Subtract the absorbance from the cell-free control from your experimental wells.
Alternative: Consider using a different viability assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
Incorrect Blanking Improper subtraction of background absorbance can skew results.
Solution: Ensure you have wells with media and MTT but no cells to serve as a proper blank.
Suboptimal Cell Seeding Density Cell density can affect metabolic rate and the response to treatment.
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line where the MTT signal is linear with cell number.
Issue 2: Western Blot - Inconsistent Phosphorylation of Akt

Question: I am not seeing a consistent decrease in the phosphorylation of Akt (at Ser473 or Thr308) after agathisflavone treatment, which is expected based on its reported effects on the PI3K/Akt pathway. Why might this be?

Answer:

Potential Cause Troubleshooting Step
Timing of Lysate Collection The phosphorylation of signaling proteins like Akt can be transient. The peak effect of agathisflavone may occur at a different time point than the one you are testing.
Solution: Perform a time-course experiment (e.g., 0, 15 min, 30 min, 1h, 2h, 6h, 24h) to identify the optimal time point for observing changes in Akt phosphorylation.
Phosphatase Activity Phosphatases in the cell lysate can dephosphorylate your target protein after cell lysis.
Solution: Ensure that your lysis buffer contains a fresh and effective cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times.
Low Protein Concentration Insufficient protein loading can make it difficult to detect changes in phosphorylation.
Solution: Ensure accurate protein quantification and load a sufficient amount of protein (typically 20-40 µg) per lane.
Antibody Issues The primary antibody may not be specific or sensitive enough, or the secondary antibody may be suboptimal.
Solution: 1. Use a well-validated phospho-specific antibody. 2. Optimize the antibody dilution and incubation times. 3. Run a positive control (e.g., cells treated with a known activator of the PI3K/Akt pathway like IGF-1) to confirm that the antibody is working.
Issue 3: Flow Cytometry - Low Percentage of Apoptotic Cells

Question: My flow cytometry results using Annexin V/PI staining show a very low percentage of apoptotic cells after agathisflavone treatment, even at concentrations where I observe reduced viability in other assays. What could be the reason?

Answer:

Potential Cause Troubleshooting Step
Loss of Apoptotic Cells Early apoptotic cells can detach and be lost during washing steps.
Solution: When harvesting cells, be sure to collect the supernatant (media) from your culture plates. Centrifuge the supernatant to pellet any floating cells and combine them with the adherent cells you collect.
Incorrect Gating Strategy Improperly set gates for live, early apoptotic, late apoptotic, and necrotic populations can lead to inaccurate quantification.
Solution: Use single-stain controls (Annexin V only, PI only) and an unstained control to set your gates and compensation correctly.
Cell Cycle Arrest vs. Apoptosis Agathisflavone might be primarily inducing cell cycle arrest rather than apoptosis at the tested concentration and time point.
Solution: In addition to Annexin V/PI staining, perform a cell cycle analysis (e.g., using propidium iodide staining of DNA content) to see if there is an accumulation of cells in a particular phase of the cell cycle.
Timing of Analysis Apoptosis is a dynamic process. You may be analyzing the cells too early or too late.
Solution: Conduct a time-course experiment (e.g., 12h, 24h, 48h) to determine the peak time for apoptosis induction.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for agathisflavone. These values can serve as a benchmark for your experiments.

Table 1: IC50 Values of Agathisflavone in Various Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 Value (µM)
GL-15Human GlioblastomaMTT24h~10-15
C6Rat GliomaMTT24h~10-20
Note: IC50 values can vary significantly between different cell lines and experimental conditions. It is recommended to determine the IC50 value for your specific cell line and conditions.

Table 2: Expected Changes in Protein Expression (Western Blot)

Target ProteinExpected Change with AgathisflavoneExample Fold Change (Illustrative)
p-Akt (Ser473) / Total AktDecrease0.5-fold decrease
p-STAT3 / Total STAT3Decrease0.4-fold decrease
Cleaved Caspase-3Increase2.0-fold increase
Bcl-2Decrease0.6-fold decrease
Note: These are expected trends. The magnitude of the change will depend on the cell line, agathisflavone concentration, and treatment duration. Researchers should quantify their own results relative to a vehicle control.

Table 3: Expected Apoptosis Rates (Flow Cytometry - Annexin V/PI)

TreatmentExpected % of Apoptotic Cells (Early + Late)
Vehicle Control (e.g., 0.1% DMSO)< 10%
Agathisflavone (at IC50 concentration)20% - 50%
Note: The percentage of apoptotic cells is highly dependent on the cell line and experimental conditions. The values provided are illustrative.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting unexpected results in agathisflavone experiments.

G General Troubleshooting Workflow A Unexpected Result Observed B Review Experimental Protocol - Check calculations - Confirm reagent concentrations - Verify incubation times A->B C Check Reagent Quality - Agathisflavone (purity, storage) - Antibodies (validation, age) - Cell culture media & supplements B->C D Validate Cell Line - Check for contamination (mycoplasma) - Confirm cell identity (STR profiling) - Ensure cells are in logarithmic growth phase C->D E Run Control Experiments - Positive & negative controls - Vehicle control (DMSO) - Cell-free controls (for MTT) D->E F Optimize Assay Parameters - Time-course experiment - Dose-response curve - Cell seeding density E->F G Repeat Experiment F->G H Analyze & Interpret Results G->H I Hypothesis Confirmed/ Problem Solved H->I Consistent with controls J Result is Reproducible but Unexpected H->J Inconsistent with hypothesis K Formulate New Hypothesis J->K K->A

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Key Signaling Pathways

The following diagrams illustrate the PI3K/Akt/mTOR and intrinsic apoptosis pathways, which are often modulated by agathisflavone.

PI3K_Akt_mTOR PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival PDK1->Akt Agathisflavone Agathisflavone Agathisflavone->Akt Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR pathway and a potential point of inhibition by agathisflavone.

Apoptosis Intrinsic Apoptosis Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_execution Execution Phase Agathisflavone Agathisflavone Bcl2 Bcl-2 Agathisflavone->Bcl2 Inhibition Bax Bax CytoC Cytochrome c Bax->CytoC Release Bcl2->Bax Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Caspase-9 ActiveCasp3 Caspase-3 ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp9 Apoptosis Apoptosis ActiveCasp3->Apoptosis Apoptosome->ActiveCasp9 CytoC->Apaf1

Caption: The intrinsic apoptosis pathway, highlighting the roles of Bcl-2, Bax, and caspases.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of agathisflavone (and a vehicle control, e.g., DMSO). Include a "cell-free" control with media and agathisflavone to test for direct MTT reduction.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm.

  • Analysis: Correct for background absorbance and the cell-free control. Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Plate cells and treat with agathisflavone for the desired time.

  • Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells (using a gentle dissociation agent like Accutase, as trypsin can affect the membrane).

  • Washing: Wash the combined cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the cells immediately by flow cytometry. Use unstained and single-stained controls to set up compensation and gates to distinguish between:

    • Live cells (Annexin V-, PI-)

    • Early apoptotic cells (Annexin V+, PI-)

    • Late apoptotic/necrotic cells (Annexin V+, PI+)

    • Necrotic cells (Annexin V-, PI+)

Western Blot for Phosphorylated Proteins (e.g., p-Akt)
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice with a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies, as milk contains phosphoproteins that can increase background).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt).

  • Quantification: Use densitometry software to quantify the band intensities. Express the results as a ratio of the phosphorylated protein to the total protein.

References

Technical Support Center: Enhancing Agathisflavone Extraction and Purification Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Agathisflavone. As a valuable biflavonoid with significant therapeutic potential, optimizing its isolation from natural sources is crucial for research and development. This center provides troubleshooting guidance and answers to frequently asked questions to enhance the efficiency of your extraction and purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common botanical source for Agathisflavone extraction?

A1: The most predominantly cited source for obtaining Agathisflavone is the leaves of Poincianella pyramidalis (Tul.) L.P. Queiroz, a plant endemic to Northeast Brazil.[1][2] Another reported source is Anacardium occidentale (cashew) leaves.[3][4]

Q2: Are there any established chemical synthesis routes for Agathisflavone?

A2: Currently, there are no published reports on the total chemical synthesis of Agathisflavone.[1][5] Consequently, extraction from natural plant material remains the primary method for its isolation.

Q3: What are the main challenges in isolating Agathisflavone?

A3: The main challenges include the low yields obtained from plant material, the presence of structurally similar flavonoids requiring complex chromatographic separation, and the potential for undesirable interactions between Agathisflavone and some chromatography solid phases like Sephadex.[3]

Q4: How can I assess the purity of my isolated Agathisflavone?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Agathisflavone.[1][6] A common method involves using a C18 column with a gradient elution of methanol and 0.1% aqueous acetic acid, with detection at 360 nm.[1][3] Purity is typically determined by the relative peak area in the chromatogram.

Troubleshooting Guides

Low Yield of Crude Extract
Potential Cause Troubleshooting Step
Inefficient initial extraction Ensure plant material (leaves) is thoroughly dried (e.g., 45°C for 72 hours) and finely ground to maximize surface area for solvent penetration.[1]
Perform repeated maceration steps (e.g., 2x with methanol for 48 hours) to ensure exhaustive extraction.[1]
Degradation of Agathisflavone Avoid excessive heat during the drying and extraction processes. Store the crude extract in a cool, dark place to prevent photodegradation.
Suboptimal solvent choice Methanol is a commonly used and effective solvent for the initial extraction from P. pyramidalis.[1]
Poor Separation During Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate stationary phase Silica gel is a commonly used stationary phase for the purification of Agathisflavone.[1] For challenging separations, consider alternative techniques like Centrifugal Partition Chromatography (CPC).[3]
Suboptimal solvent system For silica gel chromatography, a gradient of chloroform and methanol is often effective. Start with a low polarity mobile phase and gradually increase the polarity.[1]
For CPC, a biphasic solvent system such as chloroform:methanol:water (4:3.5:2, v/v/v) has been used successfully.[3]
Co-elution of similar compounds If traditional column chromatography fails to provide adequate separation, consider using automated flash chromatography for higher resolution or a multi-step purification strategy.[1]
Sample overload Ensure that the amount of crude or partially purified extract loaded onto the column does not exceed its separation capacity.
Low Purity of Final Product
Potential Cause Troubleshooting Step
Incomplete removal of impurities Employ multiple chromatographic steps. For instance, an initial purification on a silica gel column can be followed by a final polishing step using a different chromatographic technique.
Consider alkaline extraction as an alternative or supplementary purification method. This involves dissolving the extract in an alkaline solution and then precipitating Agathisflavone by acidification.[1]
Contamination during workup Use high-purity solvents for all chromatographic and extraction steps. Ensure all glassware is thoroughly cleaned.
Inaccurate purity assessment Validate your HPLC method with a pure standard of Agathisflavone if available. Ensure proper integration of the chromatographic peaks.

Data Presentation

Table 1: Comparison of Agathisflavone Purification Methods from Poincianella pyramidalis

Method Key Steps Yield (% of dried leaves) Purity (%) Reference
Traditional Column Chromatography Methanol extraction, liquid-liquid partition, silica gel column chromatography0.2199.84[1]
Automated Flash Chromatography Methanol extraction, automated flash chromatography (2 steps)Higher than other methods>99.9[1]
Alkaline Extraction Methanol extraction, dissolution in Ca(OH)₂, precipitation with HCl0.013699.30[1]

Table 2: HPLC Method Parameters for Agathisflavone Purity Analysis

Parameter Condition Reference
Column C18 (e.g., Shim-pack PREP-ODS (H) KIT; 250.0×4.6 mm ID, 5 μm)[1]
Mobile Phase Gradient of 0.1% aqueous acetic acid and Methanol (90-100% MeOH over 8 min)[1]
Flow Rate 0.5 mL/min[1]
Detection Diode-Array Detector (DAD) at 200-400 nm[1]
Injection Volume 2 µL[1]

Experimental Protocols

Protocol 1: Extraction and Purification of Agathisflavone using Traditional Column Chromatography

This protocol is adapted from the methodology described for the isolation of Agathisflavone from Poincianella pyramidalis.[1]

1. Plant Material Preparation:

  • Dry the leaves of P. pyramidalis in an oven at 45°C for 72 hours.

  • Grind the dried leaves into a fine powder using a mixer.

2. Methanol Extraction:

  • Macerate 200 g of the dried, ground leaves in 1 L of methanol for 48 hours at room temperature.

  • Filter the extract and repeat the maceration of the plant material with another 1 L of methanol for 48 hours.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude methanolic extract.

3. Liquid-Liquid Partitioning:

  • Resuspend the crude methanolic extract in a mixture of methanol and water (e.g., 7:3 v/v).

  • Partition the hydroalcoholic solution against hexane to remove nonpolar compounds. Discard the hexane phase.

  • To the hydroalcoholic phase, add water to increase the polarity (e.g., to 30% methanol) and then partition against chloroform.

  • Separate the chloroform fraction and evaporate the solvent to yield the chloroform-soluble fraction.

  • The remaining hydroalcoholic phase can be partitioned with ethyl acetate.

4. Silica Gel Column Chromatography:

  • Pack a glass column with silica gel (40–63 μm particle size) using a slurry method with a nonpolar solvent (e.g., chloroform).

  • Dissolve the ethyl acetate soluble fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol (e.g., starting with 100% CHCl₃ and gradually increasing to 9:1 CHCl₃:MeOH).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a UV lamp at 254 nm.

  • Combine the fractions containing pure Agathisflavone and evaporate the solvent.

5. Purity Analysis:

  • Analyze the purity of the isolated Agathisflavone using the HPLC method detailed in Table 2.

Visualizations

Experimental Workflow for Agathisflavone Extraction and Purification

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_partition Liquid-Liquid Partitioning cluster_purification Purification cluster_analysis Analysis DriedLeaves Dried P. pyramidalis Leaves GroundLeaves Ground Leaves DriedLeaves->GroundLeaves Grinding Maceration Maceration with Methanol GroundLeaves->Maceration CrudeExtract Crude Methanolic Extract Maceration->CrudeExtract Partitioning Partitioning (Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction ColumnChromatography Silica Gel Column Chromatography EtOAc_Fraction->ColumnChromatography PureAgathisflavone Pure Agathisflavone ColumnChromatography->PureAgathisflavone HPLC HPLC Analysis PureAgathisflavone->HPLC

Caption: Workflow for Agathisflavone extraction and purification.

Agathisflavone's Influence on Neuroinflammatory Signaling Pathways

G cluster_stimulus Neuroinflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS/Aβ JAK2_STAT3 JAK2/STAT3 Pathway LPS->JAK2_STAT3 NFkB NF-κB Pathway LPS->NFkB NLRP3 NLRP3 Inflammasome LPS->NLRP3 ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) JAK2_STAT3->ProInflammatory NFkB->ProInflammatory NLRP3->ProInflammatory MicroglialActivation Microglial Activation ProInflammatory->MicroglialActivation Agathisflavone Agathisflavone Agathisflavone->JAK2_STAT3 Inhibits Agathisflavone->NLRP3 Inhibits Agathisflavone->MicroglialActivation Modulates

Caption: Agathisflavone's inhibitory effect on key neuroinflammatory pathways.

References

Validation & Comparative

Validating the Mechanism of Action of Agathisflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Agathisflavone with established inhibitors of key inflammatory and signaling pathways. Experimental data is presented to validate its mechanism of action, offering a valuable resource for researchers investigating novel therapeutic agents.

Introduction to Agathisflavone

Agathisflavone is a naturally occurring biflavonoid found in several plant species. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[1][2][3][4][5] Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways implicated in a variety of diseases. This guide focuses on validating the mechanism of action of Agathisflavone by comparing its effects with well-characterized inhibitors of these pathways.

Core Mechanisms of Action and Comparative Data

Agathisflavone exerts its effects by targeting several key signaling pathways. The following sections provide a comparative analysis of Agathisflavone's activity against that of established inhibitors.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines such as IL-1β. Aberrant activation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. Agathisflavone has been shown to negatively regulate the expression of NLRP3 and IL-1β mRNA.[6][7][8] Molecular docking studies suggest that Agathisflavone binds to the NACHT inhibitory domain of NLRP3, similar to the known inhibitor MCC950.[2][9]

CompoundTargetIC50Cell Type/Assay Condition
Agathisflavone NLRP3 InflammasomeData Not AvailableReduces LPS-induced NLRP3 and IL-1β mRNA expression in microglia and brain tissue.[2][4][6][7][8]
MCC950 NLRP3 Inflammasome7.5 nMBone Marrow-Derived Macrophages (BMDMs)
8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)
Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Its chronic activation is a hallmark of many inflammatory diseases and cancers. Agathisflavone has been observed to inhibit the expression and activation of NF-κB.[10][11][12]

CompoundTargetIC50Cell Type/Assay Condition
Agathisflavone NF-κB PathwayData Not AvailableQualitatively shown to inhibit NF-κB expression and activation.[10][11][12]
Parthenolide NF-κB Pathway~15-70 µMDose-dependent inhibition of NF-κB activity in HEK-Blue™ cells.
Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.

CompoundTargetIC50Cell Type/Assay Condition
Agathisflavone COX-2Data Not Available-
Celecoxib COX-240 nMSf9 cells
91 nMHuman dermal fibroblasts
Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator, in response to pro-inflammatory stimuli. Overproduction of NO by iNOS is associated with various inflammatory conditions. Agathisflavone has been shown to inhibit the production of nitric oxide in activated macrophages.[1][2]

CompoundTargetIC50Cell Type/Assay Condition
Agathisflavone iNOS (NO Production)Data Not AvailableCompletely blocked LPS-induced NO production in microglia at 1 µM.[1][2]
L-NIL (L-N6-(1-Iminoethyl)lysine) iNOS0.4 - 3.3 µMEnzymatic assays
Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, differentiation, and survival. Constitutive activation of STAT3 is linked to the development and progression of many cancers, including glioblastoma. Agathisflavone has been demonstrated to reduce the expression and phosphorylation of STAT3.[3]

CompoundTargetIC50Cell Type/Assay Condition
Agathisflavone STAT3 PhosphorylationData Not AvailableReduces STAT3 phosphorylation in glioblastoma cells and microglia.[3]
Stattic STAT35.1 µMCell-free assay

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

agathisflavone_pathways cluster_stimuli Pro-inflammatory Stimuli (LPS, ATP, etc.) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes LPS LPS / ATP NFkB NF-κB Pathway LPS->NFkB NLRP3 NLRP3 Inflammasome LPS->NLRP3 COX2 COX-2 Pathway LPS->COX2 iNOS iNOS Pathway LPS->iNOS Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines NLRP3->Cytokines PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO STAT3 STAT3 Pathway Proliferation Cell Proliferation / Survival STAT3->Proliferation Agathisflavone Agathisflavone Agathisflavone->NFkB inhibits Agathisflavone->NLRP3 inhibits Agathisflavone->COX2 inhibits Agathisflavone->iNOS inhibits Agathisflavone->STAT3 inhibits GF Growth Factors/ Cytokines GF->STAT3

Caption: Agathisflavone inhibits multiple pro-inflammatory signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A1 1. Seed cells (e.g., Macrophages, Glioblastoma cells) A2 2. Treat with Agathisflavone or Comparator Compound A1->A2 A3 3. Induce with Stimulus (e.g., LPS) A2->A3 B1 NF-κB Luciferase Assay A3->B1 B2 IL-1β ELISA (NLRP3) A3->B2 B3 Griess Assay (iNOS) A3->B3 B4 Western Blot (p-STAT3) A3->B4 B5 COX-2 Enzymatic Assay A3->B5 B6 MTT Assay (Viability) A3->B6 C1 Measure luminescence, absorbance, or fluorescence B1->C1 B2->C1 B3->C1 B4->C1 B5->C1 B6->C1 C2 Calculate IC50 values and compare potencies C1->C2

Caption: General experimental workflow for validating Agathisflavone's mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Agathisflavone or comparator compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment and Stimulation: After 24 hours, treat the cells with Agathisflavone or a comparator for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After the stimulation period (e.g., 6-8 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

NLRP3 Inflammasome Activation Assay (IL-1β ELISA)

This assay measures the secretion of IL-1β, a key downstream effector of NLRP3 inflammasome activation.

  • Cell Priming: Prime macrophages (e.g., BMDMs or THP-1 cells) with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of Agathisflavone or MCC950 for 1 hour.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), for 1-2 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

iNOS Activity Assay (Griess Reagent)

This assay quantifies the production of nitric oxide (NO) by measuring its stable end product, nitrite.

  • Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) and treat them with Agathisflavone or a comparator, followed by stimulation with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours to induce iNOS expression.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (0.1% in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

STAT3 Phosphorylation Western Blot

This method detects the activation of STAT3 by measuring its phosphorylation at Tyrosine 705.

  • Cell Treatment: Culture cells (e.g., glioblastoma cells) and treat them with Agathisflavone or a comparator for a specified time. If necessary, stimulate the cells with a STAT3 activator like IL-6.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The available evidence strongly suggests that Agathisflavone is a multi-target agent with significant potential for the modulation of inflammatory and oncogenic signaling pathways. While qualitative and semi-quantitative data confirm its inhibitory effects on the NLRP3 inflammasome, NF-κB, iNOS, and STAT3 pathways, further studies are required to determine the precise IC50 values for direct comparison with established inhibitors. This guide provides a framework for such validation studies, offering standardized protocols and a comparative baseline to facilitate future research and drug development efforts centered on this promising natural compound.

References

A Comparative Analysis of Agathisflavone and Amentoflavone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Agathisflavone and amentoflavone, two naturally occurring biflavonoids, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. As isomers, they share the same molecular formula but exhibit distinct structural arrangements that influence their biological effects. This guide provides a comprehensive comparative analysis of agathisflavone and amentoflavone, presenting key data on their physicochemical properties, pharmacokinetics, and a range of pharmacological activities, supported by experimental evidence.

Physicochemical and Pharmacokinetic Profiles

A clear understanding of the physicochemical and pharmacokinetic properties of drug candidates is fundamental for preclinical development. The following tables summarize the key characteristics of agathisflavone and amentoflavone.

Table 1: Physicochemical Properties

PropertyAgathisflavoneAmentoflavone
Molecular Formula C₃₀H₁₈O₁₀[1]C₃₀H₁₈O₁₀[2]
Molecular Weight 538.5 g/mol [1]538.5 g/mol
IUPAC Name 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1]8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one[2]
Melting Point Not Available (Predicted)300 °C
Water Solubility Practically insoluble[3]Practically insoluble (0.0072 g/L at 25°C)[4]
pKa (Strongest Acidic) 5.41 ± 0.40 (Predicted)[5]5.8 (Predicted)[3]

Table 2: Pharmacokinetic Parameters of Amentoflavone in Rats

ParameterOral Gavage (p.o.)Intravenous (i.v.)Intraperitoneal (i.p.)
Dose 300 mg/kg10 mg/kg10 mg/kg
Bioavailability (Free) 0.04% ± 0.01%--
Bioavailability (Conjugated) 0.16% ± 0.04%--
% of Total in Plasma as Conjugates 90.7% ± 8.3%73.2% ± 6.29%70.2% ± 5.18%
T₁/₂ (half-life) 2.60 ± 1.34 h--
Tₘₐₓ (Time to max. concentration) 1.5 ± 0.00 h--

Pharmacokinetic data for agathisflavone is currently limited in publicly available literature.

Comparative Pharmacological Activities

Both biflavonoids exhibit a broad spectrum of biological activities. The following tables provide a comparative summary of their efficacy in key therapeutic areas, presenting IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values where available.

Table 3: Antioxidant Activity

AssayAgathisflavone (EC₅₀)Amentoflavone (EC₅₀/IC₅₀)Standard (Trolox EC₅₀)
DPPH Radical Scavenging 0.474 mM[3]-0.149 mM[3]
ABTS Radical Scavenging 0.179 mM[3]-0.311 mM[3]
Hydroxyl Radical Scavenging 0.163 mM[6]-0.372 mM[6]
Nitric Oxide (NO) Scavenging 0.209 mM[6]-0.456 mM[6]

Table 4: Anti-inflammatory Activity

Assay/ModelAgathisflavoneAmentoflavone
LPS-induced Neuroinflammation Modulates microglial and astrocytic inflammatory profiles via the glucocorticoid receptor and negatively regulates the NLRP3 inflammasome.[7][8]Inhibits the TLR4/MyD88/NF-κB pathway and activates the Nrf2/HO-1 pathway in microglia.[4]
Rat Carrageenan Paw Edema -ED₅₀ = 42 mg/kg[6]
COX-2 Expression Inhibition Reduces expression of pro-inflammatory mediators.[9]Downregulates COX-2 expression by blocking the NF-κB pathway.[10]

Table 5: Anticancer Activity (IC₅₀)

Cell LineAgathisflavoneAmentoflavone
Esophageal Squamous Carcinoma (KYSE-150) -Effective suppression in a dose-dependent manner.[11]
Oral Squamous Cell Carcinoma (in combination with cisplatin) -Enhances cisplatin-induced cytotoxicity.[12]

Table 6: Antiviral Activity

Virus/TargetAgathisflavoneAmentoflavone
SARS-CoV-2 Mpro EC₅₀ = 4.23 ± 0.21 μM (in Calu-3 cells)[9]Inhibits 3CLpro with an IC₅₀ of 8.3 μM.
Influenza A Virus (PR8-GFP) -EC₅₀ = 23.01 ± 0.07 µM[12]
Respiratory Syncytial Virus (RSV) -IC₅₀ = 5.5 mg/ml

Signaling Pathways and Mechanisms of Action

The pharmacological effects of agathisflavone and amentoflavone are mediated through their interaction with various cellular signaling pathways.

Amentoflavone's Anti-inflammatory Signaling

Amentoflavone exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated microglial cells, amentoflavone has been shown to inhibit the TLR4/MyD88/NF-κB pathway.[4] This leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2.[10][13]

Amentoflavone_Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) Amentoflavone Amentoflavone Amentoflavone->IKK inhibits Amentoflavone->NFkB inhibits translocation

Caption: Amentoflavone's inhibition of the NF-κB pathway.

Agathisflavone's Anti-inflammatory Signaling

Agathisflavone modulates neuroinflammatory responses through a distinct mechanism involving the glucocorticoid receptor (GR) and the NLRP3 inflammasome.[7][8] It has been shown to regulate microglial and astrocytic inflammatory profiles, suggesting a potential for therapeutic intervention in neurodegenerative diseases.[7]

Agathisflavone_Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Microglia_Astrocytes Microglia / Astrocytes Inflammatory_Stimulus->Microglia_Astrocytes NLRP3 NLRP3 Inflammasome Activation Microglia_Astrocytes->NLRP3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Release NLRP3->Pro_inflammatory_Cytokines GR Glucocorticoid Receptor (GR) GR->NLRP3 negatively regulates Agathisflavone Agathisflavone Agathisflavone->NLRP3 inhibits Agathisflavone->GR activates DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH solution in methanol/ethanol Mix Mix DPPH solution with sample solution DPPH_Solution->Mix Sample_Solutions Prepare serial dilutions of test compound Sample_Solutions->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % scavenging and EC₅₀ value Measure_Absorbance->Calculate_Scavenging MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_formazan_formation Formazan Formation cluster_measurement Solubilization & Measurement Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with various concentrations of test compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 24-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO, SDS) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability and IC₅₀ value Measure_Absorbance->Calculate_Viability

References

Comparing the efficacy of Agathisflavone to its monomer apigenin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative potency of the biflavonoid agathisflavone and its monomeric counterpart, apigenin, across key therapeutic areas. This report synthesizes experimental data on their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.

Executive Summary

Agathisflavone, a naturally occurring biflavonoid composed of two apigenin units, and its monomer, apigenin, are both recognized for their significant pharmacological potential. While structurally related, the dimeric nature of agathisflavone suggests the possibility of enhanced or distinct biological activities compared to apigenin. This guide provides a side-by-side comparison of their efficacy, supported by quantitative data from in vitro and in silico studies. The available evidence suggests that agathisflavone may exhibit superior anti-inflammatory and certain antioxidant activities, while apigenin has been more extensively characterized for its broad-spectrum anticancer effects. Direct comparative studies remain limited, highlighting a critical area for future research.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for agathisflavone and apigenin across various biological assays. It is important to note that direct comparisons of IC50/EC50 values should be made with caution when data is sourced from different studies, due to variations in experimental conditions.

Table 1: Anticancer Activity (IC50 values)
CompoundCell LineCancer TypeIC50 (µM)Reference
Agathisflavone GL-15, C6Glioblastoma5-30 (dose-dependent reduction in viability)[1]
Calu-3Lung (SARS-CoV-2 infected)EC50: 4.23 ± 0.21[2]
Apigenin HL-60Myeloid Leukemia30[3]
K562Erythroleukemia>100 (60±6% viability reduction at 100 µM)[3]
TF1Erythroleukemia>100 (60±6% viability reduction at 100 µM)[3]
HELHuman Erythroleukemia>20[4]
PC3Prostate Cancer>20[4]
HT-29Colorectal Adenocarcinoma- (Derivatives showed IC50 of 2.03±0.22)[5]
Table 2: Antioxidant Activity (EC50/IC50 values)
AssayAgathisflavone (mM)Apigenin (mg/mL)Reference
DPPH Radical Scavenging EC50: 0.679IC50: -
IC50: 10.27 µMIC50: 8.5 µM[6][7]
ABTS Radical Scavenging -IC50: 344[8]
Hydroxyl (OH) Radical Scavenging EC50: 0.163-
Nitric Oxide (NO) Radical Scavenging EC50: 0.209-[9]
Lipid Peroxidation Inhibition (TBARS) EC50: 0.179-[10]
Table 3: Anti-Inflammatory and Neuroprotective Effects (Qualitative and Semi-Quantitative Comparison)
Biological EffectAgathisflavoneApigeninReference
Inhibition of NO Production Completely blocked LPS-induced NO increase in microglia.-[7]
Reduction of Pro-inflammatory Cytokines Reduced mRNA expression of IL-6, IL-1β, TNF, CCL5, and CCL2 in LPS-treated microglia.Significantly inhibited LPS-induced production of IL-6, IL-1β, and TNF-α in macrophages.[7][11]
Neuroprotection Protects against glutamate-induced excitotoxicity and neuroinflammation. Modulates glial activation.Preserves neuron and astrocyte integrity against LPS and IL-1β induced damage. Reduces microglial activation.[12][13][14]
Glucocorticoid Receptor Binding (in silico) Stronger binding interaction than apigenin.Weaker binding interaction compared to agathisflavone.

Experimental Protocols

Anticancer Activity: MTT Assay

The antiproliferative activity of agathisflavone and apigenin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of agathisflavone or apigenin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

The free radical scavenging activity can be determined using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of agathisflavone or apigenin are added to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • EC50 Determination: The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.

Anti-Inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Macrophage cells are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of agathisflavone or apigenin for a specified time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored solution is measured at 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

Agathisflavone_Apigenin_Signaling cluster_stimulus Inflammatory/Stress Stimuli cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Oxidative Stress Oxidative Stress Caspases Caspases Oxidative Stress->Caspases Carcinogens Carcinogens PI3K PI3K Carcinogens->PI3K IKK IKK TLR4->IKK NF-κB_n NF-κB Gene Expression Gene Expression NF-κB_n->Gene Expression Inflammation Inflammation Gene Expression->Inflammation Apoptosis Apoptosis Cell Proliferation Cell Proliferation IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB->NF-κB_n translocates Akt Akt PI3K->Akt Akt->Cell Proliferation Caspases->Apoptosis Agathisflavone Agathisflavone Agathisflavone->IKK inhibits Apigenin Apigenin Apigenin->IKK inhibits Apigenin->PI3K inhibits Apigenin->Akt inhibits Apigenin->Caspases activates

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Incubation Incubation with Compounds (Varying concentrations and times) Cell_Culture->Incubation Compound_Prep Compound Preparation (Agathisflavone/Apigenin) Compound_Prep->Incubation MTT_Assay MTT Assay (Anticancer) Incubation->MTT_Assay DPPH_Assay DPPH Assay (Antioxidant) Incubation->DPPH_Assay Griess_Assay Griess Assay (Anti-inflammatory) Incubation->Griess_Assay Data_Collection Data Collection (Absorbance Measurement) MTT_Assay->Data_Collection DPPH_Assay->Data_Collection Griess_Assay->Data_Collection IC50_Calculation IC50/EC50 Calculation Data_Collection->IC50_Calculation Comparison Efficacy Comparison IC50_Calculation->Comparison

Conclusion and Future Directions

The compiled data indicates that both agathisflavone and its monomer apigenin are potent bioactive compounds with significant therapeutic potential. Agathisflavone appears to be a particularly strong candidate for applications requiring potent anti-inflammatory and antioxidant effects, as suggested by its in silico binding affinity and in vitro radical scavenging activities. Apigenin, having been more extensively studied, demonstrates a broader range of anticancer activities against various cell lines.

  • Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the anticancer, anti-inflammatory, and neuroprotective effects of agathisflavone and apigenin.

  • Mechanism of Action: Further elucidating the molecular mechanisms underlying the observed activities of agathisflavone, particularly in relation to its dimeric structure.

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of agathisflavone to assess its potential as a therapeutic agent.

By addressing these research gaps, a clearer understanding of the therapeutic potential of agathisflavone relative to apigenin will emerge, guiding future drug discovery and development efforts.

References

Agathisflavone in Silico: A Comparative Guide to Target Protein Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico docking studies of Agathisflavone with various protein targets. The data presented is based on available experimental findings from multiple research publications.

Agathisflavone, a naturally occurring biflavonoid, has garnered significant attention for its diverse pharmacological activities. In silico molecular docking studies have been instrumental in elucidating the potential mechanisms of action of Agathisflavone by predicting its binding affinity and interaction with various protein targets implicated in a range of diseases. This guide summarizes key findings from these studies, offering a comparative overview of Agathisflavone's performance against different proteins and in relation to other molecules.

Comparative Docking Performance of Agathisflavone

The binding affinity of Agathisflavone to various protein targets has been quantified through in silico docking studies, with the results typically reported as binding energy in kcal/mol. A more negative binding energy value generally indicates a stronger and more stable interaction between the ligand and the protein.

Target ProteinProtein Class/FunctionAgathisflavone Binding Energy (kcal/mol)Reference Compound(s)Reference Compound Binding Energy (kcal/mol)Key Findings
NLRP3 Inflammasome component-10.6MCC950 (positive control)-9.7Agathisflavone exhibits a strong binding affinity to the NLRP3 NACHT domain, suggesting a potential anti-inflammatory mechanism through inflammasome inhibition.[1]
Glucocorticoid Receptor (GR) Nuclear ReceptorStronger than referenceDexamethasone (agonist), Mifepristone (antagonist), Apigenin (monomer)Not specifiedAgathisflavone demonstrates a stronger interaction with the GR than known agonists, antagonists, and its own monomeric unit, apigenin, indicating its potential to modulate GR signaling in neuroinflammation.[2][3]
Human Importin α1 Nuclear Transport Receptor-8.8Amentoflavone, Punicalin-9.1, -8.8Agathisflavone shows a binding affinity comparable to Punicalin and slightly lower than Amentoflavone, suggesting its potential to interfere with the nuclear import of viral proteins.[4]
MDM2 E3 Ubiquitin LigaseNot specifiedOther biflavonoids (Amentoflavone, Robustaflavone, etc.)Not specifiedDocking studies suggest that Agathisflavone can inhibit the p53-MDM2 interaction, a critical target in cancer therapy.[5]
SARS-CoV-2 Mpro Viral Cysteine ProteaseNot specifiedOther flavonoidsNot specifiedIn silico studies indicate that Agathisflavone is a potential inhibitor of the main protease of SARS-CoV-2, crucial for viral replication.[6]
SARS-CoV-2 PLpro Viral Cysteine ProteaseNot specifiedOther flavonoidsNot specifiedAgathisflavone has been identified as a potential inhibitor of the papain-like protease of SARS-CoV-2, another key enzyme in the viral life cycle.[6]
iNOS and COX-2 Enzymes in InflammationNot specifiedNot specifiedNot specifiedAn in silico study of agathisflavone against 17 essential proteins/enzymes revealed that inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)‐2 are the most efficient enzymes for the interaction and binding of this biflavonoid for its anti‐inflammatory activity.[7]

Experimental Protocols: A Generalized In Silico Docking Workflow

While specific parameters may vary between studies, a general workflow is typically followed for molecular docking simulations of Agathisflavone with its target proteins.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand Structure Acquisition (PubChem) Ligand_Prep Ligand Preparation (Energy minimization) Ligand->Ligand_Prep Grid Grid Box Generation (Define binding site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Analyze Docking Poses & Binding Energies Docking->Results Visualization Visualize Interactions (e.g., BIOVIA Discovery Studio) Results->Visualization

A generalized workflow for in silico molecular docking studies.

A more detailed, step-by-step protocol for a typical docking study using AutoDock Vina is outlined below:

  • Protein and Ligand Preparation :

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed.

    • The 3D structure of Agathisflavone is obtained from a database such as PubChem and optimized to its lowest energy conformation.

  • Grid Box Generation :

    • A grid box is defined around the active site of the target protein. The size and coordinates of the grid box are crucial for directing the docking algorithm to the region of interest.

  • Molecular Docking :

    • Software such as AutoDock Vina is used to perform the docking simulation. The program explores various conformations and orientations of Agathisflavone within the defined grid box, calculating the binding energy for each pose.

  • Analysis of Results :

    • The docking results are analyzed to identify the pose with the lowest binding energy, which is considered the most favorable binding mode.

    • The interactions between Agathisflavone and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like BIOVIA Discovery Studio Visualizer.

Agathisflavone's Modulation of the NF-κB Signaling Pathway

In silico and in vitro studies have suggested that Agathisflavone can exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for many inflammatory diseases.

G cluster_stimulus Inflammatory Stimuli cluster_receptor Cellular Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_Release NF-κB Release (p65/p50) IkB->NFkB_Release NFkB_Translocation NF-κB Translocation NFkB_Release->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Agathisflavone Agathisflavone Agathisflavone->IKK Inhibition

Agathisflavone's inhibitory effect on the NF-κB signaling pathway.

The diagram illustrates that inflammatory stimuli, such as Lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), leading to a signaling cascade that activates the IKK complex. This, in turn, leads to the degradation of IκB, releasing the NF-κB dimer (p65/p50). The freed NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory genes. In silico and related studies suggest that Agathisflavone may inhibit this pathway, potentially by interfering with the activation of the IKK complex, thereby preventing the downstream inflammatory response.

References

Agathisflavone: A Comparative Analysis of its Neuroprotective Efficacy Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Agathisflavone, a naturally occurring biflavonoid, validated across a range of preclinical models. This document synthesizes key experimental data, details methodologies, and visualizes implicated signaling pathways to offer an objective assessment of its therapeutic potential.

Agathisflavone has demonstrated significant promise as a neuroprotective agent, exhibiting beneficial effects in models of ischemic stroke, neuroinflammatory conditions, and neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the modulation of glial cell responses, suppression of neuroinflammation, and protection against neuronal cell death.[4][5][6]

Quantitative Assessment of Neuroprotective Effects

The following tables summarize the key quantitative findings from various studies, showcasing the efficacy of Agathisflavone in mitigating neuronal damage and associated pathological markers.

Table 1: Efficacy in Ischemia and Traumatic Brain Injury Models
Model SystemKey ParameterControl/VehicleInsultAgathisflavone TreatmentPercentage Change with AgathisflavoneReference
Ex vivo Neonatal Mouse Cerebellar Slices (OGD Model)Glutamine Synthetase Expression100%65% of controlNo significant reduction~54% increase vs. OGD[1][7]
Ex vivo Neonatal Mouse Cerebellar Slices (OGD Model)Purkinje Neuron SurvivalNormalSignificant LossProtected from damageNot quantified[1][7]
Ex vivo Rat Cortical Tissue (Mechanical Injury)GFAP mRNA ExpressionBaselineIncreasedModulated/ReducedNot quantified[5]
Ex vivo Rat Cortical Tissue (Mechanical Injury)Iba-1+ Microglia ProportionBaselineIncreasedNo significant increaseNot quantified[5]
Ex vivo Rat Cortical Tissue (Mechanical Injury)NRLP3 mRNA ExpressionBaselineIncreasedNegatively ModulatedNot quantified[5]
Ex vivo Rat Cortical Tissue (Mechanical Injury)IL-1β mRNA ExpressionBaselineIncreasedNegatively ModulatedNot quantified[5]
Table 2: Efficacy in Neuroinflammation and Neurodegenerative Disease Models
Model SystemKey ParameterControl/VehicleInsult (LPS or Aβ)Agathisflavone TreatmentPercentage Change with AgathisflavoneReference
Rat Primary Microglia (LPS-induced)Nitric Oxide ProductionBaselineSignificant IncreaseSignificant ReductionNot quantified[8]
Rat Primary Microglia (LPS-induced)IL-6 mRNA ExpressionBaselineSignificant IncreaseSignificant ReductionNot quantified[2]
Rat Primary Microglia (LPS-induced)IL-1β mRNA ExpressionBaselineSignificant IncreaseSignificant ReductionNot quantified[2]
Rat Primary Microglia (LPS-induced)TNF mRNA ExpressionBaselineSignificant IncreaseSignificant ReductionNot quantified[2]
Human C20 Microglia (Aβ-induced)miR-146a ExpressionBaselineIncreasedSignificant ReductionNot quantified[4][9]
Human C20 Microglia (Aβ-induced)miR-155 ExpressionBaselineIncreasedSignificant ReductionNot quantified[4][9]
Human C20 Microglia (Aβ-induced)p-STAT3 ExpressionBaselineIncreasedReducedNot quantified[4][9]
Human SH-SY5Y Cells (Aminochrome-induced)Cell Death0.8 ± 0.5%10 μM aminochrome: significant increaseProtection observedSignificant reduction[3][10]

Experimental Methodologies

Detailed protocols for key experiments are provided below to facilitate replication and further investigation.

Oxygen-Glucose Deprivation (OGD) in Cerebellar Slices

This ex vivo model simulates ischemic conditions.[1][7]

  • Tissue Preparation: Cerebellar slices (200 µm thick) are obtained from neonatal mice.

  • Preventative Treatment: Slices are pre-incubated with Agathisflavone (10 µM) in artificial cerebrospinal fluid (aCSF) for 60 minutes. aCSF composition: 133 mM NaCl, 3 mM KCl, 2.24 mM CaCl2, 1.1 mM NaH2PO4, 1 mM MgCl2, 8.55 mM HEPES, and 10 mM glucose, pH 7.3.[1]

  • Ischemia Induction: Ischemia is induced by oxygen and glucose deprivation (OGD) for 60 minutes. Control slices are maintained in normal oxygen and glucose (OGN) conditions.

  • Analysis: Post-OGD, slices are processed for immunofluorescence staining to assess neuronal survival (e.g., Calbindin for Purkinje cells), myelination (MBP), and glial responses (GFAP for astrocytes, SOX-10 for oligodendrocytes).[1][11]

Microglial Cell Culture and Inflammatory Challenge

This in vitro model is used to study neuroinflammation.[2][8]

  • Cell Culture: Primary microglial cells are isolated from the cortices of newborn Wistar rats. Human C20 microglial cell lines are also utilized.[2][4]

  • Inflammatory Stimulus: Cells are exposed to lipopolysaccharide (LPS; 1 µg/mL) or β-amyloid oligomers (Aβ; 500 nM) to induce an inflammatory response.[2][4]

  • Agathisflavone Treatment: Agathisflavone (1 µM) is co-administered or used as a pre-treatment.[2]

  • Analysis:

    • Cytokine Expression: mRNA levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF) are quantified using RT-qPCR.[2]

    • MicroRNA Expression: Levels of miR-146a and miR-155 are measured via RT-qPCR.[9]

    • Cell Viability: Assessed using the MTT assay.[2]

    • Morphological Changes: Changes in microglial morphology (e.g., amoeboid vs. ramified) are observed through phase-contrast microscopy and immunocytochemistry for Iba-1.[2]

Aminochrome-Induced Neurotoxicity in SH-SY5Y Cells

This in vitro model mimics aspects of Parkinson's disease pathology.[3][10]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured.

  • Neurotoxin Exposure: Cells are exposed to the endogenous neurotoxin aminochrome to induce cell death and lysosomal dysfunction.

  • Agathisflavone Treatment: The protective ability of Agathisflavone is tested by co-treatment.

  • Analysis: Cell death is quantified using methods like the Trypan blue exclusion test. Lysosomal function can be assessed using specific fluorescent probes.[10]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows implicated in the neuroprotective effects of Agathisflavone.

G Experimental Workflow for OGD in Cerebellar Slices cluster_prep Tissue Preparation cluster_treatment Treatment Groups cluster_protocol Experimental Protocol cluster_analysis Analysis cluster_markers Markers prep1 Cerebellar Slices (200 µm) from Neonatal Mice control Control (OGN) ogd OGD fab_ogd Agathisflavone (10 µM) + OGD analysis1 Immunofluorescence control->analysis1 analysis2 Western Blot control->analysis2 step2 Oxygen-Glucose Deprivation (OGD) (60 min) ogd->step2 ogd->analysis1 ogd->analysis2 step1 Pre-incubation with Agathisflavone (60 min) fab_ogd->step1 fab_ogd->analysis1 fab_ogd->analysis2 step1->step2 marker1 Neuronal Survival (Calbindin) analysis1->marker1 marker2 Myelination (MBP) analysis1->marker2 marker3 Glial Reactivity (GFAP, SOX-10) analysis1->marker3

Caption: Workflow of the ex vivo neonatal ischemia model.

G Agathisflavone's Anti-Neuroinflammatory Pathway cluster_stimulus Inflammatory Stimuli cluster_microglia Microglia Activation cluster_fab Intervention cluster_pathways Signaling Pathways cluster_outcomes Downstream Effects LPS LPS Microglia Microglia LPS->Microglia Abeta β-Amyloid Abeta->Microglia NLRP3 NLRP3 Inflammasome Microglia->NLRP3 STAT3 STAT3 Signaling Microglia->STAT3 miRNAs miR-146a / miR-155 Microglia->miRNAs FAB Agathisflavone FAB->NLRP3 FAB->STAT3 FAB->miRNAs Neuroprotection ↑ Neuroprotection FAB->Neuroprotection Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF) NLRP3->Cytokines STAT3->Cytokines miRNAs->Cytokines Cytokines->Neuroprotection

Caption: Agathisflavone's modulation of neuroinflammatory pathways.

References

Agathisflavone: A Comparative Analysis from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Agathisflavone, a promising biflavonoid, from various botanical origins. We delve into its extraction yields, purity levels, and key biological activities, supported by experimental data and detailed protocols. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound.

Introduction to Agathisflavone

Agathisflavone is a naturally occurring biflavonoid formed by the dimerization of two apigenin units.[1] It has garnered significant scientific interest due to its wide range of pharmacological properties, including anti-inflammatory, neuroprotective, antiviral, and cytotoxic activities.[2][3] This biflavonoid is found in a variety of plant families, including Anacardiaceae, Araucariaceae, and Ochnaceae, making a comparative study of its properties from different sources crucial for identifying the most potent and viable options for further research and development.

Data Presentation: A Comparative Look at Agathisflavone

Table 1: Comparative Yield and Purity of Agathisflavone from Different Botanical Sources

Botanical SourcePlant PartExtraction MethodYield (%)Purity (%)Reference
Poincianella pyramidalisLeavesMaceration with MeOH, partition with EtOAc, and silica gel column chromatography0.21% (of dried leaves)>99% (HPLC)[4][5]
Poincianella pyramidalisLeavesMaceration with MeOH, partition with CHCl₃, and flash chromatography0.0592% (of dried plant material)>99.9% (HPLC)[4]
Poincianella pyramidalisLeavesAlkaline extraction from crude MeOH extract0.0136% (of plant material)99.302% (HPLC)[4]
Anacardium occidentaleLeavesCentrifugal Partition Chromatography (CPC) of EtOAc fraction12.5 mg from 243 mg of EtOAc fraction>90%[6]

Table 2: Comparative Cytotoxic Activity (IC50) of Agathisflavone from Different Botanical Sources on HeLa Cancer Cells

Botanical SourceIC50 (µM)Reference
Ochna schweinfurthiana10[7]
Anacardium occidentale4.45[7]
Erucaria hispanica20.3 µg/mL[7]

Key Biological Activities and Signaling Pathways

Agathisflavone exerts its biological effects through the modulation of several key signaling pathways. Two of the most well-documented are the NF-κB pathway, central to its anti-inflammatory effects, and the SIRT1 pathway, linked to its neuroprotective properties.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. Agathisflavone has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[8][9]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Degradation of IκBα Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Agathisflavone Agathisflavone Agathisflavone->IKK Inhibits

Caption: Agathisflavone's anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Effect: Activation of the SIRT1 Pathway

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity. In the context of neuroprotection, SIRT1 activation can deacetylate and modulate the activity of various transcription factors and coactivators, such as PGC-1α and FOXO proteins. This leads to the upregulation of antioxidant enzymes and the promotion of mitochondrial biogenesis, ultimately protecting neurons from oxidative stress and apoptosis. Agathisflavone has been demonstrated to exert neuroprotective effects, which are linked to the activation of the SIRT1 pathway.[8]

SIRT1_Signaling_Pathway Agathisflavone Agathisflavone SIRT1 SIRT1 Agathisflavone->SIRT1 Activates PGC1a PGC-1α (acetylated) SIRT1->PGC1a Deacetylates FOXO FOXO (acetylated) SIRT1->FOXO Deacetylates PGC1a_deacetylated PGC-1α (deacetylated) PGC1a->PGC1a_deacetylated Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a_deacetylated->Mitochondrial_Biogenesis Promotes FOXO_deacetylated FOXO (deacetylated) FOXO->FOXO_deacetylated Antioxidant_Enzymes Antioxidant Enzymes FOXO_deacetylated->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Neuroprotective mechanism of Agathisflavone through SIRT1 pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of Agathisflavone.

Extraction and Purification of Agathisflavone from Poincianella pyramidalis (Chromatographic Method)

This protocol is adapted from the work of Nascimento et al. (2022).[4]

Workflow Diagram:

Extraction_Workflow Plant_Material Dried and powdered leaves of Poincianella pyramidalis (200g) Maceration Maceration with Methanol (2 x 1L) Plant_Material->Maceration Filtration Filtration and Concentration Maceration->Filtration Crude_Extract Crude Methanolic Extract (20.8g) Filtration->Crude_Extract Partition1 Partition with Hexane Crude_Extract->Partition1 Hydromethanolic_Phase Hydromethanolic Phase Partition1->Hydromethanolic_Phase Partition2 Partition with Ethyl Acetate Hydromethanolic_Phase->Partition2 EtOAc_Fraction Ethyl Acetate Fraction (1.58g) Partition2->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography (Eluent: CHCl₃:MeOH) EtOAc_Fraction->Column_Chromatography Agathisflavone Pure Agathisflavone (428.0 mg) Column_Chromatography->Agathisflavone

Caption: Workflow for Agathisflavone extraction and purification.

Protocol:

  • Plant Material Preparation: Dry the leaves of Poincianella pyramidalis at 45°C for 72 hours and grind them into a fine powder.

  • Maceration: Macerate 200 g of the powdered leaves with 1 L of methanol for 48 hours at room temperature. Repeat the process once more.

  • Extraction: Combine the methanolic extracts and concentrate under reduced pressure to obtain the crude methanolic extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a methanol-water mixture (e.g., 70:30 v/v).

    • Partition the suspension with hexane to remove nonpolar compounds.

    • Separate the hydromethanolic phase and partition it with ethyl acetate.

  • Column Chromatography:

    • Concentrate the ethyl acetate fraction and apply it to a silica gel column.

    • Elute the column with a gradient of chloroform and methanol.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing pure Agathisflavone and concentrate to yield the final product.

  • Purity Analysis: Assess the purity of the isolated Agathisflavone using High-Performance Liquid Chromatography (HPLC).

In Vitro Anti-inflammatory Activity Assay (NF-κB Luciferase Reporter Assay)

This protocol is a generalized procedure based on common practices for assessing NF-κB activation.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) stably or transiently transfected with an NF-κB-driven luciferase reporter construct.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Agathisflavone (isolated from different botanical sources) for 1-2 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control inhibitor of NF-κB.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a specific duration (e.g., 6-24 hours).

  • Cell Lysis: After stimulation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Luciferase Assay:

    • Add a luciferase substrate solution to the cell lysates.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

    • Calculate the percentage of NF-κB inhibition for each concentration of Agathisflavone.

    • Determine the IC50 value, which is the concentration of Agathisflavone that inhibits 50% of the NF-κB activity.

In Vitro Neuroprotective Activity Assay (SIRT1 Activity Assay)

This protocol is a generalized procedure for measuring SIRT1 activity.

Protocol:

  • Enzyme and Substrate Preparation:

    • Obtain purified recombinant human SIRT1 enzyme.

    • Use a commercially available fluorogenic SIRT1 substrate peptide.

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the SIRT1 enzyme, the fluorogenic substrate, and NAD+ in an appropriate assay buffer.

    • Add various concentrations of Agathisflavone (from different botanical sources) to the reaction wells.

    • Include a vehicle control and a known SIRT1 activator (e.g., resveratrol) as a positive control.

  • Incubation: Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.

  • Development: Add a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without SIRT1 or without NAD+).

    • Calculate the percentage of SIRT1 activation for each concentration of Agathisflavone relative to the vehicle control.

    • Determine the EC50 value, which is the concentration of Agathisflavone that produces 50% of the maximum activation of SIRT1.

Conclusion

This comparative guide highlights the variability in yield and biological activity of Agathisflavone depending on its botanical source. While Poincianella pyramidalis appears to be a promising source with high purity achievable through chromatographic methods, further quantitative studies on other plant species are warranted. The potent cytotoxic and demonstrated anti-inflammatory and neuroprotective activities, mediated through well-defined signaling pathways, underscore the significant therapeutic potential of Agathisflavone. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and unlock the full potential of this remarkable biflavonoid.

References

Replicating Key Experiments on Agathisflavone's Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of Agathisflavone against key viruses, including SARS-CoV-2, Influenza virus, and Dengue virus. It is designed to assist researchers in replicating pivotal experiments by offering detailed methodologies, comparative quantitative data, and insights into the underlying signaling pathways.

Executive Summary

Agathisflavone, a naturally occurring biflavonoid, has demonstrated significant antiviral properties across a range of viruses. Its mechanisms of action primarily involve the inhibition of crucial viral enzymes necessary for replication. This guide summarizes the existing experimental data, comparing its efficacy against established antiviral agents and detailing the protocols required to verify these findings.

Comparative Antiviral Activity of Agathisflavone

The antiviral efficacy of Agathisflavone is best understood through direct comparison with other flavonoids and established antiviral drugs. The following tables summarize the available quantitative data.

Table 1: Antiviral Activity against SARS-CoV-2
CompoundTargetAssay TypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Agathisflavone MproEnzymaticKi = 1.09 nM--[1]
Agathisflavone Viral ReplicationCell-based (Calu-3)4.23 ± 0.2161.3 ± 0.114.5[2]
RemdesivirRdRpCell-based (Calu-3)-512 ± 301.68 x 10⁴[2]
AtazanavirMproCell-based (Calu-3)-312 ± 8637[2]
Apigenin (monomer)Viral ReplicationCell-based (Calu-3)~19.4 (4.6-fold lower than Agathisflavone)282 ± 454.1[2]

Note: Data for Remdesivir and Atazanavir in the same study are provided for comparative context.[2]

Table 2: Antiviral Activity against Influenza Virus
CompoundTargetVirus StrainIC50 / EC50 (µM)Reference
Agathisflavone NeuraminidaseWild-type2.0 - 20[3]
Agathisflavone NeuraminidaseOseltamivir-resistant2.0[3]
Agathisflavone Viral Replication-1.3[3]
OseltamivirNeuraminidaseA/H1N10.00134[4]
OseltamivirNeuraminidaseA/H3N20.00067[4]
ZanamivirNeuraminidaseA/H1N10.00092[4]
Table 3: Antiviral Activity against Dengue Virus
CompoundTargetVirus SerotypeIC50 / EC50 (µM)Reference
Agathisflavone NS2B-NS3 ProteaseDENV-215.1 ± 2.2[5]
Agathisflavone NS2B-NS3 ProteaseDENV-317.5 ± 1.4[5]
MyricetinNS2B-NS3 ProteaseDENV-2Ki = 4.7[5]
Balapiravir (active form R1479)RdRpDENV-1, -2, -41.9 - 11[6]
QuercetinViral ReplicationDENV-228.9 (continuous treatment)[7]

Note: Data for Balapiravir and Quercetin are from different studies and serve as a general comparison.

Key Experimental Protocols

Detailed methodologies for replicating the core findings on Agathisflavone's antiviral activity are provided below.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET) assay to measure the inhibition of SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Agathisflavone and control inhibitors (e.g., Nirmatrelvir)

  • DMSO (for compound dilution)

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of Agathisflavone and control inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the stock solution of recombinant Mpro in Assay Buffer to the working concentration.

  • Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the compound solution. b. Add 10 µL of the diluted Mpro enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.

  • Data Acquisition: Immediately begin kinetic reading of the fluorescence signal every 60 seconds for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (slope) of the reaction. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.

Influenza Virus Neuraminidase Inhibition Assay (MUNANA-based)

This fluorometric assay measures the inhibition of influenza virus neuraminidase activity using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • Influenza virus stock (e.g., A/H1N1, A/H3N2)

  • MUNANA substrate

  • Assay Buffer: 33 mM MES (pH 6.5), 4 mM CaCl2

  • Agathisflavone and control inhibitors (e.g., Oseltamivir)

  • Stop Solution: 0.1 M Glycine (pH 10.7) in 25% Ethanol

  • 96-well black plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of Agathisflavone and control inhibitors in Assay Buffer.

  • Virus Dilution: Dilute the virus stock in Assay Buffer to a concentration that gives a linear reaction rate for at least 60 minutes.

  • Assay Reaction: a. Add 50 µL of the diluted virus to each well of a 96-well plate. b. Add 50 µL of the compound solution to the respective wells. c. Incubate the plate at 37°C for 30 minutes. d. Add 50 µL of MUNANA substrate solution to each well to start the reaction. e. Incubate at 37°C for 60 minutes.

  • Reaction Termination and Reading: a. Stop the reaction by adding 50 µL of Stop Solution to each well. b. Read the fluorescence intensity.

  • Data Analysis: Subtract the background fluorescence (wells with no virus). Calculate the percent inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value from a dose-response curve.

Dengue Virus NS2B-NS3 Protease Inhibition Assay (FRET-based)

This protocol describes a FRET-based assay to screen for inhibitors of the Dengue virus NS2B-NS3 protease.

Materials:

  • Recombinant Dengue virus NS2B-NS3 protease

  • FRET peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS

  • Agathisflavone and control inhibitors

  • DMSO (for compound dilution)

  • 96-well black plates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of Agathisflavone and control inhibitors in DMSO, followed by dilution in Assay Buffer.

  • Enzyme Preparation: Dilute the recombinant NS2B-NS3 protease in Assay Buffer to the desired concentration.

  • Assay Reaction: a. In a 96-well plate, mix the compound solution with the diluted enzyme. b. Incubate at room temperature for 10-15 minutes. c. Initiate the reaction by adding the FRET substrate solution.

  • Data Acquisition: Monitor the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the initial reaction rates. Calculate the percent inhibition for each concentration of the compound compared to the DMSO control. Calculate the IC50 value by plotting the percent inhibition against the compound concentrations.

Signaling Pathways and Experimental Workflows

The antiviral activity of Agathisflavone is also linked to its modulation of host inflammatory signaling pathways, which are often dysregulated during viral infections.

Experimental Workflow for Antiviral Screening

The following diagram illustrates a general workflow for screening and characterizing the antiviral activity of compounds like Agathisflavone.

G cluster_0 Initial Screening cluster_1 Antiviral Efficacy cluster_2 Mechanism of Action A Compound Library (e.g., Agathisflavone) B Cytotoxicity Assay (e.g., MTT) A->B Test Toxicity D Cell-based Viral Replication Assay A->D Test Efficacy C Determine CC50 B->C F Calculate Selectivity Index (SI = CC50/EC50) C->F E Determine EC50 D->E E->F G Enzymatic Inhibition Assay (e.g., Mpro, NA) F->G Prioritize Hits I Signaling Pathway Analysis (e.g., Western Blot) F->I H Determine IC50/Ki G->H

Caption: General workflow for antiviral drug discovery and characterization.

Signaling Pathway: Agathisflavone's Anti-inflammatory Action

Viral infections, such as those caused by SARS-CoV-2 and Dengue virus, can trigger an overactive inflammatory response, contributing to disease severity. Agathisflavone has been shown to modulate key inflammatory pathways, including the NLRP3 inflammasome and NF-κB signaling.

NLRP3 Inflammasome Pathway in SARS-CoV-2 Infection

The NLRP3 inflammasome is a multi-protein complex that, when activated by viral components, leads to the release of pro-inflammatory cytokines like IL-1β and IL-18. Agathisflavone has been shown to inhibit the activation of the NLRP3 inflammasome.[8]

G cluster_0 SARS-CoV-2 Infection cluster_1 Host Cell Response Virus SARS-CoV-2 PRR Pattern Recognition Receptors (PRRs) Virus->PRR activates NLRP3_complex NLRP3 Inflammasome Assembly Virus->NLRP3_complex triggers NFkB NF-κB Activation PRR->NFkB Pro_IL1b Pro-IL-1β & Pro-IL-18 (Transcription) NFkB->Pro_IL1b IL1b Mature IL-1β & IL-18 (Secretion) Pro_IL1b->IL1b Casp1 Caspase-1 Activation NLRP3_complex->Casp1 Casp1->IL1b cleaves Pro-forms Inflammation Inflammation & Cytokine Storm IL1b->Inflammation Agathisflavone Agathisflavone Agathisflavone->NLRP3_complex inhibits

Caption: Agathisflavone inhibits the NLRP3 inflammasome pathway during viral infection.

NF-κB Signaling in Dengue Virus Infection

Dengue virus infection activates the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes and contributing to the "cytokine storm" observed in severe dengue cases.[9] Flavonoids are known to inhibit NF-κB activation.[4]

G cluster_0 Dengue Virus Infection cluster_1 Intracellular Signaling cluster_2 Gene Expression DENV Dengue Virus Host_Receptors Host Cell Receptors DENV->Host_Receptors binds IKK IKK Complex Host_Receptors->IKK activates IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Pro_inflammatory Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory Cytokines Cytokine Production (e.g., TNF-α, IL-6) Pro_inflammatory->Cytokines Agathisflavone Agathisflavone Agathisflavone->IKK inhibits

Caption: Agathisflavone's potential inhibition of the NF-κB signaling pathway in Dengue infection.

Conclusion

Agathisflavone presents a promising scaffold for the development of broad-spectrum antiviral agents. The data compiled in this guide highlight its potent inhibitory activity against key viral enzymes of SARS-CoV-2, Influenza, and Dengue viruses. Furthermore, its ability to modulate host inflammatory responses provides a dual mechanism of action that could be beneficial in mitigating the severe symptoms associated with these viral infections. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. Further head-to-head comparative studies with approved antivirals are warranted to fully elucidate the therapeutic potential of Agathisflavone.

References

Validating the anticancer properties of Agathisflavone against different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing preclinical data highlights the potential of Agathisflavone, a naturally occurring biflavonoid, as a promising anticancer agent. This guide synthesizes findings on its cytotoxic effects across various cancer cell lines, delves into the molecular pathways it influences, and provides standardized protocols for its experimental validation.

Comparative Anticancer Activity of Agathisflavone

Agathisflavone has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies, although a comprehensive screen across all major cancer types is still emerging. Below is a summary of the available data, showcasing the differential sensitivity of various cancer cell lines to Agathisflavone.

Cell LineCancer TypeIC50 / Cytotoxicity
JurkatAcute Lymphoblastic Leukemia4.45 µM[1]
GL-15GlioblastomaCytotoxic at ≥ 5 µM[2]
C6GlioblastomaCytotoxic at ≥ 5 µM[2]
Calu-3Lung CarcinomaCC50 = 61.3 µM
HL-60Acute Promyelocytic LeukemiaMildly Affected
RajiBurkitt LymphomaMildly Affected
Hep-2Laryngeal CarcinomaMildly Affected

Note: "Mildly Affected" indicates that a significant reduction in cell viability was observed, but a specific IC50 value was not reported in the cited literature. The CC50 (Median Cytotoxic Concentration) for Calu-3 cells was reported in an antiviral study and indicates the concentration at which 50% of the cells are killed.

Deciphering the Mechanism: Impact on Cellular Signaling

Current research indicates that Agathisflavone exerts its anticancer effects through the modulation of key cellular signaling pathways that are often dysregulated in cancer. One of the primary targets identified is the STAT3 signaling pathway. In glioblastoma cells, Agathisflavone has been shown to reduce the phosphorylation of STAT3, a critical transcription factor involved in cancer cell proliferation, survival, and migration. The inhibition of STAT3 signaling by Agathisflavone represents a key mechanism behind its observed antitumor activity.[3]

While direct evidence for Agathisflavone's impact on other major cancer-related pathways is still under investigation, the broader class of flavonoids is well-known to interfere with cascades such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell growth, survival, and apoptosis. It is plausible that Agathisflavone may also exert its effects through these mechanisms, a hypothesis that warrants further investigation.

Experimental Protocols for Validation

To facilitate further research and standardized comparison of Agathisflavone's anticancer properties, detailed protocols for key in vitro assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Agathisflavone (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with Agathisflavone at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cells with Agathisflavone at relevant concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Process and Pathways

To provide a clearer understanding of the experimental workflow and the known molecular interactions of Agathisflavone, the following diagrams have been generated.

Experimental Workflow for Anticancer Assessment cluster_0 In Vitro Assessment Cell Culture Cell Culture Treatment with Agathisflavone Treatment with Agathisflavone Cell Culture->Treatment with Agathisflavone Dose-response MTT Assay MTT Assay Treatment with Agathisflavone->MTT Assay Cell Viability (IC50) Apoptosis Assay Apoptosis Assay Treatment with Agathisflavone->Apoptosis Assay Mode of Cell Death Cell Cycle Analysis Cell Cycle Analysis Treatment with Agathisflavone->Cell Cycle Analysis Proliferation Effects

Caption: A streamlined workflow for the in vitro evaluation of Agathisflavone's anticancer properties.

Agathisflavone Signaling Pathway Agathisflavone Agathisflavone pSTAT3 p-STAT3 Agathisflavone->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Proliferation Proliferation Nucleus->Proliferation Decreased Gene Transcription Survival Survival Nucleus->Survival Decreased Gene Transcription Migration Migration Nucleus->Migration Decreased Gene Transcription

Caption: Agathisflavone's inhibitory effect on the STAT3 signaling pathway in cancer cells.

Comparative Efficacy of Agathisflavone cluster_high cluster_moderate cluster_low Agathisflavone Agathisflavone High_Sensitivity High Sensitivity (Low IC50) Agathisflavone->High_Sensitivity Moderate_Sensitivity Moderate Sensitivity Agathisflavone->Moderate_Sensitivity Low_Sensitivity Low Sensitivity (High CC50/Mildly Affected) Agathisflavone->Low_Sensitivity Jurkat Jurkat High_Sensitivity->Jurkat GL15_C6 GL-15 & C6 Moderate_Sensitivity->GL15_C6 Calu3 Calu-3 Low_Sensitivity->Calu3 HL60_Raji_Hep2 HL-60, Raji, Hep-2 Low_Sensitivity->HL60_Raji_Hep2

Caption: A logical diagram illustrating the varying sensitivity of cancer cell lines to Agathisflavone.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Agatholal

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This document provides essential safety and logistical information for the proper disposal of Agatholal, a research chemical. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on established best practices for the safe handling and disposal of novel or uncharacterized chemical compounds in a laboratory setting. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.

Immediate Safety and Handling Precautions

Prior to handling this compound for any purpose, including disposal, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. If there is a risk of aerosol generation, work within a certified chemical fume hood.

  • Avoid Contamination: Prevent this compound from coming into contact with skin, eyes, or clothing. Do not ingest or inhale.

  • Spill Response: In the event of a spill, immediately alert personnel in the area. Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container for disposal.

Waste Characterization and Segregation

Proper characterization and segregation are the foundational steps for safe and compliant chemical waste disposal.

Experimental Protocol: Waste Characterization

  • Information Gathering:

    • Review all available literature and internal documentation for any known toxicological, reactive, or environmental hazards associated with this compound or structurally similar compounds.

    • Consult your institution's EHS department for guidance on characterizing unknown or novel compounds.[1][2]

  • Physical and Chemical Property Assessment (if necessary and safe to perform):

    • pH Determination (for aqueous solutions): If this compound is in an aqueous solution, use a calibrated pH meter or pH paper to determine its corrosivity. A pH of ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste.[3]

    • Flammability Assessment: Based on the chemical structure and any available data, assess the potential for flammability. Do not perform open-flame tests.[3]

    • Reactivity Assessment: Evaluate the potential for reactivity with other chemicals, water, or air based on its chemical structure. Avoid mixing with incompatible materials.

  • Waste Stream Identification:

    • Solid this compound Waste: Pure this compound, or mixtures containing solid this compound.

    • Liquid this compound Waste: Solutions containing this compound. Note the solvent(s) used, as this will determine the appropriate waste stream (e.g., halogenated vs. non-halogenated solvents).

    • Contaminated Materials: Disposable labware (e.g., pipette tips, tubes), PPE (e.g., gloves), and spill cleanup materials that have come into contact with this compound.

Step-by-Step Disposal Procedures

The following table summarizes the disposal procedures for different forms of this compound waste.

Waste TypeContainer RequirementsLabeling InstructionsDisposal Procedure
Solid this compound Waste A designated, leak-proof, and chemically compatible hazardous waste container with a secure lid.Affix a hazardous waste label to the container. Clearly write "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity.Place solid this compound waste directly into the labeled container. Do not mix with other solid wastes unless explicitly approved by EHS.
Liquid this compound Waste A designated, leak-proof, and chemically compatible hazardous waste container with a secure, tight-fitting cap. The container must be compatible with the solvent used.Affix a hazardous waste label. List all chemical constituents, including "this compound" and all solvents, with their approximate percentages.Carefully pour the liquid waste into the labeled container, using a funnel if necessary to prevent spills. Do not overfill the container (leave at least 10% headspace).
Contaminated Labware and PPE A dedicated, sealed hazardous waste bag or a lined, rigid container.Label the container or bag as "Hazardous Waste - this compound Contaminated Debris."Place all contaminated disposable items into the designated container. Ensure the bag is securely sealed or the container lid is tightly closed.

Waste Storage and Collection

  • Storage Location: Store all this compound waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, away from general work areas, and provide secondary containment to capture any potential leaks.

  • Segregation: Store this compound waste separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4]

  • Collection: Once a waste container is full, or if waste has been accumulating for an extended period (consult your EHS for specific time limits), arrange for a hazardous waste pickup through your institution's EHS department.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Agatholal_Disposal_Workflow start Start: this compound Waste Generated assess Assess Waste Form (Solid, Liquid, Contaminated) start->assess solid_waste Solid this compound Waste assess->solid_waste Solid liquid_waste Liquid this compound Waste assess->liquid_waste Liquid contaminated_waste Contaminated Materials assess->contaminated_waste Contaminated select_container Select Appropriate Hazardous Waste Container solid_waste->select_container liquid_waste->select_container contaminated_waste->select_container label_container Label Container with Contents and Hazards select_container->label_container place_in_container Place Waste in Labeled Container label_container->place_in_container store_waste Store in Designated Satellite Accumulation Area place_in_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This guide provides general procedures for the disposal of a research chemical. The user is ultimately responsible for ensuring compliance with all institutional policies and regulatory requirements. Always consult with your Environmental Health and Safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agatholal
Reactant of Route 2
Agatholal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.